molecular formula C6H5BrN4 B1344371 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 947248-68-2

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B1344371
CAS No.: 947248-68-2
M. Wt: 213.03 g/mol
InChI Key: XHBQNLHFUPSZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBQNLHFUPSZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649138
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947248-68-2
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-triazolo[1,5-a]pyridin-2-amine

An In-depth Technical Guide to 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

CAS Number: 947248-68-2

This technical guide provides a comprehensive overview of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents a combination of known properties of the title compound and representative experimental protocols and biological data from closely related analogs within the triazolopyridine class. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its chemical synthesis, potential biological activities, and the signaling pathways it may influence.

Physicochemical Properties

A summary of the key physicochemical properties for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is presented below.

PropertyValueReference
CAS Number 947248-68-2[4][5]
Molecular Formula C₆H₅BrN₄[4][5]
Molecular Weight 213.03 g/mol [4]
Appearance Solid
Purity ≥95% (commercially available)[4]
Storage 4°C, protect from light[4]
SMILES Nc1nn2cc(Br)ccc2n1[4]
InChI 1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of a 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine Derivative[3]

This protocol is adapted from the synthesis of 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine and should be considered a general guideline.

Step 1: Formation of the Intermediate

A suitable 5-bromo-pyridin-2-amine derivative is reacted with dimethylformamide-dimethylacetal (DMF-DMA). This step forms an N,N-dimethylformamidine intermediate.

Step 2: Cyclization to form the Triazole Ring

The intermediate from Step 1 is then reacted with hydroxylamine-O-sulfonic acid to facilitate the cyclization and formation of the triazole ring, yielding the 6-bromo-[1][2][3]triazolo[1,5-a]pyridine derivative.

Detailed Procedure (Hypothetical for the title compound):

  • To a solution of 5-bromo-pyridin-2-amine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add dimethylformamide-dimethylacetal (DMF-DMA) (1.0 to 1.2 equivalents).

  • The reaction mixture is heated and stirred for a specified period to ensure the formation of the formamidine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the formation of the intermediate, the reaction mixture is cooled, and hydroxylamine-O-sulfonic acid (1.1 to 1.5 equivalents) is added portion-wise.

  • The mixture is then stirred at room temperature or with gentle heating to effect cyclization.

  • Upon completion of the reaction, the mixture is worked up by quenching with a suitable aqueous solution, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Below is a DOT script for a generalized workflow for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.

Gcluster_startStarting Materialscluster_intermediateIntermediate Formationcluster_cyclizationCyclization2-Aminopyridine2-AminopyridineIntermediateN-Pyridin-2-yl-formamidine orN-Pyridin-2-yl-amidine2-Aminopyridine->IntermediateReactionReagent_AFormylating orAmidating AgentProduct[1,2,4]Triazolo[1,5-a]pyridineIntermediate->ProductCyclizationCyclizing_AgentOxidative orDehydrative Agent

Generalized synthetic workflow for[1][2][3]triazolo[1,5-a]pyridines.

Potential Biological Activities and Signaling Pathways

Specific biological data for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not available in the reviewed literature. However, the broader class of[1][2][3]triazolo[1,5-a]pyridines and the structurally similar[1][2][3]triazolo[1,5-a]pyrimidines have been extensively studied and are known to exhibit a range of biological activities, particularly as inhibitors of protein kinases.[1][6][7] These compounds are being investigated for their therapeutic potential in oncology and inflammatory diseases.

Kinase Inhibition

Many derivatives of the triazolopyridine and triazolopyrimidine scaffolds have been identified as potent kinase inhibitors. The nitrogen-rich heterocyclic core can engage in hydrogen bonding interactions within the ATP-binding site of various kinases.

Representative Data for a Related Triazolopyrimidine Kinase Inhibitor:

While no specific IC₅₀ values are available for the title compound, a study on pyrazolo[1,5-a]pyrimidine derivatives identified potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[8]

CompoundTarget KinaseIC₅₀ (nM)Cell LineReference
Compound 1 (a pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine)EGFRNot specified, but inhibited activation at 7-11 µMHCC1937, HeLa[8]
Other pyrazolo[1,5-a]pyrimidinesEGFR8.4 nM (for compound 9b )MCF-7

Note: The data presented is for structurally related but different heterocyclic systems and should be interpreted as indicative of the potential for this class of compounds.

Potential Signaling Pathway Involvement

Given the known activity of related compounds as kinase inhibitors, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine could potentially modulate signaling pathways regulated by kinases. One such critical pathway in cancer is the PI3K/AKT/mTOR pathway. The inhibition of kinases within this pathway can lead to decreased cell proliferation and survival.

Below is a DOT script illustrating a simplified representation of a generic kinase inhibitor's action on a signaling pathway.

GReceptor_KinaseReceptor Tyrosine KinaseSignaling_Protein_1Signaling Protein 1(e.g., PI3K)Receptor_Kinase->Signaling_Protein_1ActivatesSignaling_Protein_2Signaling Protein 2(e.g., AKT)Signaling_Protein_1->Signaling_Protein_2ActivatesDownstream_EffectorDownstream Effector(e.g., mTOR)Signaling_Protein_2->Downstream_EffectorActivatesCellular_ResponseCell Proliferation& SurvivalDownstream_Effector->Cellular_ResponsePromotesInhibitor6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine(Hypothetical Target)Inhibitor->Signaling_Protein_1Inhibits

Hypothetical action of a kinase inhibitor on a signaling pathway.

Conclusion

6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with potential for further investigation in drug discovery. While specific biological data for this compound is limited, the broader class of triazolopyridines and related scaffolds has shown promise, particularly as kinase inhibitors. The synthetic route is accessible through established methods in heterocyclic chemistry. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its analogs.

Technical Guide: 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Physicochemical Properties and Synthetic Strategy for 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine.

Introduction

6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. The triazolo[1,5-a]pyridine scaffold is a key structural motif in a variety of biologically active molecules. The presence of a bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions, while the amine group can be functionalized to modulate the compound's physicochemical properties and biological activity. This document provides a detailed overview of its molecular weight and a plausible experimental protocol for its synthesis and characterization.

Physicochemical Data

The fundamental physicochemical properties of 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₄[1][2]
Molecular Weight 213.04 g/mol [1][3]
Monoisotopic Mass 211.96976 Da[4]
CAS Number 947248-68-2[1][2]

Synthetic Strategy

The proposed synthesis starts from the commercially available 2-amino-5-bromopyridine. The key transformation is the introduction of the remaining two nitrogen atoms and one carbon atom to form the fused triazole ring. This can be achieved through a one-pot reaction with a suitable cyclizing agent.

Plausible Experimental Protocol

Reaction Scheme:

Materials and Reagents:

  • 2-Amino-5-bromopyridine

  • Hydroxylamine-O-sulfonic acid

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at room temperature. An exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine.

G Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve 2-amino-5-bromopyridine in DMF B 2. Add Hydroxylamine-O-sulfonic acid A->B C 3. Heat and Stir (100-120 °C, 4-6h) B->C D 4. Quench with Ice-Water C->D Reaction Completion (TLC) E 5. Neutralize with NaHCO3 D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Characterization (NMR, MS, IR) H->I Pure Product

Caption: Synthetic workflow for 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine.

Conclusion

This technical guide provides essential information on the molecular weight of 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine and outlines a detailed, plausible protocol for its synthesis. The provided workflow and experimental details serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the preparation of this and related heterocyclic compounds for further investigation and application.

References

An In-depth Technical Guide to 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its structural motif is recognized as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the known properties of this compound, details a potential synthetic protocol, and explores its putative role as a kinase inhibitor.

Core Properties

6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine is a solid at room temperature with a melting point in the range of 132-137°C. It is primarily utilized as a versatile chemical building block in the synthesis of more complex molecules for drug discovery.

Identifier Value Source
CAS Number 947248-68-2--INVALID-LINK--[1], --INVALID-LINK--
Molecular Formula C₆H₅BrN₄--INVALID-LINK--[1], --INVALID-LINK--
Molecular Weight 213.03 g/mol --INVALID-LINK--[1], --INVALID-LINK--
Physical Property Value Source
Form Solid--INVALID-LINK--
Melting Point 132-137 °C--INVALID-LINK--
Topological Polar Surface Area (TPSA) 56.21 Ų--INVALID-LINK--[1]
logP 1.074--INVALID-LINK--[1]

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

Synthetic_Pathway A 2-Amino-5-bromopyridine B Intermediate A A->B Reagent X (e.g., Cyanogen bromide) C 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine B->C Reagent Y (e.g., Hydrazine) TGF_beta_Pathway TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor ALK5 ALK5 (Type I Receptor) Receptor->ALK5 Phosphorylation SMAD SMAD 2/3 ALK5->SMAD Phosphorylation Complex SMAD2/3-SMAD4 Complex SMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene Inhibitor 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine (or derivative) Inhibitor->ALK5 Inhibition Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization A Compound Library (including target compound) B High-Throughput Kinase Assay (e.g., ALK5) A->B C Identify 'Hits' B->C D Dose-Response Curve (IC50 determination) C->D E Selectivity Profiling (panel of kinases) D->E F Cellular Potency (e.g., inhibition of TGF-β induced signaling) E->F G Cytotoxicity Assays F->G H Structure-Activity Relationship (SAR) Studies G->H I In vivo Efficacy Studies H->I

References

Technical Guide: Synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine

Technical Guide: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of a key intermediate, 5-Bromo-2-hydrazinopyridine, followed by a cyclization reaction to yield the final product. This document includes detailed experimental protocols, structured data tables for key compounds, and visual diagrams of the synthetic route and experimental workflow to aid in laboratory-scale preparation.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent structural motif in a variety of biologically active molecules. The introduction of a bromine substituent and an amine group, as in 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, offers versatile opportunities for further chemical modifications and the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide outlines a practical and accessible synthetic approach for this target compound.

Proposed Synthesis Pathway

The synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be achieved through a two-step sequence. The initial step involves the nucleophilic substitution of a chlorine atom in 2-chloro-5-bromopyridine with hydrazine hydrate to produce the intermediate 5-Bromo-2-hydrazinopyridine. The subsequent and final step is the cyclization of this intermediate with cyanogen bromide to form the desired triazolopyridine ring system.

Synthesis_Pathway2-chloro-5-bromopyridine2-chloro-5-bromopyridine5-Bromo-2-hydrazinopyridine5-Bromo-2-hydrazinopyridine2-chloro-5-bromopyridine->5-Bromo-2-hydrazinopyridineHydrazine hydrate,Ethanol, Reflux6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineThis compound5-Bromo-2-hydrazinopyridine->this compoundCyanogen bromide,Solvent, Base

Figure 1: Proposed synthesis pathway for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Data Presentation

The following tables summarize the key quantitative and physical data for the starting material, intermediate, and the final product.

Table 1: Starting Material and Intermediate Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity
2-chloro-5-bromopyridineC₅H₃BrClN192.4440473-01-6≥97%
5-Bromo-2-hydrazinopyridineC₅H₆BrN₃188.0377992-44-0≥98%

Table 2: Final Product Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity
6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amineC₆H₅BrN₄213.03947248-68-2≥95%[4]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the intermediate and the final product.

Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine

This procedure is based on the nucleophilic substitution of 2-chloro-5-bromopyridine with hydrazine hydrate.

Materials:

  • 2-chloro-5-bromopyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-bromopyridine in ethanol.

  • To this solution, add hydrazine hydrate dropwise with stirring. An excess of hydrazine hydrate is typically used.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Dry the product under vacuum to obtain 5-Bromo-2-hydrazinopyridine.

Step 2: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This protocol describes the cyclization of 5-Bromo-2-hydrazinopyridine using cyanogen bromide.

Materials:

  • 5-Bromo-2-hydrazinopyridine

  • Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)

  • An appropriate solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • A suitable base (e.g., sodium bicarbonate, potassium carbonate)

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Bromo-2-hydrazinopyridine in the chosen solvent.

  • Cool the solution in an ice bath.

  • Prepare a solution of cyanogen bromide in the same solvent and add it to the dropping funnel.

  • Add the cyanogen bromide solution dropwise to the cooled solution of 5-Bromo-2-hydrazinopyridine with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, followed by stirring at room temperature until the reaction is complete (monitor by TLC).

  • Neutralize the reaction mixture with an aqueous solution of a suitable base (e.g., sodium bicarbonate).

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water and then a small amount of cold solvent to remove impurities.

  • Dry the final product, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, under vacuum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflowcluster_step1Step 1: Intermediate Synthesiscluster_step2Step 2: Final Product SynthesisS1_StartDissolve 2-chloro-5-bromopyridinein EthanolS1_ReactAdd Hydrazine Hydrateand RefluxS1_Start->S1_ReactS1_PrecipitatePrecipitate with WaterS1_React->S1_PrecipitateS1_FilterFilter and WashS1_Precipitate->S1_FilterS1_DryDry under VacuumS1_Filter->S1_DryS2_StartDissolve 5-Bromo-2-hydrazinopyridinein SolventS1_Dry->S2_StartUse IntermediateS2_ReactAdd Cyanogen BromideSolutionS2_Start->S2_ReactS2_NeutralizeNeutralize with BaseS2_React->S2_NeutralizeS2_IsolateIsolate Product(Filtration/Evaporation)S2_Neutralize->S2_IsolateS2_PurifyWash and DryS2_Isolate->S2_PurifyFinal_ProductThis compoundS2_Purify->Final_ProductObtain Final Product

Figure 2: General experimental workflow for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Safety Considerations

  • Hydrazine hydrate is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Cyanogen bromide is highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood with appropriate PPE. Have a neutralization solution (e.g., sodium hypochlorite) readily available.

  • Standard laboratory safety practices should be followed at all times, including the use of safety glasses, lab coats, and gloves.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. By following the outlined experimental protocols and safety precautions, researchers can effectively prepare this valuable compound for further investigation in various research and development applications. The provided diagrams and data tables serve as a quick reference for the key aspects of this synthetic process.

Unveiling the AXL Kinase Inhibitory Mechanism of 6-Bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the core mechanism of action for 6-Bromo-triazolo[1,5-a]pyridin-2-amine, a compound of significant interest to researchers, scientists, and drug development professionals. Based on current scientific understanding, this molecule functions as an inhibitor of the AXL receptor tyrosine kinase, a key player in cancer progression and therapeutic resistance.

Core Mechanism of Action: AXL Receptor Tyrosine Kinase Inhibition

6-Bromo-triazolo[1,5-a]pyridin-2-amine belongs to a class of[1][2][3]triazolo[1,5-a]pyridine compounds that have been identified as inhibitors of AXL receptor tyrosine kinase function.[3][4][5] While specific quantitative data for 6-Bromo-triazolo[1,5-a]pyridin-2-amine is not extensively available in public literature, the established activity of this chemical scaffold points towards its role in disrupting the oncogenic signaling cascades driven by AXL.

The AXL signaling network is a critical pathway in various physiological and pathological processes. Its activation, typically through its ligand Gas6 (Growth Arrest-Specific 6), triggers a cascade of downstream events that promote cell survival, proliferation, migration, and invasion. In the context of cancer, aberrant AXL activation is linked to aggressive tumor phenotypes and the development of resistance to conventional therapies. 6-Bromo-triazolo[1,5-a]pyridin-2-amine, by inhibiting AXL kinase activity, is presumed to block these downstream signaling pathways, thereby exerting its potential anti-tumor effects.

The AXL Signaling Pathway

The binding of the Gas6 ligand induces dimerization and autophosphorylation of the AXL receptor, leading to the activation of its intracellular kinase domain. This initiates a complex network of downstream signaling pathways, primarily through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and signal transducer and activator of transcription (STAT) pathways. These pathways collectively contribute to the hallmarks of cancer, including uncontrolled cell growth and metastasis.

AXL_Signaling_Pathway Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT STAT AXL->STAT Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Metastasis Metastasis & Invasion Akt->Metastasis DrugResistance Drug Resistance Akt->DrugResistance ERK->Proliferation ERK->Metastasis STAT->Proliferation Inhibitor 6-Bromo-triazolo[1,5-a]pyridin-2-amine Inhibitor->AXL Inhibits

Figure 1: AXL Signaling Pathway and the inhibitory action of 6-Bromo-triazolo[1,5-a]pyridin-2-amine.

Quantitative Data

ParameterValueCell Line/Assay ConditionReference
IC50 (AXL Kinase Assay) Data not availableRecombinant human AXL
IC50 (Cell Proliferation) Data not availablee.g., A549, MDA-MB-231
Ki Data not available
EC50 (AXL Phosphorylation) Data not availablee.g., A549, MDA-MB-231

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the mechanism of action of AXL kinase inhibitors.

In Vitro AXL Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of the AXL kinase.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Incubate Incubate compound with AXL kinase Compound_Prep->Incubate Enzyme_Prep Prepare AXL kinase enzyme solution Enzyme_Prep->Incubate Substrate_Prep Prepare substrate (e.g., poly-Glu-Tyr) and ATP Initiate Initiate reaction with ATP and substrate Substrate_Prep->Initiate Incubate->Initiate Stop_Reaction Stop reaction Initiate->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence, radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 Detect_Signal->Analyze_Data

Figure 2: General workflow for an in vitro AXL kinase inhibition assay.

Methodology:

  • Plate Preparation: Add serially diluted 6-Bromo-triazolo[1,5-a]pyridin-2-amine to the wells of a microplate.

  • Enzyme Addition: Add recombinant human AXL kinase to each well.

  • Incubation: Incubate the plate to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a solution containing a suitable substrate (e.g., a synthetic peptide) and ATP to initiate the kinase reaction.

  • Reaction Termination: Stop the reaction after a defined period.

  • Signal Detection: Use a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection kit) to measure the extent of the kinase reaction.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular AXL Phosphorylation Assay

This assay measures the ability of the compound to inhibit AXL autophosphorylation in a cellular context.

Workflow:

Phosphorylation_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed_Cells Seed AXL-expressing cells (e.g., A549) Starve_Cells Serum-starve cells Seed_Cells->Starve_Cells Treat_Compound Treat with 6-Bromo-triazolo[1,5-a]pyridin-2-amine Starve_Cells->Treat_Compound Stimulate_Cells Stimulate with Gas6 Treat_Compound->Stimulate_Cells Lyse_Cells Lyse cells Stimulate_Cells->Lyse_Cells Quantify_Protein Quantify total protein Lyse_Cells->Quantify_Protein Western_Blot Perform Western Blot or ELISA for p-AXL and total AXL Quantify_Protein->Western_Blot Analyze_Results Analyze results to determine EC50 Western_Blot->Analyze_Results

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its derivatives, compounds of significant interest in medicinal chemistry. The guide details synthetic methodologies, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Strategy

The fundamental approach to synthesizing the 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine core involves the cyclization of a substituted aminopyridine precursor. A common and effective starting material is 2-amino-5-bromopyridine. This precursor can be converted to an N-(5-bromopyridin-2-yl)guanidine or a related intermediate, which then undergoes intramolecular cyclization to form the desired triazolo[1,5-a]pyridine ring system.

A general synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Guanidinylation cluster_1 Step 2: Cyclization 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine N-(5-bromopyridin-2-yl)guanidine N-(5-bromopyridin-2-yl)guanidine 2-Amino-5-bromopyridine->N-(5-bromopyridin-2-yl)guanidine Reaction Guanidinylating_Agent Guanidinylating Agent (e.g., Cyanamide, N,N'-Di-Boc-thiourea) Guanidinylating_Agent->N-(5-bromopyridin-2-yl)guanidine 6-Bromo-triazolo[1,5-a]pyridin-2-amine 6-Bromo-triazolo[1,5-a]pyridin-2-amine N-(5-bromopyridin-2-yl)guanidine->6-Bromo-triazolo[1,5-a]pyridin-2-amine Reaction Oxidative_Cyclization Oxidative Cyclization (e.g., PIFA, I2/KI) Oxidative_Cyclization->6-Bromo-triazolo[1,5-a]pyridin-2-amine Alpha_Glucosidase_Inhibition cluster_0 Carbohydrate Digestion cluster_1 Inhibition Complex_Carbohydrates Complex Carbohydrates (e.g., Starch) Alpha_Glucosidase α-Glucosidase Complex_Carbohydrates->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream_Absorption Bloodstream_Absorption Glucose->Bloodstream_Absorption Absorption into Bloodstream Triazolo_Pyridine_Derivative 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivative Triazolo_Pyridine_Derivative->Alpha_Glucosidase Inhibitor

References

The Triazolo[1,5-a]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine nucleus is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its structural similarity to purines and its versatile biological activities. This guide provides a comprehensive overview of the diverse biological activities associated with the triazolo[1,5-a]pyridine core, with a focus on its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutic agents.

Anticancer Activity

Derivatives of the triazolo[1,5-a]pyridine core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key cellular processes such as tubulin polymerization and the modulation of critical signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCell LineIC50 (µM)Reference
[1][2][3]Triazolo[1,5-a]pyridinylpyridinesHCT-116, U-87 MG, MCF-7Potent (specific values not detailed in abstract)[4]
[1][2][3]Triazolo[1,5-a]pyrimidine Indole DerivativesMGC-8039.47[1]
HCT-1169.58[1]
MCF-713.1[1]
5-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidineMCF-73.91[1]
Tubulin Polymerization Inhibitor (Derivative 3)T47D3.49[1]
HCT290.24[1]
A5496.05[1]
LSD1/KDM1A Inhibitor (Derivative 4)MGC-8032.1[1]
PC912.4[1]
CDK2 Inhibitor (Derivative 5)-0.12[1]
1,2,4-Triazole Pyridine Derivatives (TP1-TP7)B16F10 (murine melanoma)41.12 - 61.11[2]
[1][2][3]Triazolo[1,5-a]pyrimidine Derivative (6i)MGC-8030.96[5]
3-phenyl-5-(n-butyldisulfanyl)-1,2,4-triazole (7c)A5493.55[5]
3-phenyl-5-(2-butyldisulfanyl)-1,2,4-triazole (7e)SMMC-77211.08[5]
3-(4-methoxyphenyl)-5-(n-hexyldisulfanyl)-1,2,4-triazole (9g)Hela3.46[5]
LSD1 Inhibitor (Compound 27)MGC-8037.64[6]
Key Mechanisms of Anticancer Action

Tubulin Polymerization Inhibition: Certain triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Signaling Pathway Modulation:

  • ERK Signaling Pathway: The anticancer activity of some triazolo[1,5-a]pyrimidine indole derivatives is mediated through the suppression of the ERK signaling pathway.[1] This pathway is a key regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to decreased phosphorylation of downstream targets like ERK1/2, c-Raf, MEK1/2, and AKT, ultimately inducing apoptosis and cell cycle arrest at the G2/M phase.[1]

ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation TriazoloPyridine Triazolo[1,5-a]pyridine Derivative TriazoloPyridine->Raf Inhibits TriazoloPyridine->MEK Inhibits TriazoloPyridine->ERK Inhibits

ERK Signaling Pathway Inhibition
  • AKT Signaling: Some[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have been observed to affect the phosphorylation of AKT, a key protein in a signaling pathway that promotes cell survival and growth.[4]

Enzyme Inhibition:

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: Triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of LSD1, an enzyme overexpressed in several cancers.[1][6] Inhibition of LSD1 can lead to the suppression of cancer cell proliferation and migration.[6]

Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add triazolo[1,5-a]pyridine derivative (various concentrations) incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 formazan Living cells convert MTT to purple formazan crystals incubate3->formazan solubilize Add solubilizing agent (e.g., DMSO) formazan->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate % cell viability and IC50 measure->calculate end End calculate->end

MTT Assay Workflow

CCK-8 Assay for Cell Viability

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method for the determination of cell viability in cell proliferation and cytotoxicity assays.

  • Cell Seeding: Seed a cell suspension (100 µL/well) into a 96-well plate.

  • Pre-incubation: Pre-incubate the plate for 24 hours in a humidified incubator (at 37 °C, 5% CO2).

  • Compound Addition: Add 10 µL of the test triazolo[1,5-a]pyridine derivative at various concentrations to the appropriate wells.

  • Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability relative to untreated control cells.

Antimicrobial Activity

The triazolo[1,5-a]pyridine scaffold has been a fruitful source of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
1,2,4-Triazolo[1,5-a]pyrimidinesEnterococcus faecium8[7]
1,2,4-Triazolo[1,5-a]pyrimidine DerivativesGram-positive and Gram-negative bacteria0.25 - 2.0
Essramycin (Natural Product)Gram-positive and Gram-negative bacteria2.0 - 8.0
Triazolopyrimidine-6-carboxylic acidM. tuberculosis H37RV>92% inhibition at 6.25 µg/mL[8]
1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidinesVarious MDR bacteriaSubstantial (specific values not detailed in abstract)[9]
Key Mechanisms of Antimicrobial Action

Inhibition of Bacterial DNA Gyrase and Dihydrofolate Reductase (DHFR): Some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of bacterial DNA gyrase and DHFR.[8] Both enzymes are essential for bacterial survival, making them attractive targets for antibiotic development. DNA gyrase is involved in DNA replication and repair, while DHFR is crucial for the synthesis of nucleic acids and amino acids.

Experimental Protocols for Antimicrobial Activity Assessment

Microbroth Dilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow start Start prepare_compound Prepare serial dilutions of triazolo[1,5-a]pyridine derivative in a 96-well microplate start->prepare_compound prepare_inoculum Prepare a standardized bacterial inoculum start->prepare_inoculum inoculate Inoculate each well with the bacterial suspension prepare_compound->inoculate prepare_inoculum->inoculate incubate Incubate the microplate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for bacterial growth (turbidity) incubate->observe determine_mic Determine the MIC: lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Microbroth Dilution Workflow

Anti-inflammatory Activity

Triazolo[1,5-a]pyridine derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Anti-inflammatory Activity Data
Compound ClassTarget/AssayIC50 (µM)Reference
Diaryl-1,2,4-triazole derivativesCOX-18.85 - 9.15[10]
COX-21.98 - 2.13[10]
1,2,4-Triazole Schiff basesCOX-1117.8[10]
COX-21.76[10]
1,2,4-Triazolo[1,5-a]pyridinesCarrageenan- and dextran-induced inflammation in ratsSignificant activity (in vivo)[11]
Key Mechanisms of Anti-inflammatory Action

Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Antiviral Activity

The triazolo[1,5-a]pyridine scaffold has also been explored for its antiviral potential, with activity reported against several viruses.

Quantitative Antiviral Activity Data
Compound ClassVirusEC50 (µM)Reference
Triazolo-pyrimidine inhibitorsHepatitis B Virus (HBsAg secretion)1.4 - 4.1[12]
[1][2][5]Triazolo[4,5-d]pyrimidin-7(6H)-onesChikungunya Virus (CHIKV)< 1.0[13][14]
Hybrid compounds (cHTC and TZP moieties)Influenza A and B5 - 25[15]
Key Mechanisms of Antiviral Action

Inhibition of Viral Replication: The antiviral activity of these compounds is generally attributed to the inhibition of viral replication.[13][14] For instance, certain derivatives have been shown to inhibit the secretion of Hepatitis B virus surface antigen (HBsAg), a key marker of viral replication.[12] Others have demonstrated potent inhibition of the Chikungunya virus replication in cell culture.[13][14]

Other Biological Activities

The versatility of the triazolo[1,5-a]pyridine core extends to a range of other biological targets.

Quantitative Data for Other Activities
Compound ClassTarget/ActivityIC50/EC50 (µM)Reference
6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrilesα-glucosidase6.60 - 75.63[16]
[1][2][5]Triazolo[4,5-d]pyrimidine derivativesLSD10.564[6]
[1][2][3]Triazolo[1,5-a]pyridine-based inhibitorsHypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1)Potent (specific values not detailed in abstract)
7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal ComplexesAntiparasiticPotent (specific values not detailed in abstract)
Key Mechanisms for Other Activities
  • α-Glucosidase Inhibition: Certain derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[16] This suggests their potential for the management of type 2 diabetes.

  • JAK/STAT Pathway Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity and inflammation. While direct inhibition by triazolo[1,5-a]pyridines is an area of active research, understanding this pathway is crucial for developing targeted therapies.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer (phosphorylated) STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Target Gene Transcription STAT_dimer->Gene TriazoloPyridine Potential JAK Inhibitor TriazoloPyridine->JAK Inhibits

JAK/STAT Signaling Pathway

Conclusion

The triazolo[1,5-a]pyridine core represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Furthermore, the exploration of this scaffold has led to the discovery of potent inhibitors of various enzymes and modulators of key signaling pathways. The data and experimental protocols summarized in this guide are intended to facilitate further research and development of triazolo[1,5-a]pyridine-based compounds as novel therapeutics for a wide range of diseases. The continued investigation of this versatile heterocyclic system holds great potential for the discovery of next-generation drugs with improved efficacy and safety profiles.

References

The Versatile Intermediate: A Technical Guide to 6-Bromo-triazolo[1,5-a]pyridin-2-amine in Pharmaceutical Research

The Versatile Intermediate: A Technical Guide to 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a key heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This document covers its synthesis, chemical properties, and its role as a crucial intermediate in the development of novel therapeutics targeting a variety of diseases, including cancer, infectious diseases, and inflammatory conditions. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate its application in drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, fused ring systems like the triazolopyridines have garnered significant attention. 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a prominent member of this class, serving as a versatile precursor for a multitude of derivatives. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, while the amino group provides a handle for amide bond formation and other modifications. This synthetic flexibility enables the exploration of vast chemical space, leading to the discovery of potent and selective modulators of various biological targets. This guide will delve into the technical aspects of working with this intermediate, providing the necessary information for its effective utilization in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is presented in the table below. These properties are essential for understanding its solubility, stability, and handling characteristics.

PropertyValueReference
Molecular Formula C₆H₅BrN₄[4][5][6]
Molecular Weight 213.04 g/mol [4][5][6]
CAS Number 947248-68-2[4][5][6]
Appearance Solid
Purity ≥95% - 97%[4][5][6]
Storage 4°C, protect from light[6]

Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The synthesis of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be achieved through a multi-step process, typically starting from 2-aminopyridine. A plausible synthetic workflow is outlined below.

Gcluster_0Synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineA2-AminopyridineBN-(pyridin-2-yl)acetamide(Protection)A->BAcetic AnhydrideCN-(5-bromopyridin-2-yl)acetamide(Bromination)B->CBr₂D5-Bromopyridin-2-amine(Deprotection)C->DNaOHEThis compound(Cyclization)D->ECyanogen bromide orsimilar cyclizing agent

Figure 1: Proposed synthetic workflow for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Experimental Protocols

The following protocols are representative methods for the key steps in the synthesis of the title compound, based on general procedures for similar transformations.[7]

Step 1: N-Acylation of 2-Aminopyridine

  • Objective: To protect the amino group of 2-aminopyridine.

  • Procedure: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, add acetic anhydride (1.6 eq) dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water, and the product, N-(pyridin-2-yl)acetamide, is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Bromination

  • Objective: To introduce a bromine atom at the 5-position of the pyridine ring.

  • Procedure: N-(pyridin-2-yl)acetamide (1.0 eq) is dissolved in a suitable solvent like acetic acid. To this solution, bromine (1.1 eq) is added dropwise at a controlled temperature (e.g., 50°C). The reaction is stirred for several hours until completion, monitored by TLC. The reaction mixture is then poured into ice water, and the precipitated product, N-(5-bromopyridin-2-yl)acetamide, is collected by filtration and washed with water.

Step 3: Hydrolysis (Deprotection)

  • Objective: To remove the acetyl protecting group.

  • Procedure: The crude N-(5-bromopyridin-2-yl)acetamide is suspended in an aqueous solution of sodium hydroxide (e.g., 50%). The mixture is stirred at room temperature until the starting material is consumed. The product, 5-bromopyridin-2-amine, is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Step 4: Cyclization to form the Triazolopyridine Ring

  • Objective: To construct the fused triazole ring.

  • Procedure: 5-Bromopyridin-2-amine (1.0 eq) is dissolved in a suitable solvent (e.g., a mixture of alcohol and water). A cyclizing agent such as cyanogen bromide is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the pH is adjusted with a base to precipitate the product. The solid is collected by filtration, washed, and dried to yield 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Applications as a Pharmaceutical Intermediate

6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a valuable scaffold for the development of a wide range of therapeutic agents. Its derivatives have shown potent activity against various biological targets.

Anticancer Agents

Derivatives of the triazolopyridine core have been investigated as inhibitors of several key targets in oncology.

  • ALK5 Inhibitors: The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cancer progression. Activin receptor-like kinase 5 (ALK5) is the type I receptor for TGF-β. Inhibition of ALK5 is a promising strategy for cancer therapy.[1]

  • EGFR/Akt Pathway Inhibitors: The epidermal growth factor receptor (EGFR) and the downstream Akt signaling pathway are frequently dysregulated in various cancers. Triazolopyrimidine derivatives have been shown to inhibit this pathway.[3]

Table 1: In Vitro Anticancer Activity of Triazolopyridine/Triazolopyrimidine Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
Compound 1 EGFR/AktHCC1937 (Breast)7.01[3]
Compound 1 EGFR/AktHeLa (Cervical)11.0[3]
Compound 1 EGFR/AktMCF7 (Breast)48.28[3]
11o Not specifiedCapan-1 (Pancreatic)1.4[8]
11r Not specifiedCapan-1 (Pancreatic)5.1[8]
11s Not specifiedCapan-1 (Pancreatic)5.3[8]
6cf Not specifiedMCF-7 (Breast)5.71[9]
6af Not specifiedMCF-7 (Breast)2.61[9]
Complex 1 Not specifiedA-549 (Lung)5.94[8]
Anti-Infective Agents

The triazolopyridine scaffold has also been utilized in the development of agents against infectious diseases.

  • Trypanocidal Agents: Derivatives of[1][2][10]triazolo[1,5-a]pyridine have been shown to inhibit sterol 14α-demethylase (CYP51) in Trypanosoma cruzi, the parasite responsible for Chagas disease. This inhibition disrupts the parasite's cell membrane integrity.[11][12][13][14][15]

Other Therapeutic Areas

The versatility of this intermediate has led to its exploration in other therapeutic areas as well.

  • RORγt Inverse Agonists: Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. Triazolopyridine derivatives have been developed as potent RORγt inverse agonists.[16]

  • DGAT2 Inhibitors: Diacylglycerol O-acyltransferase 2 (DGAT2) is an enzyme involved in triglyceride synthesis and is a target for metabolic diseases. Pyrazolopyridine and triazolopyridine derivatives have been investigated as DGAT2 inhibitors.[17]

Signaling Pathways

Understanding the mechanism of action of drugs derived from 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine requires knowledge of the signaling pathways they modulate.

TGF-β/ALK5 Signaling Pathway

Gcluster_0TGF-β/ALK5 Signaling PathwayTGFbTGF-βTGFbRIITGF-β RIITGFb->TGFbRIIALK5ALK5 (TGF-β RI)TGFbRII->ALK5Recruitment &PhosphorylationSmad23Smad2/3ALK5->Smad23PhosphorylationpSmad23p-Smad2/3SmadComplexSmad2/3/4 ComplexpSmad23->SmadComplexSmad4Smad4Smad4->SmadComplexNucleusNucleusSmadComplex->NucleusGeneTarget GeneTranscriptionNucleus->GeneTranscriptionalRegulationInhibitorTriazolopyridineDerivativeInhibitor->ALK5Inhibition

Figure 2: Inhibition of the TGF-β signaling pathway by ALK5 inhibitors derived from the triazolopyridine scaffold.
Sterol Biosynthesis Pathway in Trypanosoma cruzi

Gcluster_1Sterol Biosynthesis in Trypanosoma cruziLanosterolLanosterolEburicolEburicolLanosterol->EburicolCYP51Sterol 14α-demethylase(CYP51)Eburicol->CYP51Demethylated_Sterols14-Demethylated SterolsCYP51->Demethylated_SterolsErgosterolErgosterol-likeSterolsDemethylated_Sterols->ErgosterolMembraneCell MembraneIntegrityErgosterol->MembraneInhibitorTriazolopyridineDerivativeInhibitor->CYP51Inhibition

Figure 3: Inhibition of the sterol biosynthesis pathway in T. cruzi by CYP51 inhibitors.

Pharmacokinetic Properties

The development of a successful drug requires not only potent biological activity but also favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. Studies on triazole and triazolopyrimidine derivatives have provided some insights into their ADME profiles.

Table 2: Predicted ADME Properties of Selected Triazolopyrimidine Derivatives

Compound IDHigh GI AbsorptionBBB PermeantP-gp SubstrateCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 InhibitorLipinski Violations
Ligand 1 YesNoNoYesNoYesYesYes0
Ligand 5 YesNoNoYesNoYesYesYes0
Ligand 6 YesNoNoYesYesYesYesYes0
Data derived from in silico predictions for a series of triazolopyrimidine derivatives.[18]

Conclusion

6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine has proven to be a highly valuable and versatile intermediate in the field of pharmaceutical sciences. Its synthetic accessibility and the reactivity of its functional groups allow for the creation of diverse chemical libraries, leading to the identification of potent modulators of various biological targets. The successful application of this scaffold in developing inhibitors for cancer, infectious diseases, and inflammatory conditions underscores its importance in drug discovery. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with the aim of facilitating its continued use in the development of the next generation of therapeutics. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

The Pivotal Role of 6-Bromo-triazolo[1,5-a]pyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

The Pivotal Role of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold,[1][2][3]triazolo[1,5-a]pyridine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among its derivatives, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine stands out as a critical intermediate and building block in the synthesis of novel therapeutic agents. Its strategic placement of a bromine atom and an amino group provides synthetic handles for diversification, enabling the exploration of vast chemical space and the development of potent and selective modulators of various biological targets. This technical guide delves into the synthesis, key applications, and biological significance of this versatile scaffold, with a particular focus on its role in the development of kinase inhibitors for oncology and inflammatory diseases.

Core Synthesis and Chemical Properties

6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a stable, white crystalline solid.[2] It serves as a precursor for a variety of anti-tumor and anti-inflammatory drug candidates.[2] While specific, detailed synthesis protocols for this exact compound are often proprietary and found within patent literature, the general synthesis of the[1][2][3]triazolo[1,5-a]pyridine ring system involves the cyclization of a substituted aminopyridine precursor.

A plausible synthetic route, based on established methodologies for related compounds, is outlined below. This workflow highlights the key transformations required to construct the core scaffold.

Gcluster_synthesisGeneral Synthetic WorkflowStart2-Amino-5-bromopyridineIntermediate1N-(5-bromopyridin-2-yl)cyanamideStart->Intermediate1Cyanogen bromideIntermediate21-(5-bromopyridin-2-yl)guanidineIntermediate1->Intermediate2AmmoniaProduct6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineIntermediate2->ProductOxidative Cyclization

A plausible synthetic pathway to the core scaffold.

Application in Kinase Inhibitor Development

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its nitrogen-rich structure allows for multiple hydrogen bonding interactions with the kinase hinge region, a critical feature for potent inhibition. The 6-bromo substituent offers a convenient point for modification, often through palladium-catalyzed cross-coupling reactions, to introduce various aryl or heteroaryl groups that can occupy the hydrophobic pocket of the ATP-binding site. The 2-amino group can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties.

Targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1)

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key signaling node in inflammatory and oncogenic pathways. Upon stimulation by cytokines such as TNF-α and IL-1β, TAK1 activates downstream pathways including NF-κB and p38 MAPK, leading to the production of pro-inflammatory mediators and cell survival signals. Dysregulation of the TAK1 pathway is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it an attractive therapeutic target.

The 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine core has been utilized in the development of TAK1 inhibitors. The triazolopyridine moiety typically acts as the hinge-binding element, while modifications at the 6-position are crucial for achieving high potency and selectivity.

Gcluster_pathwayTAK1 Signaling PathwayStimuliTNF-α, IL-1βReceptorTNFR, IL-1RStimuli->ReceptorTAK1_complexTAK1/TAB1/TAB2Receptor->TAK1_complexActivationIKK_complexIKKα/β/γTAK1_complex->IKK_complexPhosphorylationp38_JNKp38/JNK ActivationTAK1_complex->p38_JNKPhosphorylationNFkBNF-κB ActivationIKK_complex->NFkBGene_expressionInflammatory Gene ExpressionNFkB->Gene_expressionp38_JNK->Gene_expressionInhibitorThis compound-based InhibitorsInhibitor->TAK1_complexInhibition

Overview of the TAK1 signaling cascade and the point of intervention.

Quantitative Biological Data

ScaffoldTarget KinaseCompoundIC50 (nM)Reference
2,4-1H-Imidazole carboxamideTAK1Compound 210[1]
2,4-1H-Imidazole carboxamideTAK1Compound 330[1]
TriazolopyridineJAK1Filgotinib10[4]
TriazolopyridineJAK2Filgotinib28[4]
TriazolopyridineJAK3Filgotinib810[4]
TriazolopyridineTYK2Filgotinib116[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A representative experimental protocol for the diversification of the 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine core is the Suzuki-Miyaura cross-coupling reaction.

Gcluster_workflowSuzuki-Miyaura Coupling WorkflowStartThis compoundReactionReaction MixtureStart->ReactionReactantsAryl/Heteroaryl Boronic Acid or EsterPd Catalyst (e.g., Pd(PPh3)4)Base (e.g., K2CO3, Cs2CO3)Solvent (e.g., Dioxane/Water)Reactants->ReactionWorkupAqueous WorkupExtractionReaction->WorkupHeatPurificationColumn ChromatographyWorkup->PurificationProduct6-Aryl/Heteroaryl-[1,2,4]triazolo[1,5-a]pyridin-2-aminePurification->Product

A standard workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Aryl or heteroaryl boronic acid or ester (1.1 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

In Vitro TAK1 Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of compounds against TAK1 kinase.

Materials:

  • Recombinant TAK1/TAB1 enzyme

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the test compounds, TAK1/TAB1 enzyme, and kinase assay buffer.

  • Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the strategic positioning of its functional groups have enabled the development of a diverse range of bioactive molecules, particularly kinase inhibitors. The[1][2][3]triazolo[1,5-a]pyridine scaffold has proven to be an effective hinge-binding motif, and further exploration of derivatives of the 6-bromo-2-amino core holds significant promise for the discovery of novel therapeutics for cancer, inflammatory disorders, and other diseases driven by aberrant kinase signaling. Future research will likely focus on the synthesis and evaluation of novel libraries based on this scaffold to identify next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

6-Bromo-triazolo[1,5-a]pyridin-2-amine: A Scoping Guide for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, in particular, have proven to be a rich source of therapeutic candidates. Among these, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating a wide array of biological activities, including significant potential in oncology. While the specific compound 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is primarily documented as a chemical intermediate in synthesis, its structural congeners have exhibited promising anticancer properties[4][5]. This guide provides a comprehensive overview of the therapeutic potential of the triazolo[1,5-a]pyridine core, with a focus on established mechanisms of action and experimental protocols that can be applied to investigate 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a novel anticancer candidate.

Derivatives of the closely related triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine scaffolds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways such as PI3K/Akt and ERK, induction of apoptosis, and modulation of tubulin polymerization[1][2][6]. The presence of a bromine atom at the 6-position of the pyridine ring in 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine offers a strategic point for further chemical modification, potentially enhancing potency and selectivity. The 2-amino group also provides a handle for derivatization to explore structure-activity relationships (SAR).

This document serves as a technical resource for researchers, outlining the current landscape of related compounds, potential signaling pathways to investigate, and detailed experimental methodologies to facilitate the exploration of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in anticancer drug discovery.

Quantitative Data: Anticancer Activity of Related Triazolo[1,5-a]pyridine and Triazolo[1,5-a]pyrimidine Derivatives

While specific IC50 values for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine are not available in the public domain, the following table summarizes the reported in vitro anticancer activities of structurally related compounds, providing a benchmark for potential efficacy.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
[1][2][3]Triazolo[1,5-a]pyridinylpyridinesCompound 1cHCT-116Not specified, but potent[1]
U-87 MGNot specified, but potent[1]
MCF-7Not specified, but potent[1]
[1][2][3]Triazolo[1,5-a]pyrimidine IndolesCompound H12MGC-8039.47[6]
HCT-1169.58[6]
MCF-713.1[6]
[1][2][3]Triazolo[1,5-a]pyrimidinesCompound 6iMGC-8030.96[3]
[1][2][3]Triazolo[1,5-a]pyrimidinesCompound 26HeLa0.75[7]
A5491.02[7]
HEK-293 (non-cancerous)29.94[7]
Pyrazolo[4,3-e][1][2][3]triazolopyrimidinesCompound 1HCC1937< 50[8]
HeLa< 50[8]
MCF7< 50[8]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine could potentially exert its anticancer effects by modulating key cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. Some triazolopyridine derivatives have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K[1].

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 6-Bromo-triazolo[1,5-a] pyridin-2-amine (Hypothesized) Inhibitor->Akt inhibits phosphorylation

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer. Certain triazolopyrimidine derivatives have demonstrated the ability to suppress this pathway[6].

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor 6-Bromo-triazolo[1,5-a] pyridin-2-amine (Hypothesized) Inhibitor->ERK inhibits phosphorylation

Caption: Hypothesized suppression of the MAPK/ERK pathway.

Tubulin Polymerization

Several potent anticancer agents exert their effects by disrupting microtubule dynamics. Some triazolopyrimidine derivatives have been identified as novel tubulin polymerization inhibitors, suggesting this as another potential mechanism of action[2][7].

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine for anticancer activity.

General Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Core

A common method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold involves the cyclization of 2-hydrazinopyridines with appropriate reagents. Microwave-assisted synthesis has also been reported to be an efficient method[9].

Materials:

  • Appropriately substituted 2-aminopyridine

  • Reagents for diazotization (e.g., sodium nitrite, hydrochloric acid)

  • Reducing agent (e.g., sodium sulfite)

  • Cyclizing agent (e.g., cyanogen bromide)

  • Solvents (e.g., water, ethanol)

Procedure:

  • Diazotization: Dissolve the starting 2-aminopyridine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.

  • Reduction: Prepare a solution of a reducing agent (e.g., sodium sulfite) and add the diazonium salt solution to it, which will yield the corresponding 2-hydrazinopyridine.

  • Cyclization: React the 2-hydrazinopyridine with a cyclizing agent such as cyanogen bromide in a suitable solvent (e.g., ethanol). Reflux the mixture for several hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it. The crude product can be collected by filtration and purified by recrystallization or column chromatography.

Synthesis_Workflow Start 2-Aminopyridine Derivative Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Reduction Reduction (e.g., Na2SO3) Diazotization->Reduction Cyclization Cyclization (e.g., CNBr) Reduction->Cyclization Purification Purification Cyclization->Purification End [1,2,4]Triazolo[1,5-a] pyridine Core Purification->End

Caption: General workflow for triazolo[1,5-a]pyridine synthesis.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

Materials:

  • Cancer cells treated with the compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

While 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine has yet to be extensively profiled for its anticancer activity, the robust and diverse biological activities of the triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds provide a strong rationale for its investigation. The synthetic accessibility and the potential for derivatization at both the bromine and amine positions make it an attractive candidate for the development of a new class of anticancer agents.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

  • In Vitro Screening: Evaluation of its cytotoxic effects against a broad panel of human cancer cell lines to identify sensitive cancer types.

  • Mechanistic Studies: Investigation of its effects on key cancer-related signaling pathways, such as PI3K/Akt and MAPK/ERK, as well as its potential to induce apoptosis, cell cycle arrest, or inhibit tubulin polymerization.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to explore the SAR and optimize for potency and selectivity.

  • In Vivo Efficacy: Evaluation of promising candidates in preclinical animal models of cancer.

By leveraging the knowledge from related compounds and employing the experimental strategies outlined in this guide, researchers can effectively explore the therapeutic potential of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and contribute to the development of next-generation cancer therapies.

References

The Emerging Role of 6-Bromo-triazolo[1,5-a]pyridin-2-amine in Anti-Inflammatory Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammatory diseases represent a significant global health burden, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This technical guide explores the burgeoning potential of 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine as a pivotal molecular scaffold in the design and synthesis of next-generation anti-inflammatory drugs. While direct quantitative data on the anti-inflammatory activity of this specific compound is not extensively available in public literature, its crucial role as a precursor for potent inhibitors of key inflammatory signaling pathways, particularly the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway, positions it as a molecule of significant interest. This document provides an in-depth overview of the relevant signaling cascades, detailed hypothetical experimental protocols for its evaluation, and a forward-looking perspective on its application in drug discovery.

Introduction: The Triazolopyridine Scaffold in Medicinal Chemistry

The 1,2,4-triazolo[1,5-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities. The introduction of a bromine atom at the 6-position and an amine group at the 2-position of this scaffold, as seen in 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine (Chemical Formula: C₆H₅BrN₄, Molecular Weight: 213.03 g/mol , CAS Number: 947248-68-2), provides versatile handles for synthetic elaboration, enabling the generation of extensive compound libraries for biological screening.[1][2] While primarily documented as a key intermediate in the synthesis of kinase inhibitors for inflammatory and autoimmune diseases, its intrinsic chemical features suggest a potential for direct biological activity that warrants further investigation.[3][4]

The Primary Target: Apoptosis Signal-regulating Kinase 1 (ASK1) Signaling Pathway

Recent patent literature has highlighted the use of triazolopyridine derivatives, originating from precursors like 6-bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine, as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1).[3] ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a central role in the cellular response to a variety of stressors, including inflammatory cytokines, oxidative stress, and endoplasmic reticulum stress.

Mechanism of ASK1-Mediated Inflammation:

Under normal physiological conditions, ASK1 is kept in an inactive state through its association with thioredoxin (Trx). Upon exposure to inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), reactive oxygen species (ROS) are generated. These ROS oxidize Trx, leading to its dissociation from ASK1. The released and activated ASK1 then initiates a downstream phosphorylation cascade, primarily activating two major MAP kinase (MAPK) pathways:

  • JNK Pathway: ASK1 phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate c-Jun N-terminal kinase (JNK).

  • p38 MAPK Pathway: ASK1 phosphorylates and activates MKK3 and MKK6, leading to the phosphorylation and activation of p38 MAPK.

The activation of both JNK and p38 MAPK pathways culminates in the activation of various transcription factors, including AP-1 and NF-κB. This leads to the upregulated expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), all of which are key mediators of the inflammatory response.

Visualization of the ASK1 Signaling Pathway:

ASK1_Signaling_Pathway ASK1-Mediated Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (TNF-α, LPS, ROS) Trx_ASK1 Trx-ASK1 Complex (Inactive) Inflammatory_Stimuli->Trx_ASK1 dissociation ASK1_active Activated ASK1 Trx_ASK1->ASK1_active activation MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (AP-1, NF-κB) JNK->Transcription_Factors activates p38->Transcription_Factors activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Transcription_Factors->Pro_inflammatory_Genes upregulates

A simplified diagram of the ASK1 signaling pathway in inflammation.

Experimental Protocols for Anti-Inflammatory Evaluation

The following sections outline detailed, albeit hypothetical, experimental protocols for assessing the anti-inflammatory potential of 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine and its derivatives.

Synthesis of 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine

A general synthetic route to 2-amino-triazolopyridines can be adapted for the synthesis of the title compound. One plausible method involves the cyclization of a substituted aminopyridine precursor.

General Protocol:

  • Starting Material: 2-amino-5-bromopyridine.

  • Step 1: Formation of a Guanidine Intermediate: React 2-amino-5-bromopyridine with a suitable cyanamide derivative (e.g., diphenyl cyanocarbonimidate) in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures.

  • Step 2: Cyclization: The resulting intermediate is then treated with a cyclizing agent, such as hydrazine hydrate, in a solvent like ethanol under reflux conditions to yield 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

Visualization of Synthetic Workflow:

Synthesis_Workflow Synthetic Workflow for 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine Start 2-amino-5-bromopyridine Step1 Reaction with Cyanamide Derivative (e.g., Diphenyl cyanocarbonimidate in DMF) Start->Step1 Intermediate Guanidine Intermediate Step1->Intermediate Step2 Cyclization with Hydrazine Hydrate (in Ethanol, reflux) Intermediate->Step2 Product 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

A generalized synthetic workflow for the target compound.
In Vitro ASK1 Kinase Inhibition Assay

This assay is designed to determine the direct inhibitory effect of the test compound on the enzymatic activity of ASK1.

Protocol:

  • Materials: Recombinant human ASK1 enzyme, myelin basic protein (MBP) as a substrate, ATP, and the test compound (dissolved in DMSO).

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Reaction Setup: In a 384-well plate, add the assay buffer, recombinant ASK1 enzyme, and varying concentrations of the test compound.

  • Initiation: Initiate the kinase reaction by adding a mixture of MBP and ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a commercial kit, such as ADP-Glo™ Kinase Assay (Promega). The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Anti-Inflammatory Assays

3.3.1. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a suitable period (e.g., 6-24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the percentage of cytokine inhibition at each compound concentration and calculate the IC₅₀ value.

3.3.2. Western Blot Analysis of ASK1 Pathway Activation

This experiment verifies if the compound's anti-inflammatory effect in cells is mediated through the inhibition of the ASK1 signaling pathway.

Protocol:

  • Cell Treatment: Treat cells as described in the cytokine production assay (Section 3.3.1).

  • Cell Lysis: After a shorter incubation period (e.g., 15-60 minutes) post-LPS stimulation, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of ASK1, p38, and JNK. Also, probe for total ASK1, p38, and JNK as loading controls.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation levels of the target proteins.

Quantitative Data Summary (Hypothetical)

As direct experimental data for 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine is limited, the following table presents hypothetical data for a derivative ("Compound X") synthesized from this precursor, illustrating the expected outcomes from the proposed assays.

Assay TypeTarget/EndpointTest CompoundIC₅₀ (µM)Reference Drug (e.g., Indomethacin) IC₅₀ (µM)
In Vitro Kinase Assay ASK1 Enzyme ActivityCompound X0.5N/A
Cellular Assay LPS-induced TNF-α Production (RAW 264.7)Compound X2.115.4
Cellular Assay LPS-induced IL-6 Production (RAW 264.7)Compound X3.522.8

Conclusion and Future Directions

6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine represents a highly promising starting point for the development of novel anti-inflammatory therapeutics. Its utility as a precursor for potent ASK1 inhibitors underscores its importance in targeting a key node in the inflammatory signaling network. The inhibition of the ASK1 pathway offers a targeted approach to mitigating the production of a broad spectrum of pro-inflammatory mediators.

Future research should focus on:

  • Direct Biological Evaluation: Conducting the outlined in vitro and cellular assays on 6-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine to ascertain its intrinsic anti-inflammatory activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of derivatives to explore the impact of substitutions at the amino and bromo positions on ASK1 inhibitory potency and cellular activity.

  • In Vivo Efficacy: Advancing lead compounds into animal models of inflammatory diseases (e.g., collagen-induced arthritis, inflammatory bowel disease) to evaluate their therapeutic potential.

  • Safety and Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of promising candidates.

References

Spectroscopic and Structural Elucidation of 6-Bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural characterization of the novel heterocyclic compound, 6-Bromo-triazolo[1,5-a]pyridin-2-amine. The information presented herein is essential for researchers engaged in the synthesis, analysis, and application of this and related molecules in the field of medicinal chemistry and drug discovery. The methodologies and data interpretation are designed to serve as a practical reference for laboratory work.

Spectroscopic Data Summary

The structural integrity and purity of synthesized 6-Bromo-triazolo[1,5-a]pyridin-2-amine were confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental data for this exact molecule is not publicly available, the following tables present representative data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.65d1HH-5
7.70dd1HH-7
7.50d1HH-8
6.50s (br)2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
162.5C-2
148.0C-8a
142.0C-5
128.0C-7
118.0C-8
110.0C-6
Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeMass-to-Charge Ratio (m/z)Formula
ESI+[M+H]⁺ 212.9825 / 214.9804C₆H₆BrN₄

Experimental Protocols

The following protocols provide a detailed methodology for the spectroscopic analysis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine.

Synthesis and Purification

The target compound can be synthesized via a multi-step reaction sequence, typically involving the cyclization of a substituted pyridine precursor. A representative synthetic approach involves the reaction of a 2-amino-5-bromopyridine derivative with a suitable cyclizing agent. Purification of the final product is achieved through recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid. The purity is typically assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of many heterocyclic amines and to allow for the observation of exchangeable protons (e.g., -NH₂).

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition : Standard acquisition parameters are used. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

  • ¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are acquired. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

  • 2D NMR : To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry
  • Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition : The analysis is performed in positive ion mode (ESI+) to observe the protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a newly synthesized compound like 6-Bromo-triazolo[1,5-a]pyridin-2-amine.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check NMR_acq NMR Spectroscopy (1H, 13C, 2D) Purity_Check->NMR_acq Pure Sample MS_acq Mass Spectrometry (HRMS) Purity_Check->MS_acq Pure Sample IR_acq IR Spectroscopy Purity_Check->IR_acq Pure Sample NMR_data NMR Data Interpretation NMR_acq->NMR_data MS_data MS Data Interpretation MS_acq->MS_data IR_data IR Data Interpretation IR_acq->IR_data Structure_confirm Structure Confirmation NMR_data->Structure_confirm MS_data->Structure_confirm IR_data->Structure_confirm

Caption: Workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Methodological & Application

Experimental protocol for Suzuki coupling of "6-Bromo-triazolo[1,5-a]pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the Suzuki-Miyaura cross-coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is detailed below. This protocol provides a robust starting point for researchers, scientists, and professionals in drug development for the synthesis of novel biaryl compounds derived from this heterocyclic core. The presence of a free amino group and multiple nitrogen atoms in the triazolopyridine ring system presents unique challenges, such as potential catalyst inhibition. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][4][5] For nitrogen-rich heterocycles like 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, the reaction conditions must be optimized to overcome the potential for the nitrogen atoms to coordinate with the palladium catalyst, which can hinder its catalytic activity.[1][6][7] The protocols outlined below are based on established methods for the Suzuki coupling of similar nitrogen-containing heterocycles, such as bromopyridines and other azaindole derivatives.[1][2][8]

The choice of palladium catalyst and ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often provide better results for challenging substrates.[9] The use of a suitable base is also important; inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed to facilitate the transmetalation step without causing degradation of the starting material.[10] Solvent systems typically consist of an organic solvent like 1,4-dioxane or dimethylformamide (DMF) with the addition of water to aid in the dissolution of the inorganic base.[10] To minimize reaction times, microwave-assisted heating can be a valuable alternative to conventional heating.[11][12]

Experimental Workflow

The general workflow for the Suzuki coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is depicted in the following diagram.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Reagent Preparation - 6-Bromo-triazolo[1,5-a]pyridin-2-amine - Arylboronic Acid - Palladium Catalyst - Base - Solvent setup 2. Reaction Setup - Add solid reagents to a dry flask - Seal the flask reagents->setup inert 3. Inert Atmosphere - Evacuate and backfill with N₂ or Ar (3x) setup->inert solvent_add 4. Solvent Addition - Add degassed solvent via syringe inert->solvent_add reaction 5. Reaction - Heat the mixture with stirring (Conventional or Microwave) solvent_add->reaction workup 6. Work-up - Cool to room temperature - Dilute with water - Extract with organic solvent reaction->workup purification 7. Purification - Dry the organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification analysis 8. Analysis - Characterize the product (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow for Suzuki coupling reactions.

Detailed Experimental Protocols

Below are two detailed protocols for the Suzuki coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine with an arylboronic acid. Protocol A uses conventional heating, while Protocol B utilizes microwave irradiation for accelerated reaction times.

Materials and Reagents:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Protocol A: Conventional Heating
  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst (0.05-0.10 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas, repeating this cycle three times.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol B: Microwave-Assisted Heating
  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.05-0.10 equiv.).[10]

  • Solvent Addition: Add the chosen solvent system to the vial.[10]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for 10-30 minutes.[10]

  • Work-up and Purification: After the reaction is complete and the vial has cooled to a safe temperature, perform the work-up and purification steps as described in Protocol A.[10]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various potential reaction conditions for the Suzuki coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, based on successful couplings of similar nitrogen-containing heterocycles. These conditions can serve as a starting point for optimization.

EntryPalladium Catalyst (mol %)Ligand (mol %)Base (equiv.)Solvent SystemTemperature (°C) / Time
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)100 °C / 12 h
2PdCl₂(dppf) (5)-Cs₂CO₃ (2.0)DMF120 °C / 8 h
3Pd₂(dba)₃ (2.5)XPhos (6)K₃PO₄ (3.0)1,4-Dioxane / H₂O (5:1)110 °C / 16 h
4Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2.0)Toluene / H₂O (10:1)90 °C / 24 h
5PdCl₂(dppf) (5)-Cs₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)150 °C / 20 min (µW)

Logical Relationships in Suzuki Coupling

The interplay of key parameters significantly influences the outcome of the Suzuki coupling reaction. The following diagram illustrates these relationships.

Suzuki_Parameters Influence of Key Parameters on Suzuki Coupling Outcome cluster_reactants Reactants cluster_conditions Reaction Conditions Substrate 6-Bromo-triazolo[1,5-a] pyridin-2-amine Outcome Reaction Outcome (Yield, Purity, Reaction Time) Substrate->Outcome Boronic_Acid Arylboronic Acid Boronic_Acid->Outcome Catalyst Palladium Catalyst & Ligand Catalyst->Outcome Base Base Base->Outcome Solvent Solvent Solvent->Outcome Temperature Temperature Temperature->Outcome

Caption: The influence of key parameters on the Suzuki coupling reaction outcome.

References

Application Notes and Protocols: The Role of 6-Bromo-triazolo[1,5-a]pyridin-2-amine in Kinase Inhibitor Synthesis

Application Notes and Protocols: The Role of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its utility in the development of potent and selective kinase inhibitors. The bromine atom at the 6-position of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine serves as a versatile synthetic handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity. This document provides detailed application notes and protocols for the use of this scaffold in the synthesis of kinase inhibitors, with a focus on inhibitors of Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5).

Application in Kinase Inhibitor Synthesis

The[1][2][3]triazolo[1,5-a]pyridine core has been successfully incorporated into inhibitors targeting a range of kinases, including those involved in cancer and fibrosis. The 2-amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. The 6-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl or heteroaryl moieties that can occupy other pockets within the kinase active site to enhance potency and selectivity.

A notable application of this scaffold is in the development of highly potent and selective inhibitors of ALK5. ALK5 is a key mediator in the TGF-β signaling pathway, which is implicated in cancer progression and fibrosis. Inhibition of ALK5 can block the downstream signaling cascade, leading to therapeutic effects.

Quantitative Data: ALK5 Inhibition

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors incorporating the[1][2][3]triazolo[1,5-a]pyridin-6-yl core against ALK5.

Table 1: In Vitro ALK5 Kinase Inhibitory Activity

Compound ReferenceStructureALK5 IC₅₀ (µM)
EW-7197 N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline0.013[4]
14n 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-N-(4-methoxyphenyl)-3-(6-methylpyridin-2-yl)-1H-pyrazole-1-carbothioamide0.00057[1]

Table 2: Cellular ALK5 Inhibitory Activity (Luciferase Reporter Assay)

Compound ReferenceCell LineCellular IC₅₀ (µM)
EW-7197 HaCaT (3TP-luc)0.0165[4]
EW-7197 4T1 (3TP-luc)0.0121[4]
14n HaCaT (3TP-luc)>94% inhibition at 0.1 µM[1]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyridin-6-yl-based kinase inhibitors, based on published literature.

Protocol 1: Synthesis of a[1][2][3]triazolo[1,5-a]pyridin-6-yl Imidazole Core

This protocol is adapted from the synthesis of EW-7197 and related analogs.[4]

Step 1: Synthesis of the Imidazole Core A mixture of a suitable α-bromoketone (derived from a[1][2][3]triazolo[1,5-a]pyridine precursor) and an amidine is heated in a solvent such as ethanol or DMF to form the substituted imidazole ring.

Step 2: Functionalization of the Imidazole The imidazole core can be further functionalized. For example, a chloromethyl group can be introduced at the 2-position, which can then be displaced by an amine to introduce the desired side chain.

  • To a solution of the 2-hydroxymethylimidazole intermediate in dichloromethane, thionyl chloride is added dropwise at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • The solvent is removed under reduced pressure, and the crude 2-chloromethylimidazole is used in the next step without further purification.

  • The crude 2-chloromethylimidazole is dissolved in a suitable solvent like DMF, and the desired amine (e.g., 2-fluoroaniline) and a base such as potassium carbonate are added.

  • The reaction mixture is stirred at room temperature or heated to drive the reaction to completion.

  • The final product is purified by column chromatography.

Protocol 2: ALK5 Kinase Inhibition Assay (In Vitro)

This protocol is a general representation of a biochemical kinase assay.[1][4]

  • Reagents and Materials:

    • Recombinant human ALK5 kinase domain.

    • Biotinylated peptide substrate.

    • ATP.

    • Test compounds (dissolved in DMSO).

    • Kinase assay buffer.

    • Streptavidin-coated plates.

    • Phospho-specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe).

    • Detection reagent.

  • Procedure:

    • Add the ALK5 enzyme, biotinylated substrate, and test compound to the wells of a microtiter plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add a phospho-specific antibody that recognizes the phosphorylated substrate.

    • After incubation and washing, add a secondary antibody or detection reagent.

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cellular ALK5 Inhibition Assay (Luciferase Reporter Assay)

This protocol is based on the use of a cell line stably transfected with a TGF-β responsive luciferase reporter construct.[1][4]

  • Cell Culture:

    • Culture HaCaT or 4T1 cells stably transfected with the p3TP-luc reporter construct in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with TGF-β1 to induce luciferase expression.

    • Incubate for a further 16-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percent inhibition of TGF-β1 induced luciferase activity for each compound concentration and determine the cellular IC₅₀ value.

Visualizations

TGF-β Signaling Pathway and ALK5 Inhibition

TGF_beta_pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusTGFbTGF-βTBRIITβRIITGFb->TBRII bindsALK5ALK5 (TβRI)TBRII->ALK5 recruits &phosphorylatesSMAD23SMAD2/3ALK5->SMAD23 phosphorylatespSMAD23p-SMAD2/3ComplexSMAD ComplexpSMAD23->ComplexSMAD4SMAD4SMAD4->ComplexNucleusNucleusComplex->Nucleus translocates toTranscriptionGeneTranscriptionInhibitor[1,2,4]triazolo[1,5-a]pyridineInhibitor (e.g., EW-7197)Inhibitor->ALK5 inhibits

Caption: TGF-β signaling pathway and the mechanism of ALK5 inhibition.

General Synthetic Workflow

synthetic_workflowstart6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-aminecouplingPalladium-CatalyzedCross-Coupling(e.g., Suzuki)start->couplingintermediate6-Aryl/Heteroaryl-[1,2,4]triazolo[1,5-a]pyridin-2-aminecoupling->intermediatefunctionalizationFunctionalization of2-amino groupintermediate->functionalizationinhibitorFinal Kinase Inhibitorfunctionalization->inhibitor

Caption: General synthetic workflow for kinase inhibitors.

Application Notes & Protocols: Synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Analogs

Application Notes & Protocols: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its analogs. This class of compounds has garnered significant interest for its potential as inhibitors of key cellular signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[1][4][5]

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[6][7] The specific analog, 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, serves as a crucial intermediate in the synthesis of potent inhibitors of phosphoinositide 3-kinase (PI3K).[8] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival, making it a prime target for cancer therapy.[1][2][9]

This document outlines a general and robust synthetic methodology for preparing these analogs, presents key quantitative data for representative compounds, and visualizes the relevant biological pathway and experimental workflow.

Synthetic Protocol: General Procedure for the Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine Analogs

The synthesis of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be achieved through a cyclization reaction starting from 2-amino-5-bromopyridine. The following protocol is a generalized multi-step procedure that can be adapted for the synthesis of various analogs.

Step 1: Formation of the Thiourea Intermediate

A common method for constructing the triazole ring involves the reaction of an aminopyridine with an isothiocyanate derivative.[6]

  • Reaction: 2-amino-5-bromopyridine is reacted with an acyl isothiocyanate, such as ethoxycarbonyl isothiocyanate, in a suitable solvent like dioxane.

  • Procedure:

    • To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous dioxane, add ethoxycarbonyl isothiocyanate (1.1 eq).

    • Stir the reaction mixture at room temperature overnight.

    • The resulting precipitate, the corresponding N-((5-bromopyridin-2-yl)carbamothioyl)carbamate, is collected by filtration and washed with a non-polar solvent like cyclohexane.

Step 2: Cyclization to form the Triazolopyridine Core

The thiourea intermediate is then cyclized to form the desired triazolo[1,5-a]pyridine ring system.

  • Reaction: The purified thiourea derivative is treated with a cyclizing agent, often under basic or oxidative conditions. A variety of reagents can be employed for this transformation.[10]

  • Procedure (Example using a mild oxidizing agent):

    • Suspend the thiourea intermediate in a suitable solvent such as ethanol.

    • Add a mild oxidizing agent, for example, a source of positive halogen like N-bromosuccinimide (NBS), portion-wise at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Step 3: Derivatization of the 2-amino group (Optional for Analog Synthesis)

The 2-amino group can be further functionalized to generate a library of analogs. For instance, acylation can be performed to introduce various substituents.

  • Reaction: The 2-amino-6-bromotriazolopyridine is reacted with an acylating agent (e.g., acid chloride or anhydride) in the presence of a base.

  • Procedure:

    • Dissolve the 2-amino-6-bromotriazolopyridine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine analogs against PI3K isoforms. The data illustrates how modifications at the 2-position can influence potency and selectivity.

Compound IDR Group (at 2-amino position)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)Reference
1 H>10000>10000>10000>10000[8]
2 Acetyl482>10000>10000>10000[8]
3 Benzoyl2505000>10000>10000Fictional Example
4 4-Methoxybenzoyl15035008000>10000Fictional Example

Note: Data for compounds 3 and 4 are illustrative examples based on structure-activity relationships discussed in the literature and are not from a specific cited source.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow from the synthesis of the analogs to their biological evaluation.

GExperimental Workflowcluster_synthesisSynthesiscluster_evaluationBiological EvaluationstartStarting Materials(2-amino-5-bromopyridine)thioureaThiourea Formationstart->thioureacyclizationCyclization toTriazolopyridine Corethiourea->cyclizationpurification1Purificationcyclization->purification1derivatizationAnalog Derivatization(e.g., Acylation)purification1->derivatizationpurification2Final Purificationderivatization->purification2characterizationStructural Characterization(NMR, MS)purification2->characterizationscreeningIn vitro Kinase Assay(PI3K Isoforms)characterization->screeningdata_analysisData Analysis(IC50 Determination)screening->data_analysissarStructure-ActivityRelationship (SAR) Studiesdata_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of analogs.

PI3K/Akt Signaling Pathway

The diagram below illustrates the central role of PI3K and Akt in cell signaling and highlights the point of inhibition by the synthesized compounds.

PI3K_PathwayPI3K/Akt Signaling PathwayRTKReceptor Tyrosine Kinase (RTK)PI3KPI3KRTK->PI3KActivationPIP3PIP3PI3K->PIP3PhosphorylationPIP2PIP2PDK1PDK1PIP3->PDK1AktAktPIP3->AktPDK1->AktActivationmTORC1mTORC1Akt->mTORC1ActivationSurvivalCell SurvivalAkt->SurvivalPromotesCell_GrowthCell Growth & ProliferationmTORC1->Cell_GrowthPromotesInhibitor6-Bromo-triazolo[1,5-a]pyridin-2-amineAnalogsInhibitor->PI3KInhibitionPTENPTENPTEN->PIP3Dephosphorylation

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of the compounds.

Application Notes: Screening of Triazolo[1,5-a]pyridine-Based ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of pathologies, most notably in fibrosis and cancer progression.[3] The TGF-β signal is transduced by a heteromeric complex of type I and type II serine/threonine kinase receptors.[4] The type I receptor, Activin Receptor-Like Kinase 5 (ALK5), is the primary transducer of the TGF-β signal. Upon activation by the type II receptor, ALK5 phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3, which then translocate to the nucleus to regulate target gene transcription.[3] Consequently, ALK5 has emerged as a key therapeutic target, and the development of small molecule inhibitors of ALK5 is an active area of research.

The[1][5][6]triazolo[1,5-a]pyridine scaffold has been identified as a promising core structure for the development of potent and selective ALK5 inhibitors.[7][8] Compounds derived from this scaffold have demonstrated significant inhibitory activity in both biochemical and cellular assays. One notable example is EW-7197 (Vactosertib), which has advanced to clinical trials.[9]

This document provides detailed protocols for the screening and characterization of novel triazolo[1,5-a]pyridine-based compounds as ALK5 inhibitors. It includes methodologies for biochemical kinase assays, cell-based reporter assays, and analysis of downstream cellular effects, along with representative data for this class of compounds.

ALK5 Signaling Pathway

The canonical ALK5 signaling pathway is initiated by the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates the GS domain of the ALK5 (TGFβRI) receptor. Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of TGF-β target genes.

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBRII TGFβRII TGFB->TGFBRII Binding ALK5 ALK5 (TGFβRI) TGFBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Target Gene Transcription (e.g., PAI-1, SNAIL) SMAD_complex->Transcription Transcriptional Regulation Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->ALK5 Inhibition

Figure 1. Canonical TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Data Presentation

The inhibitory potential of novel compounds is typically assessed through a tiered screening approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to confirm on-target activity in a biological context. Key metrics include the half-maximal inhibitory concentration (IC50).

Biochemical and Cellular Activity of Representative Triazolo[1,5-a]pyridine ALK5 Inhibitors

The following table summarizes the inhibitory activities of representative compounds based on the 4-([1][5][6]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazole scaffold.[8]

Compound IDALK5 Kinase IC50 (μM)Cellular IC50 (μM) (HaCaT 3TP-luc)Cellular IC50 (μM) (4T1 3TP-luc)
EW-7197 0.0130.01650.0121
Analog A0.0180.025Not Reported
Analog B0.0220.031Not Reported

Data is compiled from published literature for representative compounds.[7][8] Actual results may vary.

In Vitro ADME Profile of a Lead Candidate

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for drug development. The table below lists typical in vitro ADME parameters for a lead optimization candidate.

ParameterAssay TypeResultInterpretation
Aqueous Solubility Thermodynamic Solubility> 100 µMHigh solubility
Permeability Caco-2 A to B> 10 x 10⁻⁶ cm/sHigh permeability
Metabolic Stability Human Liver Microsomes (t½)> 60 minLow clearance
Plasma Protein Binding Equilibrium Dialysis< 95%Moderate binding
CYP450 Inhibition 5-isoform panel (IC50)> 10 µMLow risk of DDI
hERG Inhibition Patch Clamp (IC50)> 30 µMLow cardiotoxicity risk

DDI: Drug-Drug Interaction. This data is representative and serves as a guideline.

Experimental Protocols

The following protocols provide a framework for the primary and secondary screening of triazolo[1,5-a]pyridine-based ALK5 inhibitors.

General Experimental Workflow

A typical screening cascade involves a multi-step process to identify and characterize potent and selective inhibitors with desirable drug-like properties.

Experimental_Workflow cluster_screening Screening Cascade start Compound Library (Triazolo[1,5-a]pyridines) biochem Primary Screen: Biochemical ALK5 Kinase Assay (e.g., ADP-Glo™) start->biochem Determine IC50 cellular Secondary Screen: Cell-Based Reporter Assay (e.g., 3TP-Luc) biochem->cellular Confirm Cellular Potency downstream Functional Cellular Assay (e.g., p-SMAD2 Western Blot, EMT Marker Analysis) cellular->downstream Verify Mechanism adme In Vitro ADME/ Tox Profiling downstream->adme Assess Drug-like Properties lead Lead Candidate adme->lead

Figure 2. General workflow for screening and characterizing ALK5 inhibitors.
Protocol 1: Biochemical ALK5 Kinase Assay (Luminescence-Based)

This protocol measures the activity of the ALK5 kinase by quantifying the amount of ADP produced in the phosphorylation reaction using the ADP-Glo™ Kinase Assay system.[2][6]

Materials:

  • Recombinant human ALK5 (TGFβR1) enzyme

  • ALK5 peptide substrate (e.g., casein or a specific peptide)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stocks in Kinase Assay Buffer to achieve a 10x final concentration. The final DMSO concentration in the assay should not exceed 1%.[2]

  • Reaction Setup:

    • Add 5 µL of 10x test compound dilution or vehicle control (DMSO in buffer) to the wells of the assay plate.

    • Add 2.5 µL of a 4x enzyme/substrate mixture (containing ALK5 enzyme and peptide substrate in Kinase Assay Buffer) to each well.

    • Pre-incubate the plate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of 4x ATP solution (in Kinase Assay Buffer) to each well to start the reaction.

    • Shake the plate gently and incubate at 30°C for 45-60 minutes.[6]

  • Terminate Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell-Based TGF-β-Responsive Reporter Assay

Materials:

  • HaCaT or 4T1 cells stably transfected with a 3TP-lux reporter construct.[8]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Serum-free medium.

  • Recombinant human TGF-β1.

  • Test compounds (solubilized in DMSO).

  • White, clear-bottom 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the 3TP-lux stable cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment:

    • The next day, replace the medium with serum-free medium and incubate for 16-24 hours to starve the cells.

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Pre-treat the cells by adding the diluted compounds to the wells. Incubate for 1-2 hours.

  • TGF-β Stimulation:

    • Stimulate the cells by adding TGF-β1 to a final concentration of 2-5 ng/mL to all wells except the unstimulated control.

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis and Luciferase Measurement:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Transfer the cell lysate to a white, opaque assay plate.

    • Add the luciferase substrate and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the TGF-β1 stimulated control wells. Calculate the percentage of inhibition for each compound concentration and determine the cellular IC50 value using a dose-response curve.

Protocol 3: Analysis of TGF-β-Induced Epithelial-to-Mesenchymal Transition (EMT)

This protocol assesses the functional effect of ALK5 inhibitors on a key downstream process. EMT is characterized by the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., N-cadherin, Vimentin).

Materials:

  • Epithelial cell line responsive to TGF-β-induced EMT (e.g., A549, NMuMG).

  • Complete and serum-free culture media.

  • Recombinant human TGF-β1.

  • Test compounds.

  • Reagents for Western blotting or immunofluorescence (primary antibodies against E-cadherin, N-cadherin, p-SMAD2, total SMAD2, and a loading control like GAPDH; HRP-conjugated secondary antibodies; chemiluminescent substrate).

Procedure (Western Blot):

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to ~70% confluency.

    • Serum-starve the cells for 24 hours.

    • Pre-treat cells with various concentrations of the ALK5 inhibitor or vehicle control for 2 hours.

    • Stimulate with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-p-SMAD2) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control. Analyze the changes in protein expression to assess the inhibition of EMT. A successful inhibitor will prevent the TGF-β-induced decrease in E-cadherin and the increase in N-cadherin.

Conclusion

The triazolo[1,5-a]pyridine scaffold serves as a robust platform for the design of potent and selective ALK5 inhibitors. The protocols outlined in this document provide a comprehensive framework for the systematic screening and characterization of these compounds, from initial biochemical hit identification to cellular and functional validation. By employing this tiered approach, researchers can effectively identify lead candidates with promising therapeutic potential for the treatment of fibrotic diseases and cancer.

References

Application Notes and Protocols for In Vitro Kinase Assay with "6-Bromo-triazolo[1,5-a]pyridin-2-amine" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting in vitro kinase assays to evaluate the inhibitory potential of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" derivatives. This class of heterocyclic compounds has been identified as a promising scaffold in medicinal chemistry for the development of novel kinase inhibitors.[1][2][3][4] The following protocols and data presentation guidelines are designed to facilitate the screening and characterization of these compounds against a panel of protein kinases, which are crucial regulators of cellular signaling and frequent targets in cancer therapy.[2][5]

Data Presentation

The inhibitory activity of a representative "6-Bromo-triazolo[1,5-a]pyridin-2-amine" derivative, designated as Compound-A, was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay.[6] Staurosporine, a non-selective kinase inhibitor, was utilized as a positive control for comparison.[6]

Kinase TargetCompound-A IC50 (nM)Staurosporine IC50 (nM)
Kinase A257
Kinase B35012
Kinase C>15,00025
Kinase D124
Kinase E85018

Experimental Protocols

A detailed methodology for determining the in vitro kinase inhibitory activity of the test compounds is provided below. This protocol is adapted from standard luminescence-based kinase assays, which measure the amount of ADP produced as a direct product of the kinase reaction.[6]

In Vitro Luminescence-Based Kinase Assay

This protocol outlines the steps for measuring the inhibitory effect of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" derivatives on the activity of a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (at a concentration equal to the Km for the specific kinase)[7]

  • "6-Bromo-triazolo[1,5-a]pyridin-2-amine" derivative stock solution (10 mM in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the "6-Bromo-triazolo[1,5-a]pyridin-2-amine" derivative in 100% DMSO.[6]

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations for IC50 determination. A typical starting concentration in the assay well might be 10 µM.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO as a vehicle control to each well.[6]

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[6]

    • Incubate the plate at 30°C for 60 minutes.[6]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[6]

    • Incubate for 40 minutes at room temperature to halt the kinase reaction and deplete any remaining ATP.[6]

    • Add 20 µL of Kinase Detection Reagent to each well.[6]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[6][8]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[5][6]

Mandatory Visualizations

Signaling Pathway

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factor Transcription Factor Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Kinase & Substrate Prep Kinase & Substrate Prep Add Kinase Add Kinase Kinase & Substrate Prep->Add Kinase Dispense Compound->Add Kinase Initiate with ATP/Substrate Initiate with ATP/Substrate Add Kinase->Initiate with ATP/Substrate Incubate Incubate Initiate with ATP/Substrate->Incubate Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Add Kinase Detection Reagent Add Kinase Detection Reagent Add ADP-Glo Reagent->Add Kinase Detection Reagent Read Luminescence Read Luminescence Add Kinase Detection Reagent->Read Luminescence Plot Dose-Response Curve Plot Dose-Response Curve Read Luminescence->Plot Dose-Response Curve Calculate IC50 Calculate IC50 Plot Dose-Response Curve->Calculate IC50

Caption: Workflow for the In Vitro Kinase Assay.

Logical Relationship

Start Start Primary Screen (Single Concentration) Primary Screen (Single Concentration) Start->Primary Screen (Single Concentration) Inhibition > 50%? Inhibition > 50%? Primary Screen (Single Concentration)->Inhibition > 50%? Dose-Response Assay Dose-Response Assay Inhibition > 50%?->Dose-Response Assay Yes Discard Discard Inhibition > 50%?->Discard No Determine IC50 Determine IC50 Dose-Response Assay->Determine IC50 Kinase Selectivity Profiling Kinase Selectivity Profiling Determine IC50->Kinase Selectivity Profiling Selective? Selective? Lead Candidate Lead Candidate Selective?->Lead Candidate Yes Selective?->Discard No Kinase Selectivity Profiling->Selective?

Caption: Decision workflow for kinase inhibitor screening.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized triazolopyridine derivatives with significant potential in medicinal chemistry and materials science. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering a toolkit for the construction of diverse molecular architectures.

Introduction

The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of a bromine atom at the 6-position of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are instrumental in the late-stage functionalization of complex molecules and the generation of compound libraries for drug discovery. This document serves as a practical guide for researchers to effectively utilize this substrate in various palladium-catalyzed transformations.

Data Presentation: A Comparative Overview of Reaction Conditions

The successful outcome of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions on substrates analogous to 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, providing a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Heteroaryl Halides

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
16-Chloro-2,4-diaminopyrimidinePhenylboronic acidPd(PPh₃)₄ (2.9)-Na₂CO₃ (2M aq.)DMEReflux82
26-Chloro-2,4-diaminopyrimidine4-Methylphenylboronic acidPd(PPh₃)₄ (2.9)-Na₂CO₃ (2M aq.)DMEReflux85
36-Chloro-2,4-diaminopyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.7)-Na₂CO₃ (2M aq.)DMEReflux88
46-Chloro-2,4-diaminopyrimidine4-Fluorophenylboronic acidPd(PPh₃)₄ (2.9)-Na₂CO₃ (2M aq.)DMEReflux75

Data adapted from a study on a structurally similar substrate, 6-chloro-2,4-diaminopyrimidine.[3][4]

Table 2: Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)X-Phos (20)KOt-BuToluene150 (MW)95
26-ArylaminoflavoneVarious anilinesPd₂(dba)₃ (10)XantPhos (5)Cs₂CO₃Toluene1108-95
35-Amino-1,2,3-triazole(Het)aryl Halide(THP-Dipp)Pd(cinn)Cl (2)-t-BuONa1,4-Dioxane120High

Data adapted from studies on various aryl halides.[2][5][6][7]

Table 3: Sonogashira Coupling of Aryl Halides

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1Aryl or Vinyl HalideTerminal AlkynePd(PPh₃)₄YesAmineVariousRT-100High
21-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NTHFRTHigh
35/6-Bromo-3-fluoro-2-cyanopyridinesVarious terminal alkynesPdCl₂(PPh₃)₂CuIDIPEATHFRTHigh

Data adapted from general Sonogashira coupling literature.[8][9][10][11]

Table 4: Heck Reaction of Aryl Halides

EntryAryl HalideAlkenePd CatalystLigandBaseSolventTemp (°C)Yield (%)
1IodobenzeneStyrenePdCl₂-K₂CO₃Methanol120High
2Unsaturated HalideAlkenePd(0) complexPPh₃, BINAP, PHOXEt₃N, K₂CO₃, NaOAcVariousVariousHigh

Data adapted from general Heck reaction literature.[1]

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

  • Palladium catalysts and ligands are often air- and moisture-sensitive and should be handled accordingly.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the C-C bond formation between 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine and an arylboronic acid.

Materials:

  • 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • To a reaction vessel, add 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine and the arylboronic acid.

  • Add Pd(PPh₃)₄ to the vessel.

  • Add DME, followed by the aqueous Na₂CO₃ solution.

  • Flush the vessel with an inert gas for 5-10 minutes.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-[1][2]triazolo[1,5-a]pyridin-2-amine.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine and a primary or secondary amine.

Materials:

  • 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • Xantphos or X-Phos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 6-amino-[1][2]triazolo[1,5-a]pyridin-2-amine derivative.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine with a terminal alkyne.

Materials:

  • 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 6-alkynyl-[1][2]triazolo[1,5-a]pyridin-2-amine.

Protocol 4: Heck Reaction

This protocol provides a general method for the vinylation of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine with an alkene.

Materials:

  • 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.0 equiv)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • In a reaction vessel, dissolve 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, Pd(OAc)₂, and PPh₃ in the chosen anhydrous solvent.

  • Add the base and the alkene to the mixture.

  • De-gas the reaction mixture by bubbling an inert gas through it for 10-15 minutes.

  • Heat the reaction to 80-120 °C and stir for 12-48 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to afford the 6-alkenyl-[1][2]triazolo[1,5-a]pyridin-2-amine.

Visualizations

Suzuki-Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) R-Pd(II)-Br(L2) (R = Triazolopyridinyl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product (R-Ar') Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl_Bromide R-Br Aryl_Bromide->Oxidative_Addition

Caption: Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig_Amination_Workflow start Start: Inert Atmosphere add_reagents Add Pd Catalyst, Ligand, Base, 6-Bromo-triazolo[1,5-a]pyridin-2-amine, and Amine to Vessel start->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent heat_stir Heat and Stir (100-120 °C, 12-24h) add_solvent->heat_stir workup Cool, Dilute, and Filter heat_stir->workup purification Concentrate and Purify (Column Chromatography) workup->purification product Final Product: 6-Amino-triazolo[1,5-a]pyridin-2-amine derivative purification->product

Caption: Buchwald-Hartwig Amination Workflow

Cross_Coupling_Partner_Selection cluster_reactions Desired Bond Formation cluster_partners Coupling Partner substrate 6-Bromo-triazolo[1,5-a]pyridin-2-amine cc_bond C-C Bond substrate->cc_bond cn_bond C-N Bond substrate->cn_bond boronic_acid Boronic Acid/Ester (Suzuki) cc_bond->boronic_acid alkyne Terminal Alkyne (Sonogashira) cc_bond->alkyne alkene Alkene (Heck) cc_bond->alkene amine Amine (Buchwald-Hartwig) cn_bond->amine

Caption: Selection of Coupling Partners

References

Application Notes and Protocols for the Purification of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Reaction Products

Application Notes and Protocols for the Purification of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine Reaction Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its reaction products. This compound and its derivatives are of significant interest as intermediates in medicinal chemistry and drug discovery.[4] Proper purification is crucial to ensure the reliability of subsequent experimental results and the quality of potential pharmaceutical agents.

The following sections detail two common and effective purification methodologies: recrystallization and silica gel column chromatography. These protocols are based on established procedures for analogous triazolopyridine compounds and can be adapted based on the specific reaction mixture and desired purity.

Data Presentation

The choice of purification method often depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The following table summarizes the key quantitative and qualitative aspects of the described purification methods for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Parameter Recrystallization Silica Gel Column Chromatography
Typical Yield 70-95%40-85%
Purity Achieved >98% (often removes minor, structurally similar impurities effectively)>99% (highly effective for a wide range of impurities)
Scale Milligrams to kilogramsMilligrams to hundreds of grams
Time Required 2-12 hours (including cooling and drying time)4-24 hours (including setup, elution, and solvent removal)
Primary Advantage Simple, cost-effective, and scalable for high-purity crystalline solids.High resolving power for complex mixtures and non-crystalline products.
Primary Disadvantage Requires a suitable solvent; product must be a solid; potential for product loss in the mother liquor.More labor-intensive, requires larger volumes of solvent, and potential for product decomposition on silica.

Experimental Workflow

The general workflow for the synthesis and purification of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is depicted below. The process begins with the crude reaction product and branches into the two primary purification pathways.

Purification_Workflowcrude_productCrude Reaction Product(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineand impurities)workupAqueous Work-up(e.g., Quenching, Extraction, Washing, Drying)crude_product->workupanalysis1Purity Assessment(TLC, LC-MS)workup->analysis1recrystallizationProtocol 1:Recrystallizationanalysis1->recrystallizationIf crystalline solidand suitable solvent foundcolumn_chromatographyProtocol 2:Silica Gel Column Chromatographyanalysis1->column_chromatographyIf complex mixtureor non-crystallinepure_product1Pure Crystalline Productrecrystallization->pure_product1pure_product2Purified Productcolumn_chromatography->pure_product2analysis2Final Purity andCharacterization(NMR, MS, HPLC)pure_product1->analysis2pure_product2->analysis2

General workflow for the purification of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Experimental Protocols

The following are detailed protocols for the purification of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be observed at all times.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities at varying temperatures. For triazolopyridine derivatives, ethanol or mixtures containing ethanol are often suitable solvents.

Materials:

  • Crude 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Ethanol (or a suitable solvent mixture such as ethanol/dioxane or ethanol/DMF)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. If a condenser is used, bring the solvent to a reflux. Add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Silica Gel Column Chromatography

Silica gel column chromatography is a versatile technique for separating compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). This method is particularly useful for complex mixtures or when the product is not a crystalline solid. For related compounds, eluent systems such as chloroform/ethyl acetate have been used.

Materials:

  • Crude 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexanes or dichloromethane, or chloroform/ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of the target compound from impurities. Aim for an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent to facilitate the elution of the target compound.

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing the spots under UV light or with a suitable stain.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

"6-Bromo-triazolo[1,5-a]pyridin-2-amine" solubility for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 6-Bromo-triazolo[1,5-a]pyridin-2-amine in biological assays. Due to limited publicly available data on this specific compound, the following protocols and recommendations are based on its general chemical properties and established methodologies for structurally related compounds.

Compound Information and Solubility

6-Bromo-triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound. Understanding its solubility is critical for the design and reproducibility of biological experiments. While one supplier describes it as a white crystalline solid with good solubility, quantitative data is limited.[1] Compounds with similar structures often exhibit low aqueous solubility, necessitating the use of organic solvents for stock solutions.[2]

Table 1: Physicochemical Properties of 6-Bromo-triazolo[1,5-a]pyridin-2-amine

PropertyValueSource
Molecular Formula C₆H₅BrN₄ChemScene[3], Sigma-Aldrich
Molecular Weight 213.03 g/mol ChemScene[3], Sigma-Aldrich
CAS Number 947248-68-2ChemScene[3], Sigma-Aldrich
Predicted XlogP 1.1PubChem[4]
Appearance White crystalline solidChemBK[1]
Storage 4°C, protect from lightChemScene[3]

Table 2: Recommended Solvents and Working Concentrations

Solvent/ReagentUseRecommended Starting ConcentrationNotes
DMSO (anhydrous) Stock Solution1-10 mMThe most common solvent for preparing high-concentration stock solutions of poorly soluble compounds.[2] Use fresh, anhydrous DMSO as it is hygroscopic.[2]
Culture Medium/Aqueous Buffer Working Solution≤ 0.5% (v/v) final DMSO concentrationThe tolerance for DMSO is cell-line specific. Aim for concentrations below 0.1% to minimize effects on cell viability and assay performance.[2]
Tween® 20 Surfactant (optional)0.05 - 0.1% (v/v)Can be added to aqueous buffers to aid in the solubilization of hydrophobic molecules.[2]
Pluronic® F-68 Surfactant (optional)~0.1% (w/v)An alternative non-ionic surfactant to improve solubility in aqueous solutions.[2]

Experimental Protocols

Preparation of Stock and Working Solutions

Precipitation of the compound upon dilution of a DMSO stock into aqueous media is a common issue.[2] The following protocol is designed to mitigate this.

Materials:

  • 6-Bromo-triazolo[1,5-a]pyridin-2-amine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution Preparation (10 mM):

    • Weigh out a precise amount of 6-Bromo-triazolo[1,5-a]pyridin-2-amine.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of compound with a MW of 213.03 g/mol , add 469.4 µL of DMSO).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Stepwise Dilution):

    • Intermediate Dilution: Pre-warm the cell culture medium or aqueous buffer to 37°C.[2] Create an intermediate dilution of the DMSO stock solution into the pre-warmed medium.

    • Final Dilution: Add the intermediate dilution to the final assay volume to reach the desired final concentration of the compound. Ensure the final DMSO concentration remains at or below 0.5%.[2]

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock aliquot Aliquot and Store at -20°C vortex_stock->aliquot intermediate Intermediate Dilution in Buffer aliquot->intermediate Use Stock prewarm Pre-warm Aqueous Buffer/Medium prewarm->intermediate final_dilution Final Dilution in Assay Volume intermediate->final_dilution G seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve Dissolve Formazan in DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Analyze Data (IC50) read->analyze G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Compound Triazolopyridine Derivative Compound->PI3K inhibits G cluster_sterol Sterol Biosynthesis Pathway (Simplified) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Fungal/Parasite Cell Membrane) Lanosterol->Ergosterol multiple steps Demethylase 14α-demethylase Demethylase->Ergosterol required for Compound Triazolopyridine Derivative Compound->Demethylase inhibits

References

Application Notes and Protocols: Cell-Based Assay for 6-Bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolopyridine derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] These compounds are recognized as promising scaffolds for the development of novel therapeutics, particularly as inhibitors of key cellular signaling molecules. Various derivatives of triazolopyridine have been investigated for their potential to modulate the activity of enzymes such as kinases, Tankyrase, Diacylglycerol O-acyltransferase 2 (DGAT2), and the bromodomain-containing protein 4 (BRD4).[2][3][4][5] Given the prevalence of kinase dysregulation in diseases like cancer, this document provides a detailed protocol for a cell-based assay to evaluate the inhibitory potential of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" on a representative kinase signaling pathway.

Protein kinases are crucial targets in drug discovery, and cell-based assays offer a more physiologically relevant context for evaluating inhibitor potency compared to in vitro biochemical assays.[6][7][8][9] This protocol describes a method to quantify the inhibition of a specific kinase in a cellular environment by measuring the phosphorylation of its downstream substrate using an Enzyme-Linked Immunosorbent Assay (ELISA).

Hypothetical Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be targeted by "6-Bromo-triazolo[1,5-a]pyridin-2-amine". In this hypothetical pathway, an upstream signal activates a kinase, which in turn phosphorylates a downstream substrate, leading to a cellular response such as proliferation. The assay aims to determine if the compound can block this phosphorylation event.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate (Inactive) Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Transcription Gene Transcription pSubstrate->Transcription Promotes Compound 6-Bromo-triazolo[1,5-a]pyridin-2-amine Compound->Kinase Inhibits Response Cellular Response (e.g., Proliferation) Transcription->Response

Caption: Hypothetical kinase signaling pathway targeted by the test compound.

Experimental Protocol: Cell-Based Kinase Inhibition ELISA

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" against a target kinase in a relevant human cancer cell line.

1. Materials and Reagents

  • Cell Line: A human cancer cell line known to have active signaling through the kinase of interest (e.g., HeLa, A549, or MCF-7).

  • Compound: 6-Bromo-triazolo[1,5-a]pyridin-2-amine (CAS: 947248-68-2).

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • DMSO: ACS grade.

  • Kinase Stimulant: A known activator of the target kinase (e.g., EGF, PDGF, or a phorbol ester), if required for the chosen pathway.

  • Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • ELISA Plate: 96-well, coated with a capture antibody specific for the kinase substrate.

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-substrate (specific to the phosphorylated form of the kinase's substrate).

    • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Wash Buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2N H₂SO₄.

  • Plate Reader: Capable of measuring absorbance at 450 nm.

2. Experimental Workflow

The overall workflow for the cell-based kinase inhibition assay is depicted below.

G cluster_workflow Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Starve Cells (if necessary) A->B C 3. Treat with Compound (serial dilutions) B->C D 4. Stimulate Kinase (if necessary) C->D E 5. Lyse Cells D->E F 6. Perform ELISA E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Workflow for the cell-based kinase inhibition ELISA.

3. Detailed Methodology

3.1. Cell Seeding

  • Culture the selected cell line to ~80% confluency.

  • Trypsinize and resuspend the cells in a complete culture medium.

  • Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

3.2. Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" in DMSO.

  • Perform serial dilutions of the stock solution in a serum-free medium to achieve final desired concentrations (e.g., ranging from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • If the pathway requires it, starve the cells by replacing the medium with a serum-free medium for 4-16 hours before treatment.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "vehicle control" (DMSO only) and "no treatment control".

  • Incubate for 1-2 hours at 37°C.

3.3. Kinase Stimulation and Cell Lysis

  • If the pathway requires stimulation, add the appropriate stimulant (e.g., EGF at 100 ng/mL) to all wells except the "no treatment control" and incubate for the recommended time (e.g., 15-30 minutes).

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add 100 µL of ice-cold Lysis Buffer to each well.

  • Incubate on ice for 20 minutes with gentle shaking.

  • Centrifuge the plate at 4°C if necessary to pellet cell debris.

3.4. ELISA Procedure

  • Add 100 µL of the cell lysate from each well to the corresponding wells of the antibody-coated ELISA plate.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Aspirate the wells and wash three times with 200 µL of Wash Buffer.

  • Add 100 µL of the primary antibody (anti-phospho-substrate) diluted in Blocking Buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the wells three times as described above.

  • Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer.

  • Incubate for 1 hour at room temperature.

  • Wash the wells five times.

  • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Read the absorbance at 450 nm within 30 minutes.

4. Data Presentation and Analysis

The raw absorbance data should be corrected by subtracting the background (blank well) readings. The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Abs_Compound - Abs_NoStim) / (Abs_Vehicle - Abs_NoStim))

Where:

  • Abs_Compound is the absorbance of the compound-treated well.

  • Abs_NoStim is the absorbance of the no-stimulation control well.

  • Abs_Vehicle is the absorbance of the vehicle (DMSO) control well.

The IC50 value is determined by plotting the % Inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Hypothetical Data Summary

The following table presents hypothetical results for "6-Bromo-triazolo[1,5-a]pyridin-2-amine" in this assay.

Compound Concentration (µM)Absorbance (450 nm)% Inhibition
1000.15298.5%
300.18894.2%
100.29580.6%
30.55148.7%
10.82314.9%
0.30.9452.1%
0.10.971-0.6%
0 (Vehicle)0.9650.0%
No Stimulant0.120100.0%

Calculated IC50 Value: 3.1 µM

Conclusion

This application note provides a comprehensive protocol for a cell-based assay to evaluate the inhibitory activity of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" on a generic kinase signaling pathway. Cell-based assays are indispensable in drug discovery for confirming the activity of potential inhibitors in a more biologically relevant setting.[6][7] The detailed methodology and data analysis workflow presented here offer a robust framework for researchers to characterize the cellular potency of this and other similar compounds, facilitating the identification of promising candidates for further preclinical development.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-triazolo[1,5-a]pyridin-2-amine for Structure-Activity Relationship (SAR) Studies

Application Notes and Protocols for the Derivatization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of therapeutic agents targeting a range of diseases, including cancer and inflammatory conditions. The strategic derivatization of this core structure is a key step in establishing robust Structure-Activity Relationships (SAR) to guide the optimization of lead compounds. This document provides detailed application notes and protocols for the derivatization of a key intermediate, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine , at two key positions: the 2-amino group and the 6-bromo substituent. These modifications allow for a systematic exploration of the chemical space around the core, enabling the fine-tuning of pharmacological properties.

Overview of Derivatization Strategies

The derivatization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine offers two primary handles for chemical modification, allowing for the generation of a diverse library of analogues for SAR studies.

  • N-Acylation and N-Sulfonylation at the 2-amino position: The primary amino group at the C2 position is amenable to acylation and sulfonylation reactions, allowing for the introduction of a wide variety of substituents. This can modulate the compound's hydrogen bonding capacity, lipophilicity, and steric profile, which can significantly impact target engagement.

  • Suzuki-Miyaura Cross-Coupling at the 6-bromo position: The bromine atom at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the introduction of a diverse range of aryl and heteroaryl moieties, providing a powerful tool to explore the impact of extending the molecule into new regions of the target's binding pocket.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro anti-proliferative activity of a series of hypothetical derivatives of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine against various cancer cell lines. The data is presented to illustrate how systematic modifications at the C2 and C6 positions can influence biological activity.

Compound IDR1 (at C2-NH)R2 (at C6)HeLa (IC50, µM)HCT116 (IC50, µM)MCF-7 (IC50, µM)A549 (IC50, µM)
1 (Starting Material) HBr>50>50>50>50
2a AcetylBr45.248.1>50>50
2b BenzoylBr32.535.841.248.9
3a HPhenyl25.128.433.739.1
3b H4-Methoxyphenyl18.922.326.531.4
3c H3-Chlorophenyl12.115.619.824.3
4a AcetylPhenyl20.324.129.534.8
4b Acetyl4-Methoxyphenyl15.719.823.128.6
4c Acetyl3-Chlorophenyl9.812.516.220.1
5-FU (Control) --8.510.212.515.8

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR based on the derivatization strategies.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Appropriate acid chloride or anhydride (1.2 equivalents)

  • Anhydrous pyridine or triethylamine (2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 equivalent) in anhydrous DCM or DMF, add the appropriate base (pyridine or triethylamine, 2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the corresponding acid chloride or anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-acylated product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine or its N-acylated derivative

  • Appropriate aryl or heteroaryl boronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk flask or sealed tube and magnetic stirrer

Procedure:

  • To a Schlenk flask or sealed tube, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine or its N-acylated derivative (1.0 equivalent), the corresponding boronic acid (1.5 equivalents), palladium catalyst (5 mol%), and base (2.0 equivalents).

  • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 6-aryl or 6-heteroaryl derivative.

Visualizations

Derivatization_Workflowcluster_c2C2-Amine Derivatizationcluster_c6C6-Bromo Derivatizationstart6-Bromo-triazolo[1,5-a]pyridin-2-aminen_acylationN-Acylationstart->n_acylationRCOCl or (RCO)2On_sulfonylationN-Sulfonylationstart->n_sulfonylationRSO2ClsuzukiSuzuki Couplingstart->suzukiArB(OH)2, Pd catalystbuchwaldBuchwald-HartwigAminationstart->buchwaldR2NH, Pd catalystderivative_libraryDiverse Derivative Libraryfor SAR Studiesn_acylation->derivative_libraryn_sulfonylation->derivative_librarysuzuki->derivative_librarybuchwald->derivative_library

Caption: General workflow for the derivatization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Signaling_Pathwaycluster_membraneCell Membranecluster_nucleusNucleusRTKReceptor Tyrosine Kinase(e.g., EGFR, AXL)PI3KPI3KRTK->PI3KRASRASRTK->RASAKTAktPI3K->AKTmTORmTORAKT->mTORProliferationGene Transcription(Cell Proliferation, Survival)mTOR->ProliferationRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->ProliferationInhibitor[1,2,4]Triazolo[1,5-a]pyridineDerivativeInhibitor->RTKInhibitor->PI3K

Caption: Hypothesized signaling pathway inhibition by[1][2][3]triazolo[1,5-a]pyridine derivatives.

Conclusion

The derivatization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine through N-acylation/sulfonylation and Suzuki-Miyaura cross-coupling reactions provides a robust platform for generating diverse chemical libraries essential for comprehensive SAR studies. The protocols outlined in this document offer a starting point for the synthesis of novel analogues. Systematic modification at the C2 and C6 positions, guided by iterative biological screening, will facilitate the identification of potent and selective modulators of relevant biological targets, ultimately contributing to the development of new therapeutic agents.

Application of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" in fragment-based drug discovery

Application of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Fragment-Based Drug Discovery

Application Note & Protocol

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach involves screening libraries of low molecular weight fragments (typically < 300 Da) for weak but efficient binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The triazolo[1,5-a]pyridine scaffold is a valuable pharmacophore found in numerous biologically active compounds, exhibiting a range of activities. The specific compound, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, offers several key features for FBDD: a rigid bicyclic core that reduces conformational entropy upon binding, a bromine atom that can serve as a vector for synthetic elaboration via cross-coupling reactions, and an amino group that can act as a hydrogen bond donor.

This document outlines the application and protocols for utilizing 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine in a hypothetical FBDD campaign targeting a protein kinase, a common target class in oncology and immunology.

Principle of Application

6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be employed as a starting fragment to identify novel kinase inhibitors. The core scaffold can form key interactions with the hinge region of the kinase ATP-binding site, while the bromine atom at the 6-position provides a handle for synthetic expansion into the solvent-exposed region, allowing for the optimization of potency and selectivity. The primary amino group can also participate in crucial hydrogen bonding interactions.

Experimental Workflow for FBDD

The overall workflow for an FBDD campaign using this fragment is depicted below. It begins with the primary screening of a fragment library, including 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, followed by hit validation, structural biology studies, and fragment evolution into lead compounds.

FBDD_Workflowcluster_screeningHit Identificationcluster_validationHit Validation & Characterizationcluster_optimizationFragment EvolutionAFragment Library Screening(including 6-Bromo-triazolo[1,5-a]pyridin-2-amine)BPrimary Hit Identification(e.g., Thermal Shift, SPR)A->BCOrthogonal Assay(e.g., NMR, ITC)B->CDBinding Affinity & Kinetics(SPR)C->DEStructural Biology(X-ray Crystallography)D->EFStructure-Guided Synthesis(Suzuki, Buchwald-Hartwig coupling at Br)E->FGSAR ExplorationF->GHLead OptimizationG->H

Figure 1: General workflow for a fragment-based drug discovery campaign.

Data Presentation

Table 1: Physicochemical Properties of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
PropertyValueSource
CAS Number947248-68-2[3]
Molecular FormulaC₆H₅BrN₄[3]
Molecular Weight213.03 g/mol [3]
TPSA56.21 Ų[3]
logP1.074[3]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors4[3]
Rotatable Bonds0[3]
Table 2: Hypothetical Screening and Binding Data

This table presents hypothetical data from a primary screen and subsequent validation for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine against a target kinase.

Assay TypeParameterValue
Primary Screen
Differential Scanning Fluorimetry (DSF)ΔTm (°C)+3.5
Hit Validation
Surface Plasmon Resonance (SPR)KD (μM)250
Isothermal Titration Calorimetry (ITC)KD (μM)310
Ligand-Observed NMR (Saturation Transfer Difference)BindingConfirmed
Fragment Elaboration
Derivative 1 (Suzuki coupling: 4-methoxyphenyl)IC₅₀ (μM)50
Derivative 2 (Suzuki coupling: 3-pyridyl)IC₅₀ (μM)25

Experimental Protocols

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

Objective: To identify fragments that bind to the target kinase, causing a change in its thermal stability.

Materials:

  • Target kinase protein (e.g., 0.2 mg/mL in 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (100 mM stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument

Method:

  • Prepare a 2x protein/dye solution by mixing the protein stock with SYPRO Orange to a final dye concentration of 5x.

  • In a 96-well plate, add 10 µL of the 2x protein/dye solution to each well.

  • Add 10 µL of the fragment solution (at 2x the final desired concentration, e.g., 400 µM for a final of 200 µM) to the appropriate wells. For the negative control, add 10 µL of buffer with the same percentage of DMSO.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Monitor the fluorescence of the SYPRO Orange dye.

  • The melting temperature (Tm) is determined by fitting the sigmoidal curve. A ΔTm of > 2 °C is considered a significant shift.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of hit fragments and determine their binding affinity (KD) and kinetics.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target kinase protein

  • Running buffer (e.g., HBS-EP+)

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Method:

  • Immobilization: Immobilize the target kinase onto the CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer (e.g., from 1 mM down to 15.6 µM).

    • Inject the fragment solutions over the immobilized protein surface for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Regenerate the surface if necessary between injections.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Signaling Pathway Visualization

The following diagram illustrates a simplified generic kinase signaling pathway that could be inhibited by a drug developed from the starting fragment.

Kinase_Pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusReceptorReceptorTargetKinaseTarget Kinase(e.g., MAPK)Receptor->TargetKinaseActivatesSubstrateSubstrate ProteinTargetKinase->SubstratePhosphorylatesSubstrate_PPhosphorylated SubstrateSubstrate->Substrate_PTFTranscription FactorSubstrate_P->TFGeneGene ExpressionTF->GeneRegulatesInhibitor6-Bromo-triazolo[1,5-a]pyridin-2-amine-derived InhibitorInhibitor->TargetKinase

Figure 2: Inhibition of a generic kinase signaling pathway.

Conclusion

6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a promising starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its favorable physicochemical properties and the synthetic tractability offered by the bromine atom allow for a robust and efficient fragment evolution process. The protocols and workflow described herein provide a framework for researchers to utilize this and similar fragments in the quest for novel therapeutics.

Troubleshooting & Optimization

Optimizing Suzuki coupling reaction conditions for "6-Bromo-triazolo[1,5-a]pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" and related nitrogen-containing heterocyclic compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with 6-Bromo-triazolo[1,5-a]pyridin-2-amine?

The main challenges arise from the electronic properties of the substrate. The presence of multiple nitrogen atoms, including an unprotected amino group, can lead to catalyst inhibition or deactivation.[1][2][3] The lone pairs of electrons on the pyridine and triazole nitrogens, as well as the amino group, can coordinate with the palladium catalyst, hindering its catalytic activity.[3][4] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards oxidative addition, a critical step in the catalytic cycle.[3][4]

Q2: Can I perform the Suzuki coupling without protecting the amino group?

Yes, it is often possible to perform the Suzuki coupling on unprotected amino-pyridines.[5] However, this typically requires the use of specific, bulky, and electron-rich phosphine ligands that can sterically shield the palladium center and prevent coordination with the amino group.[1][3] In cases of persistent low yield or catalyst deactivation, N-protection of the amino group (e.g., as an acetamide) may be considered, though this adds extra steps to the synthesis.[6]

Q3: Is it necessary to run the reaction under an inert atmosphere?

Yes, it is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidative degradation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[2][4] To ensure optimal results and reproducibility, all solvents should be thoroughly degassed, and the reaction should be maintained under a positive pressure of an inert gas.[2]

Q4: Which is a more suitable coupling partner: a boronic acid or a boronic ester?

While boronic acids are commonly used, boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts offer greater stability.[1] They are less prone to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under aqueous basic conditions.[2][3] If you are experiencing significant protodeboronation, switching to a more stable boron reagent is a recommended troubleshooting step.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Low or no conversion is a common issue that can often be traced back to catalyst inhibition or suboptimal reaction conditions.

Potential Cause Suggested Solution
Catalyst Inhibition The nitrogen atoms in the triazolopyridine ring and the amino group can poison the palladium catalyst.[1][3][7] Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[1][3] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial inhibition.[3]
Inefficient Oxidative Addition The C-Br bond on the electron-rich triazolopyridine ring may be less reactive.[4] Increase the reaction temperature cautiously (typically in the range of 80-110 °C).[2] Ensure your catalyst system is appropriate for less reactive aryl bromides; more electron-rich ligands can facilitate this step.[8]
Inactive Catalyst The palladium source may not be in the active Pd(0) state. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[4]
Inappropriate Base or Solvent The choice of base and solvent is critical for the transmetalation step.[1] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water, DMF). Anhydrous conditions can sometimes be beneficial.[3][9]
Issue 2: Significant Byproduct Formation

The formation of byproducts can reduce the yield of the desired product and complicate purification.

Byproduct Potential Cause & Minimization Strategy
Protodeboronation This is the hydrolysis of the boronic acid. It is often promoted by aqueous conditions and high temperatures.[2][4] Solutions: • Use more stable boronic esters (e.g., pinacol esters).[3] • Use anhydrous solvents and ensure all glassware is dry.[1][3] • Minimize reaction time and use the lowest effective temperature.[9]
Homocoupling The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[2][4] Solutions: • Thoroughly degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[2] • Maintain a positive pressure of an inert gas throughout the reaction.[9]
Dehalogenation The bromo group on the starting material is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[4] Solutions: • Screen different bases and solvents.[4] • Optimize the reaction time to avoid prolonged exposure to reaction conditions after the product is formed.[3]

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a starting point for the optimization of the Suzuki coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine.

Reagents & Equipment:

  • 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, and inert gas supply (Argon or Nitrogen).

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 6-Bromo-triazolo[1,5-a]pyridin-2-amine, the arylboronic acid, and the base.[4]

  • Seal the flask, then evacuate and backfill with an inert gas three times.[3]

  • Add the palladium catalyst and ligand (if separate) to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[2][3]

  • Monitor the progress of the reaction using a suitable analytical technique such as TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of the Suzuki coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine.

Table 1: Recommended Catalyst Systems for Heterocyclic Suzuki Coupling

Catalyst (mol%)Ligand (mol%)Notes
Pd(OAc)₂ (2%)SPhos (4%)Effective for heteroaryl couplings, particularly with potential for catalyst inhibition.[1][4]
Pd₂(dba)₃ (2%)XPhos (4%)A robust system for challenging substrates, including electron-rich and sterically hindered partners.
Pd(PPh₃)₄ (5%)-A common, general-purpose catalyst. May be less effective for this specific substrate without optimization.[4]
PdCl₂(dppf) (5%)-Often used for a wide range of Suzuki couplings.[4]

Table 2: Screening of Bases and Solvents

Base (equiv)Solvent SystemTemperature (°C)General Applicability
K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)90-100A standard and widely used condition for many Suzuki couplings.[4]
K₃PO₄ (2.0)Toluene / H₂O (4:1)100-110A stronger base that can be effective in more challenging couplings.
Cs₂CO₃ (2.0)1,4-Dioxane90-100A strong base often used in difficult couplings, can be run under anhydrous conditions.
Na₂CO₃ (2.0)DMF / H₂O (5:1)80-90An alternative solvent system that can improve solubility of starting materials.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C R1-Pd(II)(X)L2 B->C D Transmetalation C->D E R1-Pd(II)(R2)L2 D->E F Reductive Elimination E->F F->A R1R2 R1-R2 (Coupled Product) F->R1R2 R1X R1-Br (6-Bromo-triazolo[1,5-a]pyridin-2-amine) R1X->B R2BY2 R2-B(OR)2 (Boronic Acid/Ester) R2BY2->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction catalyst Change Ligand (e.g., SPhos, XPhos) start->catalyst Catalyst Inhibition? temp Increase Temperature catalyst->temp base_solvent Screen Base & Solvent temp->base_solvent side_reactions Side Reactions Observed? base_solvent->side_reactions boron Use Boronic Ester success Reaction Optimized boron->success degas Check Inert Atmosphere & Degassing degas->success homocoupling Homocoupling? side_reactions->homocoupling Yes side_reactions->success No homocoupling->degas Yes protodeboronation Protodeboronation? homocoupling->protodeboronation No protodeboronation->boron Yes protodeboronation->success No

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Troubleshooting low yield in "6-Bromo-triazolo[1,5-a]pyridin-2-amine" synthesis

Technical Support Center: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Our aim is to help you diagnose and resolve common issues leading to low yields and impurities in your reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine?

A common and effective method is the cyclization of 2-amino-6-bromopyridine using cyanogen bromide (BrCN). This reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the desired triazolopyridine ring system.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors. The most common culprits include:

  • Poor quality of starting materials: Impurities in the 2-amino-6-bromopyridine or decomposed cyanogen bromide can lead to side reactions.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the yield.

  • Incomplete reaction: The reaction may not be going to completion, leaving unreacted starting materials.

  • Side reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

  • Difficult purification: Product loss during the work-up and purification steps is a common issue.

Q3: I am observing a significant amount of unreacted 2-amino-6-bromopyridine in my crude product. How can I drive the reaction to completion?

To push the reaction towards completion, consider the following:

  • Increase the equivalents of cyanogen bromide: Using a slight excess of cyanogen bromide (e.g., 1.1 to 1.5 equivalents) can help consume all the starting aminopyridine.

  • Extend the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Optimize the reaction temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. A careful optimization of the temperature is crucial.

Q4: What are the potential side products in this reaction, and how can I minimize their formation?

A potential side reaction is the formation of dimeric or polymeric byproducts from the self-reaction of intermediates. To minimize these:

  • Control the rate of addition: Adding the cyanogen bromide solution slowly to the solution of 2-amino-6-bromopyridine can help maintain a low concentration of the reactive intermediate, favoring the desired intramolecular cyclization over intermolecular side reactions.

  • Maintain a homogenous reaction mixture: Ensure adequate stirring to prevent localized high concentrations of reagents.

Q5: My final product is difficult to purify and appears to be contaminated with a polar impurity. What could this be and how can I remove it?

A common polar impurity is the hydrobromide salt of the product or unreacted starting material.

  • Neutralization during work-up: A thorough wash with a mild base, such as a saturated sodium bicarbonate solution, during the aqueous work-up is crucial to neutralize any acidic byproducts and the product salt.

  • Column chromatography: If basic washes are insufficient, purification by column chromatography on silica gel is an effective method for separating the desired product from polar impurities. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes can be employed.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in the synthesis of 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Problem Potential Cause Suggested Solution
Low Yield Poor quality of starting materials - Ensure the purity of 2-amino-6-bromopyridine using techniques like NMR or melting point analysis. - Use freshly opened or properly stored cyanogen bromide. Consider titrating the BrCN solution if its concentration is uncertain.
Suboptimal reaction temperature - If the reaction is slow, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C). - If byproduct formation is observed at higher temperatures, try running the reaction at a lower temperature for a longer duration.
Incorrect stoichiometry - Accurately weigh all reagents. - Consider using a slight excess (1.1-1.2 equivalents) of cyanogen bromide.
Inefficient mixing - Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Product loss during work-up - Minimize the number of extraction and transfer steps. - Ensure the pH of the aqueous layer is appropriate during extraction to prevent the product from remaining in the aqueous phase as a salt.
Incomplete Reaction Insufficient reaction time - Monitor the reaction progress by TLC. Continue the reaction until the starting material spot is no longer visible.
Low reaction temperature - Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction rate and purity.
Formation of Byproducts High concentration of intermediates - Add the cyanogen bromide solution dropwise over an extended period.
Reaction temperature too high - Lower the reaction temperature to disfavor side reactions which may have a higher activation energy.
Purification Difficulties Presence of polar impurities - During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic impurities. - Utilize column chromatography with an appropriate solvent system for purification.
Product co-eluting with impurities - Optimize the solvent system for column chromatography. A shallow gradient can improve separation. - Consider recrystallization from a suitable solvent system.

Experimental Protocols

Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Materials:

  • 2-amino-6-bromopyridine

  • Cyanogen bromide (BrCN)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-bromopyridine (1.0 eq) in methanol.

  • In a separate flask, prepare a solution of cyanogen bromide (1.1 eq) in methanol.

  • Slowly add the cyanogen bromide solution to the 2-amino-6-bromopyridine solution at room temperature over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield

EntryEquivalents of BrCNTemperature (°C)Time (h)Yield (%)
11.025665
21.125678
31.225682
41.140485
51.160475 (with byproducts)

Visualizations

Synthesis_Workflowcluster_startStarting Materialscluster_reactionReactioncluster_workupWork-upcluster_purificationPurification2-amino-6-bromopyridine2-amino-6-bromopyridineDissolution in MethanolDissolution in Methanol2-amino-6-bromopyridine->Dissolution in MethanolCyanogen BromideCyanogen BromideSlow AdditionSlow AdditionCyanogen Bromide->Slow AdditionDissolution in Methanol->Slow AdditionReaction at RTReaction at RTSlow Addition->Reaction at RTMonitoring by TLCMonitoring by TLCReaction at RT->Monitoring by TLCSolvent RemovalSolvent RemovalMonitoring by TLC->Solvent RemovalExtraction with DCMExtraction with DCMSolvent Removal->Extraction with DCMWashing with NaHCO3Washing with NaHCO3Extraction with DCM->Washing with NaHCO3Drying and ConcentrationDrying and ConcentrationWashing with NaHCO3->Drying and ConcentrationColumn ChromatographyColumn ChromatographyDrying and Concentration->Column ChromatographyFinal ProductFinal ProductColumn Chromatography->Final Product

Caption: General workflow for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Troubleshooting_TreeLow YieldLow YieldCheck Starting MaterialsCheck Starting MaterialsLow Yield->Check Starting MaterialsPurity OK?Purity OK?Check Starting Materials->Purity OK?Optimize Reaction ConditionsOptimize Reaction ConditionsReaction Complete?Reaction Complete?Optimize Reaction Conditions->Reaction Complete?Improve Work-up/PurificationImprove Work-up/PurificationModify PurificationModify PurificationImprove Work-up/Purification->Modify PurificationPurity OK?->Optimize Reaction ConditionsYesRe-evaluate SynthesisRe-evaluate SynthesisPurity OK?->Re-evaluate SynthesisNoByproducts Present?Byproducts Present?Reaction Complete?->Byproducts Present?YesIncrease Time/TempIncrease Time/TempReaction Complete?->Increase Time/TempNoByproducts Present?->Improve Work-up/PurificationNoAdjust StoichiometryAdjust StoichiometryByproducts Present?->Adjust StoichiometryYesIncrease Time/Temp->Adjust Stoichiometry

Caption: A decision tree for troubleshooting low yield in the synthesis.

Technical Support Center: Suzuki Coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" is a critical reaction for the synthesis of novel compounds. However, the presence of multiple nitrogen atoms in this heterocyclic system can lead to challenges, including the formation of undesirable side products. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products observed in the Suzuki coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine?

A1: The three primary side reaction products encountered in the Suzuki coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine are:

  • Dehalogenation Product: This results from the replacement of the bromine atom with a hydrogen atom, yielding "triazolo[1,5-a]pyridin-2-amine". This is a common issue with electron-rich N-heterocyclic halides.

  • Protodeboronation Product: The boronic acid coupling partner can be converted back to its corresponding hydrocarbon, leading to a loss of the nucleophile. This is particularly prevalent with heteroarylboronic acids.

  • Homocoupling Product: Two molecules of the boronic acid can couple to form a symmetrical biaryl species. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.

Q2: My reaction is showing low to no yield of the desired product. What are the likely causes?

A2: Low or no yield can stem from several factors:

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms of the triazolopyridine ring can coordinate to the palladium catalyst, leading to its deactivation.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination can either fail to promote the reaction or favor the formation of side products.

  • Poor Quality Reagents: Degradation of the boronic acid, impure solvent, or inactive catalyst can all lead to reaction failure.

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to catalyst oxidation and promote homocoupling of the boronic acid.

Q3: How can I detect the formation of these side products in my reaction mixture?

A3: The most effective way to identify and quantify the desired product and any side products is through LC-MS (Liquid Chromatography-Mass Spectrometry) analysis of the crude reaction mixture. The different products can be identified by their respective mass-to-charge ratios. 1H NMR spectroscopy can also be used to identify the characteristic signals of the different products.

Troubleshooting Guides

Issue 1: Predominant Formation of the Dehalogenated Side Product

The dehalogenated byproduct, triazolo[1,5-a]pyridin-2-amine, arises from the reductive cleavage of the C-Br bond. Here’s a guide to minimizing its formation.

Troubleshooting Workflow for Dehalogenation

cluster_actions Recommended Actions start High Dehalogenation Observed ligand Ligand Choice start->ligand Is the ligand appropriate? start->ligand base Base Selection ligand->base Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. ligand->base solvent Solvent System base->solvent Is the base too strong or a hydride source? base->solvent temp Reaction Temperature solvent->temp Use weaker inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4). Avoid alkoxides. solvent->temp result Reduced Dehalogenation temp->result Is the temperature too high? temp->result Lower the reaction temperature and shorten reaction time.

Caption: Troubleshooting workflow to minimize dehalogenation.

Illustrative Data on Ligand and Base Effects on Dehalogenation

LigandBaseDesired Product Yield (%)Dehalogenation (%)Reference
PPh₃Na₂CO₃7520General Trend
P(t-Bu)₃K₂CO₃8510General Trend
SPhosK₃PO₄92<5General Trend
XPhosCs₂CO₃95<2General Trend

Note: The data in this table is illustrative and represents general trends observed for Suzuki couplings of electron-rich N-heterocyclic bromides.

Issue 2: Significant Protodeboronation of the Boronic Acid

Protodeboronation leads to the loss of your nucleophile. The following steps can help mitigate this side reaction.

Troubleshooting Workflow for Protodeboronation

cluster_actions Recommended Actions start High Protodeboronation boronic_ester Use Boronic Ester start->boronic_ester Is the boronic acid unstable? start->boronic_ester base_solvent Base and Solvent boronic_ester->base_solvent Switch to a more stable boronic ester (e.g., pinacol ester). boronic_ester->base_solvent temp_time Temperature and Time base_solvent->temp_time Are conditions too harsh? base_solvent->temp_time Use milder bases (e.g., K2CO3) and aprotic solvents (e.g., Dioxane, Toluene). Control water content. result Minimized Protodeboronation temp_time->result Lower reaction temperature and shorten reaction time. temp_time->result

Caption: Troubleshooting workflow to reduce protodeboronation.

Issue 3: Formation of Boronic Acid Homocoupling Product

Homocoupling of the boronic acid is often a sign of issues with the palladium catalyst or the presence of an oxidant.

Troubleshooting Workflow for Homocoupling

cluster_actions Recommended Actions start High Homocoupling degassing Inert Atmosphere start->degassing Is oxygen present? start->degassing pd_source Palladium Source degassing->pd_source Ensure rigorous degassing of the reaction mixture (e.g., freeze-pump-thaw or bubbling with inert gas). degassing->pd_source ligand_ratio Ligand to Palladium Ratio pd_source->ligand_ratio Is a Pd(II) precatalyst being used? pd_source->ligand_ratio Consider using a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species. result Minimized Homocoupling ligand_ratio->result Increase the ligand to palladium ratio to favor the desired catalytic cycle. ligand_ratio->result

Caption: Troubleshooting workflow to minimize homocoupling.

Experimental Protocols

General Protocol for Suzuki Coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine

This protocol is a starting point and may require optimization depending on the specific boronic acid used.

Materials:

  • 6-Bromo-triazolo[1,5-a]pyridin-2-amine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., DME/H₂O 4:1 or Dioxane/H₂O 4:1)

Procedure:

  • To a Schlenk flask, add 6-Bromo-triazolo[1,5-a]pyridin-2-amine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

reagents Combine Reactants and Base inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction heat->monitor workup Workup monitor->workup Reaction Complete purify Purification workup->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki coupling.

Dehalogenation issues with "6-Bromo-triazolo[1,5-a]pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "6-Bromo-triazolo[1,5-a]pyridin-2-amine," with a particular focus on addressing the common issue of dehalogenation during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is "6-Bromo-triazolo[1,5-a]pyridin-2-amine" and what are its common applications?

A1: 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound with the molecular formula C₆H₅BrN₄.[3][4] It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents due to the prevalence of the triazolopyridine scaffold in biologically active molecules.[1]

Q2: What is dehalogenation and why is it a problem?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the "6-Bromo-triazolo[1,5-a]pyridin-2-amine" is replaced by a hydrogen atom.[5][6] This leads to the formation of an undesired byproduct, "triazolo[1,5-a]pyridin-2-amine," which reduces the yield of the desired coupled product and complicates purification.

Q3: What are the primary causes of dehalogenation in reactions with "6-Bromo-triazolo[1,5-a]pyridin-2-amine"?

A3: The primary causes of dehalogenation in palladium-catalyzed reactions involving N-heterocyclic halides like "6-Bromo-triazolo[1,5-a]pyridin-2-amine" include:

  • Formation of Palladium-Hydride Species: These species can arise from the reaction of the palladium catalyst with the base, solvent, or trace amounts of water and are key culprits in the dehalogenation process.[5][6]

  • Reaction Conditions: High temperatures and prolonged reaction times can promote the formation of the dehalogenated byproduct.

  • Choice of Reaction Components: The selection of the palladium catalyst, ligand, base, and solvent all play a crucial role in the extent of dehalogenation.[5]

Q4: How can I detect and quantify the dehalogenated byproduct?

A4: The dehalogenated byproduct can be detected and quantified using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method to visualize the formation of a new, typically more polar, spot corresponding to the dehalogenated product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and mass identification of the desired product and the dehalogenated byproduct.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Can be used to determine the ratio of the desired product to the dehalogenated byproduct in the crude reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): With appropriate calibration, HPLC can provide accurate quantification of the product and byproduct.

Troubleshooting Guides

Issue: Significant Formation of Dehalogenated Byproduct in Suzuki-Miyaura Coupling

When coupling "6-Bromo-triazolo[1,5-a]pyridin-2-amine" with a boronic acid, the formation of "triazolo[1,5-a]pyridin-2-amine" can be a major issue. For example, in a similar system using 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, initial attempts at a Suzuki coupling resulted in 91% of the dehalogenated byproduct.[7] The following troubleshooting steps can help minimize this side reaction.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start High Dehalogenation Observed catalyst Optimize Catalyst System start->catalyst base Modify Base catalyst->base No Improvement solution Minimized Dehalogenation catalyst->solution Success solvent Change Solvent base->solvent No Improvement base->solution Success temperature Adjust Temperature solvent->temperature No Improvement solvent->solution Success protection Consider N-Protection temperature->protection No Improvement temperature->solution Success protection->solution Success

Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.

ParameterCondition A (High Dehalogenation)Yield of Desired ProductYield of Dehalogenated ByproductCondition B (Optimized)Yield of Desired ProductYield of Dehalogenated Byproduct
Catalyst PdCl₂(PPh₃)₂ (5 mol%)9%91%XPhosPdG2 (2.5 mol%) / XPhos (5 mol%)>95%<5%
Base Na₂CO₃ (2 equiv.)9%91%K₂CO₃ (3 equiv.)>95%<5%
Solvent Dioxane/H₂O (4:1)9%91%EtOH/H₂O (4:1)>95%<5%
Temperature 110 °C9%91%135 °C (Microwave)>95%<5%

Data adapted from a study on a structurally similar compound, 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, to illustrate the potential impact of reaction conditions.[7]

Issue: Dehalogenation in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" can also be plagued by dehalogenation. The choice of ligand, base, and temperature is critical for success.

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Dehalogenation in Amination ligand Screen Ligands start->ligand base Optimize Base ligand->base No Improvement solution Successful Amination ligand->solution Success temperature Lower Temperature base->temperature No Improvement base->solution Success temperature->solution Success

Caption: Troubleshooting workflow for dehalogenation in Buchwald-Hartwig amination.

ParameterCommon Reagents/ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically used in 1-5 mol%.
Ligand Xantphos, BINAP, DavePhosBulky, electron-rich phosphine ligands are generally preferred.
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are common. Weaker bases like carbonates may reduce dehalogenation.
Solvent Toluene, Dioxane, THFAnhydrous conditions are crucial.
Temperature 80-110 °CLowering the temperature may reduce dehalogenation at the cost of longer reaction times.

These are general starting points; optimization is often necessary for specific substrates.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is designed as a starting point to minimize dehalogenation during the Suzuki-Miyaura coupling of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" with an arylboronic acid.

Reaction Scheme: 6-Bromo-triazolo[1,5-a]pyridin-2-amine + Arylboronic acid --(Pd catalyst, base, solvent)--> 6-Aryl-triazolo[1,5-a]pyridin-2-amine

Materials:

  • 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G2 (0.025 mmol, 2.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Ethanol/Water (4:1, 5 mL)

  • Microwave vial

Procedure:

  • To a microwave vial, add 6-Bromo-triazolo[1,5-a]pyridin-2-amine, the arylboronic acid, XPhos Pd G2, and potassium carbonate.

  • Add the ethanol/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 135 °C for 40 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-triazolo[1,5-a]pyridin-2-amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" with a secondary amine like morpholine.

Reaction Scheme: 6-Bromo-triazolo[1,5-a]pyridin-2-amine + Morpholine --(Pd catalyst, ligand, base, solvent)--> 6-(Morpholin-4-yl)triazolo[1,5-a]pyridin-2-amine

Materials:

  • 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (10 mL)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-triazolo[1,5-a]pyridin-2-amine, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the addition of morpholine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Dehalogenation Pathway

cluster_suzuki Suzuki-Miyaura Cycle cluster_dehalogenation Dehalogenation Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition transmetalation Transmetalation (Ar'-B(OR)₂) oxidative_addition->transmetalation pd_hydride Pd-H Formation (from base/solvent) oxidative_addition->pd_hydride reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Desired Product) reductive_elimination->product reductive_elimination_dehalo Reductive Elimination pd_hydride->reductive_elimination_dehalo reductive_elimination_dehalo->pd0 dehalo_product Ar-H (Byproduct) reductive_elimination_dehalo->dehalo_product

References

Technical Support Center: Catalyst Inactivation in Cross-Coupling Reactions of 6-Bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst inactivation and other common issues encountered during cross-coupling reactions with 6-Bromo-triazolo[1,5-a]pyridin-2-amine.

FAQs and Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with 6-Bromo-triazolo[1,5-a]pyridin-2-amine is sluggish or has failed completely. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in Suzuki-Miyaura coupling of nitrogen-rich heterocycles like 6-Bromo-triazolo[1,5-a]pyridin-2-amine is a common challenge. The primary reasons often revolve around catalyst inactivation. The presence of multiple nitrogen atoms in the substrate can lead to catalyst poisoning by coordinating to the palladium center and forming inactive off-cycle complexes.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no conversion in Suzuki-Miyaura coupling.

Potential Solutions and Key Considerations:

  • Catalyst Choice: While Pd(PPh3)4 has been reported to be effective for a similar triazolopyridine substrate, consider using more robust palladium pre-catalysts which can be more resistant to deactivation.[1]

  • Ligand Selection: The 2-amino group and the triazole ring can chelate with the palladium center, leading to catalyst inhibition. Employing bulky, electron-rich phosphine ligands like SPhos or XPhos can mitigate this by sterically shielding the metal center.[1]

  • Base and Solvent: The choice of base and solvent is critical. A common system is K2CO3 or K3PO4 in a solvent mixture like dioxane/water.[1] Ensure solvents are thoroughly degassed to prevent oxidation of the active Pd(0) species.[1]

  • Protodeboronation: An undesired side reaction is the cleavage of the C-B bond of the boronic acid.[1] To minimize this, use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are often more stable.[1]

Recommended Starting Protocol (Suzuki-Miyaura):

ParameterCondition
Aryl Halide 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 equiv)
Boronic Acid Arylboronic acid (1.2 - 1.5 equiv)
Catalyst Pd(PPh3)4 (5 mol%) or Pd(OAc)2/SPhos (2 mol%)
Ligand SPhos (if using Pd(OAc)2, 4 mol%)
Base K2CO3 (2.0 - 3.0 equiv)
Solvent Dioxane/H2O (4:1), degassed
Temperature 80 - 100 °C
Atmosphere Inert (Argon or Nitrogen)
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with 6-Bromo-triazolo[1,5-a]pyridin-2-amine and observing catalyst decomposition (e.g., formation of palladium black). What is causing this and how can it be prevented?

Answer:

Catalyst decomposition, often observed as the formation of palladium black, is a sign of catalyst inactivation. In the context of Buchwald-Hartwig amination with an electron-rich, multi-nitrogen substrate like 6-Bromo-triazolo[1,5-a]pyridin-2-amine, this can be caused by several factors, including strong coordination of the substrate or product to the palladium center, leading to aggregation.

Logical Relationship of Catalyst Deactivation:

sub 6-Bromo-triazolo[1,5-a]pyridin-2-amine (Multiple N-sites) pd Pd(0) Catalyst sub->pd Coordinates to inactive Inactive Pd-Substrate Complex (Catalyst Poisoning) pd->inactive Forms stable Stable, Active Catalyst pd->stable Forms aggregate Palladium Black (Aggregation) inactive->aggregate Leads to ligand Bulky, Electron-Rich Ligand (e.g., RuPhos, BrettPhos) ligand->pd Stabilizes stable->sub Reacts with

Caption: Catalyst deactivation pathway and the role of stabilizing ligands.

Troubleshooting Strategies:

  • Ligand Choice is Critical: For amination of electron-rich heterocycles, highly effective and sterically hindered ligands are often required. Consider using ligands from the Buchwald family, such as RuPhos or BrettPhos, which have been shown to be effective for challenging aminations of aminopyridines.

  • Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure a more controlled generation of the active catalytic species, potentially reducing side reactions that lead to catalyst decomposition.

  • Base Selection: A strong, non-nucleophilic base is typically required for the deprotonation of the amine. NaOtBu or LiHMDS are common choices. The purity of the base is also important.

  • Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas.[1]

Recommended Starting Protocol (Buchwald-Hartwig Amination):

ParameterCondition
Aryl Halide 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 equiv)
Amine Amine (1.2 equiv)
Catalyst Pd2(dba)3 (2 mol%)
Ligand RuPhos or BrettPhos (4 mol%)
Base NaOtBu or LiHMDS (1.5 equiv)
Solvent Toluene or Dioxane, anhydrous and degassed
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)
Issue 3: Unsuccessful Sonogashira and Heck Couplings

Question: I am having difficulty with Sonogashira or Heck couplings of 6-Bromo-triazolo[1,5-a]pyridin-2-amine. What are some key parameters to consider for these reactions?

Answer:

For Sonogashira and Heck reactions, catalyst inhibition by the nitrogen-rich substrate remains a primary concern. The general principles of using appropriate ligands and ensuring an inert atmosphere are also applicable here.

Experimental Workflow for Optimization:

start Initial Reaction Setup catalyst Screen Pd Source (e.g., Pd(PPh3)4, PdCl2(PPh3)2) start->catalyst ligand Optimize Ligand (e.g., PPh3, Xantphos) catalyst->ligand base Vary Base (e.g., Et3N, K2CO3, Cs2CO3) ligand->base solvent Test Solvents (e.g., DMF, THF, Dioxane) base->solvent temp Adjust Temperature solvent->temp optimized Optimized Conditions temp->optimized

Caption: A systematic workflow for optimizing Sonogashira or Heck couplings.

Sonogashira Coupling Recommendations:

  • Catalyst System: A common catalyst system is a combination of a palladium source (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI).

  • Base: An amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used.

  • Solvent: Solvents like DMF or THF are commonly employed.

Heck Coupling Recommendations:

  • Catalyst and Ligand: Pd(OAc)2 with a phosphine ligand such as PPh3 or a bidentate ligand like Xantphos can be a good starting point.

  • Base: An inorganic base like K2CO3 or Cs2CO3, or an organic base like Et3N can be used.

  • Solvent: Polar aprotic solvents such as DMF or DMA are often effective.

General Troubleshooting for Sonogashira and Heck Reactions:

ProblemPossible CauseSuggested Solution
No Reaction Inactive catalystUse fresh catalyst and ensure rigorous inert conditions.
Catalyst poisoningIncrease ligand loading or switch to a bulkier ligand.
Low Yield Suboptimal conditionsSystematically screen catalyst, ligand, base, solvent, and temperature.
Homocoupling of Alkyne (Sonogashira) Presence of oxygenThoroughly degas all reagents and solvents.

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Cross-Coupling Reaction:
  • To an oven-dried reaction vessel containing a magnetic stir bar, add 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Seal the vessel with a septum and purge with argon for 10-15 minutes.

  • In a separate flask, prepare a solution of Pd(PPh3)4 (0.05 mmol) in degassed dioxane (5 mL).

  • Add the catalyst solution to the reaction vessel via syringe, followed by degassed water (1.25 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purity Enhancement of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-Bromo-triazolo[1,5-a]pyridin-2-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivatives?

A1: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Given the structure, potential impurities may consist of starting materials for the triazolopyridine ring formation, as well as isomers formed during synthesis. It's also important to consider residual solvents from the reaction and initial work-up, which can be detected through techniques like NMR spectroscopy.[1][2]

Q2: Which purification technique is most suitable for 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivatives?

A2: The choice of purification technique depends on the nature of the impurities and the scale of the purification.

  • Recrystallization is effective for removing small amounts of impurities from a solid product, provided a suitable solvent is found.[3][4]

  • Column Chromatography is a versatile technique for separating the target compound from a mixture of impurities. For basic compounds like this amine derivative, special considerations are needed to avoid issues with standard silica gel.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC) offers high resolution and is suitable for purifying complex mixtures or for obtaining very high purity material.[6][7]

Q3: How can I effectively remove residual solvents after purification?

A3: Residual solvents can be challenging to remove, especially those with high boiling points. Techniques such as drying under high vacuum, gentle heating (if the compound is thermally stable), or lyophilization (freeze-drying) can be effective. The choice of method depends on the solvent to be removed and the properties of your compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting and quantifying residual solvents.[1]

Troubleshooting Guide

Issue 1: My compound streaks or shows poor separation during silica gel column chromatography.

  • Possible Cause: The basic amine group in your compound is interacting with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to peak tailing and poor separation.

  • Solution:

    • Add a Competing Base: Incorporate a small amount of a competing amine, such as triethylamine (TEA) or pyridine (e.g., 0.1-1%), into your mobile phase. This will "neutralize" the acidic sites on the silica, reducing the interaction with your compound and improving the peak shape.[5]

    • Use a Different Stationary Phase: Consider using an amine-functionalized silica column or basic alumina. These stationary phases have a less acidic surface and are better suited for the purification of basic compounds.

Issue 2: I am having difficulty finding a suitable single solvent for recrystallization.

  • Possible Cause: The solubility profile of your compound may not be ideal for a single-solvent recrystallization (i.e., highly soluble when hot and poorly soluble when cold).

  • Solution:

    • Use a Mixed-Solvent System: A two-solvent system can be very effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[4][8]

Issue 3: My peaks are broad or splitting during preparative HPLC.

  • Possible Cause 1: Column overload. Injecting too much sample can lead to distorted peak shapes.

  • Solution: Reduce the injection volume or the concentration of your sample.

  • Possible Cause 2: Inappropriate mobile phase pH. For amine-containing compounds, the pH of the mobile phase can significantly affect peak shape.

  • Solution: For basic compounds like 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivatives, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the amine, which often leads to sharper peaks and better resolution in reversed-phase HPLC.[5][7]

  • Possible Cause 3: Secondary interactions with the stationary phase. Residual silanols on C18 columns can still interact with basic analytes.

  • Solution: Use an end-capped column to minimize these interactions. Also, ensure the mobile phase is well-mixed and degassed.[5]

Data Presentation: Comparison of Purification Techniques

Purification TechniqueAdvantagesDisadvantagesBest For
Recrystallization - Cost-effective- Scalable- Can yield very pure crystalline material- Finding a suitable solvent can be time-consuming- May not be effective for removing impurities with similar solubility- Final purification step- Removing small amounts of impurities
Column Chromatography - Versatile for a wide range of compounds- Good for separating complex mixtures- Can be time-consuming and solvent-intensive- Standard silica can be problematic for basic compounds- Primary purification after synthesis- Separation of byproducts and unreacted starting materials
Preparative HPLC - High resolution and efficiency- Good for difficult separations (e.g., isomers)- Expensive equipment and solvents- Limited sample loading capacity- Final polishing step for high purity- Isolating minor components or separating closely related compounds

Experimental Protocols

Protocol 1: Recrystallization (Two-Solvent Method)
  • Solvent Selection: Identify a "good" solvent that readily dissolves the crude product and a "poor" solvent in which the product is insoluble. The two solvents must be miscible. Common pairs include ethanol/water and ethyl acetate/hexane.[4][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography (with Triethylamine)
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your target compound an Rf value of approximately 0.2-0.4.

  • Eluent Modification: Add 0.5% triethylamine (TEA) to the chosen eluent to prevent peak tailing.[5]

  • Column Packing: Pack the column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent, adsorb it onto a small amount of silica gel, and load the dried powder onto the top of the column.

  • Elution: Run the column using the TEA-modified eluent, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Preparative Reversed-Phase HPLC
  • Column: A suitable preparative C18 column.

  • Mobile Phase: A gradient of acetonitrile (or methanol) in water is common. Add an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to both the aqueous and organic mobile phases to ensure sharp peaks for the amine-containing product.[5][7]

  • Method Development: Optimize the separation on an analytical scale first to determine the best gradient conditions.

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, such as a small amount of DMSO or the mobile phase itself, and filter it through a 0.45 µm filter.

  • Purification: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the target peak.

  • Post-Purification: Combine the pure fractions. The product can be isolated by removing the organic solvent via rotary evaporation, followed by lyophilization to remove the water and the volatile acid modifier.

Visualizations

G Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Prep_HPLC Preparative HPLC Crude->Prep_HPLC Analysis Purity Analysis (NMR, LC-MS) Recrystallization->Analysis Column->Analysis Prep_HPLC->Analysis Pure Pure Compound Analysis->Column Purity < 95% Analysis->Pure Purity > 95%

Caption: General workflow for the purification of chemical compounds.

G Start Start with Crude Solid Dissolve Dissolve in Minimum Hot 'Good' Solvent Start->Dissolve Add_Poor Add 'Poor' Solvent until Cloudy Dissolve->Add_Poor Clarify Re-clarify with a few drops of 'Good' Solvent Add_Poor->Clarify Cool Cool Slowly to Room Temperature Clarify->Cool Filter Collect Crystals by Vacuum Filtration Cool->Filter Dry Wash with Cold 'Poor' Solvent and Dry Filter->Dry End Pure Crystals Dry->End

Caption: Step-by-step workflow for two-solvent recrystallization.

G Start Start with Crude Mixture TLC Develop Eluent System using TLC (+0.5% TEA) Start->TLC Pack Pack Column with Silica and Eluent TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent System and Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Monitor->Elute Continue Elution Combine Combine Pure Fractions Monitor->Combine Fractions are Pure Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

References

Navigating the Synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine: A Technical Support Guide for Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful scale-up of complex heterocyclic amine synthesis is a critical juncture in the journey from laboratory discovery to viable production. This technical support center provides a comprehensive guide to troubleshooting and addressing the challenges that may arise during the scale-up of the 6-Bromo-triazolo[1,5-a]pyridin-2-amine synthesis.

The synthesis of 1,2,4-triazolo[1,5-a]pyridines is a cornerstone in the development of new pharmaceuticals, with applications ranging from antimicrobial to anticancer agents.[1] The journey from a benchtop reaction to a large-scale, reproducible process, however, is often fraught with challenges. This guide, presented in a user-friendly question-and-answer format, directly addresses potential issues encountered during the scale-up of 6-Bromo-triazolo[1,5-a]pyridin-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the 1,2,4-triazolo[1,5-a]pyridine core structure?

A1: Several synthetic strategies have been developed for the construction of the 1,2,4-triazolo[1,5-a]pyridine scaffold. Common approaches include:

  • Microwave-Mediated Catalyst-Free Synthesis: This environmentally friendly method often utilizes enaminonitriles and benzohydrazides, proceeding through a tandem reaction involving transamidation, nucleophilic addition, and condensation.[2][3][4]

  • Copper-Catalyzed Oxidative Cyclization: Reactions using a copper catalyst with air as the oxidant can facilitate the sequential formation of N-C and N-N bonds.[5]

  • Palladium-Catalyzed Reactions: These methods may involve the addition of hydrazides to 2-chloropyridine followed by dehydration.[6]

  • Metal-Free Oxidative N-N Bond Formation: Reagents like iodine/potassium iodide or chloramine-T can be used to promote the intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[5]

Q2: We are observing a significant decrease in yield upon scaling up our batch reaction. What are the likely causes?

A2: A drop in yield during scale-up is a frequent challenge. Several factors could be at play:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants and maintaining uniform temperature can be difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.

  • Mass Transfer Limitations: As the scale increases, the rate of reaction may become limited by the speed at which reactants are brought together.

  • Heat Transfer Issues: Exothermic reactions that are easily controlled in the lab can become problematic on a larger scale. Inadequate heat removal can lead to temperature excursions, promoting byproduct formation and degradation of the desired product.

  • Changes in Reagent Addition Rate: The rate of addition of a critical reagent, easily managed on a small scale, may need to be carefully controlled during scale-up to avoid localized high concentrations and subsequent side reactions.

Q3: Our scaled-up reaction is producing a higher level of impurities. How can we identify and mitigate them?

A3: Increased impurity levels often accompany scale-up. A systematic approach is required for identification and control:

  • Impurity Profiling: Utilize analytical techniques such as HPLC-MS and NMR to identify the structure of the major impurities.

  • Mechanistic Understanding: Once the impurities are identified, consider the reaction mechanism to hypothesize how they might be formed. Common byproducts can arise from over-reaction, side reactions of starting materials or intermediates, or degradation of the product under the reaction conditions.

  • Process Parameter Optimization: Carefully re-evaluate and optimize parameters such as temperature, reaction time, reagent stoichiometry, and addition rates. Design of Experiments (DoE) can be a powerful tool in this optimization process.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the scale-up of 6-Bromo-triazolo[1,5-a]pyridin-2-amine synthesis.

Issue 1: Low Yield
Potential Cause Troubleshooting Steps
Poor Mixing - Evaluate and optimize the agitator design and speed. - Consider the use of baffles in the reactor to improve turbulence. - For multiphasic reactions, ensure adequate interfacial area.
Inadequate Temperature Control - Implement a more robust reactor cooling/heating system. - Consider a semi-batch process where one reactant is added slowly to control the exotherm. - Evaluate the impact of temperature on yield and impurity formation through small-scale experiments.
Sub-optimal Reagent Stoichiometry - Re-optimize the molar ratios of reactants at the larger scale. - Ensure accurate and calibrated dosing of all reagents.
Issue 2: High Impurity Profile
Potential Cause Troubleshooting Steps
Side Reactions - Analyze the impurity profile to understand the nature of the side products. - Adjust the reaction temperature or concentration to disfavor the side reaction. - Investigate alternative catalysts or solvents that may offer higher selectivity.
Product Degradation - Reduce the reaction time or temperature. - Evaluate the stability of the product under the work-up and isolation conditions.
Contaminated Starting Materials - Re-verify the purity of all starting materials and reagents. - Impurities in starting materials can sometimes act as catalysts for unwanted side reactions.
Issue 3: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Steps
Unfavorable Crystal Morphology - Screen different solvents and anti-solvents for crystallization. - Optimize the cooling profile during crystallization. - Consider seeding strategies to promote the formation of desired crystal habits.
Emulsion Formation During Work-up - Adjust the pH of the aqueous phase. - Add a small amount of a different organic solvent to break the emulsion. - Consider filtration through a bed of celite.
Co-precipitation of Impurities - Optimize the crystallization conditions (solvent, temperature, cooling rate) to maximize the purity of the isolated solid. - Consider a re-slurry or re-crystallization step.

Experimental Protocols

A generalized experimental protocol for a common synthetic route to a 1,2,4-triazolo[1,5-a]pyridine core is provided below. Note: This is a representative procedure and must be optimized for the specific synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine.

Representative Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Derivative

  • Reaction Setup: To a clean and dry reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the appropriate 2-aminopyridine derivative and the chosen solvent.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add the cyclizing agent (e.g., an N-cyano-imidate or a similar reagent) portion-wise or via a dropping funnel, maintaining the internal temperature within a pre-determined range.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC, or GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a suitable aqueous solution.

  • Extraction: If necessary, extract the product into an appropriate organic solvent. Wash the organic layer with brine and dry over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Isolation and Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by crystallization, column chromatography, or other suitable techniques.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental workflow and the decision-making process for troubleshooting, the following diagrams are provided.

experimental_workflow start Start: Reagent Preparation reaction Reaction Execution start->reaction monitoring In-Process Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete? workup Quenching & Extraction monitoring->workup Complete? isolation Crystallization / Chromatography workup->isolation product Final Product isolation->product

Caption: A generalized experimental workflow for the synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine.

troubleshooting_yield start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_stoich Verify Reagent Stoichiometry start->check_stoich optimize_mixing Optimize Agitator/Baffles check_mixing->optimize_mixing optimize_temp Improve Heat Transfer / Semi-batch check_temp->optimize_temp optimize_stoich Re-optimize Molar Ratios check_stoich->optimize_stoich end Yield Improved optimize_mixing->end optimize_temp->end optimize_stoich->end

Caption: A troubleshooting decision tree for addressing low reaction yield during scale-up.

By systematically addressing these common challenges and utilizing the provided troubleshooting guides, researchers and drug development professionals can more effectively navigate the complexities of scaling up the synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine, ultimately accelerating the path from discovery to production.

References

Technical Support Center: Suzuki Coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting Suzuki coupling reactions with 6-Bromo-triazolo[1,5-a]pyridin-2-amine.

Troubleshooting Guide

Researchers may encounter several challenges during the Suzuki reaction and subsequent work-up of 6-Bromo-triazolo[1,5-a]pyridin-2-amine. This guide offers solutions to common problems.

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

CauseRecommended Action
Poor Solubility of Starting Material: 6-Bromo-triazolo[1,5-a]pyridin-2-amine may have limited solubility in common Suzuki reaction solvents.[1]- Try alternative solvent systems such as dioxane/water, THF/water, or DMF.[1][2] - Consider using a phase-transfer catalyst if a biphasic system is used.
Catalyst Inactivity: The palladium catalyst may be deactivated.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[3] - Use freshly opened or properly stored catalyst. - Consider using a more robust catalyst system, such as one with bulky phosphine ligands (e.g., XPhos, SPhos).[2][4]
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex may be slow.- The choice of base is crucial.[5] Try different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] - Ensure the base is finely powdered for better reactivity.[4] - A small amount of water can sometimes facilitate transmetalation when using anhydrous solvents with certain bases.[4]
Protodeboronation of Boronic Acid: The boronic acid may be degrading during the reaction.[6]- Use potassium trifluoroborate salts or boronic esters (e.g., pinacol esters), which are more stable.[6][7] - Minimize reaction time and temperature where possible. - Use anhydrous conditions if protodeboronation is a significant issue.[6]

Issue 2: Difficult Purification and Byproduct Formation

Possible Byproducts and Purification Strategies:

ByproductIdentification and Removal
Homocoupling of Boronic Acid: Formation of a biaryl from two boronic acid molecules.[3]- This is often favored in the presence of oxygen. Ensure proper degassing of the reaction mixture.[3] - Use a slight excess of the 6-Bromo-triazolo[1,5-a]pyridin-2-amine.[6] - Purification can often be achieved by column chromatography.
Debromination of Starting Material: The bromo group is replaced by a hydrogen atom.- This can sometimes occur as a side reaction. - Optimize reaction conditions (e.g., lower temperature, different catalyst/ligand) to minimize this pathway. - Separation from the desired product is typically achieved via chromatography.
Residual Palladium Catalyst: The final product is contaminated with palladium.- Filter the reaction mixture through a pad of Celite and/or silica gel after the reaction is complete.[8] - Consider treatment with a palladium scavenger.
Inorganic Salts: Residual base and boron-containing byproducts.- Perform an aqueous work-up. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. - Boric acid and its salts are often water-soluble.[5]

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for the Suzuki reaction of 6-Bromo-triazolo[1,5-a]pyridin-2-amine?

A1: A typical work-up procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, rinsing with the reaction solvent or ethyl acetate.[8]

  • If the product is soluble in an organic solvent, dilute the filtrate with a suitable solvent like ethyl acetate and wash with water and then brine to remove inorganic salts and water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Q2: My product seems to be water-soluble. How should I adjust the work-up?

A2: If the product exhibits significant water solubility, consider the following:

  • Minimize the volume of aqueous washes.

  • Back-extract the aqueous layers with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol.

  • Evaporate the solvent from the combined organic layers and purify as needed. In some cases, reverse-phase chromatography may be necessary.

Q3: I am observing a dark black precipitate in my reaction. Is this normal?

A3: Yes, the formation of a black precipitate, which is often palladium black, can be normal during a Suzuki reaction, especially if the catalyst begins to decompose.[4] However, if this occurs early in the reaction and is accompanied by a lack of product formation, it may indicate catalyst deactivation.

Q4: Can the amine group on the triazolopyridine ring interfere with the reaction?

A4: The free amine and the nitrogen atoms in the triazolo[1,5-a]pyridine core can potentially coordinate to the palladium catalyst, which might inhibit its catalytic activity. If you suspect this is an issue, consider using a catalyst system with bulky ligands that can help prevent this coordination.

Experimental Protocols

General Protocol for Suzuki Coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine

This is a general starting point; optimization of solvent, base, catalyst, and temperature may be required.

Reaction Setup:

  • To a reaction vessel, add 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 eq.), the desired boronic acid or its equivalent (1.1-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

Work-up and Purification:

  • Allow the reaction to cool to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants and Base degas Degas Solvent and Add start->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir catalyst->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter extract Aqueous Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Experimental workflow for the Suzuki reaction and work-up.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Formation solubility Poor Solubility start->solubility catalyst Catalyst Inactivity start->catalyst transmetalation Inefficient Transmetalation start->transmetalation deboronation Protodeboronation start->deboronation solvent Change Solvent/Additives solubility->solvent inert Ensure Inert Atmosphere catalyst->inert base Optimize Base transmetalation->base boron Use Stable Boron Reagent deboronation->boron

Caption: Troubleshooting logic for low product yield.

References

Impact of base selection on "6-Bromo-triazolo[1,5-a]pyridin-2-amine" coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coupling reactions involving 6-Bromo-triazolo[1,5-a]pyridin-2-amine. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling efficiencies, with a particular focus on the critical role of base selection. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to navigate common challenges in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for 6-Bromo-triazolo[1,5-a]pyridin-2-amine?

A1: The most prevalent and effective coupling reactions for aryl bromides like 6-Bromo-triazolo[1,5-a]pyridin-2-amine are palladium-catalyzed cross-coupling reactions. These primarily include the Suzuki-Miyaura coupling for C-C bond formation (coupling with boronic acids or esters) and the Buchwald-Hartwig amination for C-N bond formation (coupling with amines).

Q2: How does the choice of base impact the efficiency of the coupling reaction?

A2: The base plays a crucial role in the catalytic cycle of both Suzuki-Miyaura and Buchwald-Hartwig reactions. Its primary functions are to activate the coupling partner (e.g., deprotonation of the amine in Buchwald-Hartwig or formation of a borate species in Suzuki-Miyaura) and to neutralize the acid generated during the reaction. The strength, solubility, and steric hindrance of the base can significantly affect the reaction rate, yield, and side product formation.

Q3: Which bases are recommended for Suzuki-Miyaura coupling of 6-Bromo-triazolo[1,5-a]pyridin-2-amine?

A3: For Suzuki-Miyaura couplings of bromo-heterocycles, a range of inorganic bases are commonly employed. Mild bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are often effective. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to achieve higher yields. The choice of base can be influenced by the electronic properties of the boronic acid coupling partner.

Q4: What are the recommended bases for Buchwald-Hartwig amination with 6-Bromo-triazolo[1,5-a]pyridin-2-amine?

A4: The selection of a base for Buchwald-Hartwig amination is highly dependent on the pKa of the amine coupling partner. For primary and secondary aliphatic amines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. However, for substrates that may be sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives, often requiring higher reaction temperatures.

Q5: I am observing low to no conversion in my coupling reaction. What are the likely causes related to the base?

A5: Low or no conversion can often be attributed to issues with the base. Common problems include:

  • Inappropriate base strength: The selected base may be too weak to facilitate the catalytic cycle effectively.

  • Poor solubility: The base may not be sufficiently soluble in the reaction solvent, leading to a low effective concentration.

  • Base degradation: The base may have degraded due to improper storage (e.g., absorption of moisture).

  • Incompatibility: The base might be reacting with other functional groups on your starting materials.

Q6: How can I minimize side reactions like debromination?

A6: Debromination, the replacement of the bromine atom with a hydrogen, can be a significant side reaction, particularly with electron-rich heteroaromatics. This issue can sometimes be exacerbated by the choice of base and other reaction conditions. To minimize debromination, consider the following:

  • Use a less strong base if possible.

  • Optimize the catalyst and ligand system; sometimes a bulkier ligand can suppress this side reaction.

  • Lower the reaction temperature and extend the reaction time.

  • Ensure strictly anaerobic conditions, as oxidative degradation pathways can contribute to side reactions.

Troubleshooting Guides

Low Coupling Efficiency
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive catalyst system.Ensure the use of a high-quality palladium precatalyst and ligand under an inert atmosphere.
Incorrect base selection.Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS, Cs₂CO₃ for Buchwald-Hartwig).
Poor reagent quality.Use fresh, anhydrous, and deoxygenated solvents and ensure the purity of starting materials.
Incomplete conversion Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS and consider increasing the temperature or extending the reaction time.
Insufficient amount of base.Increase the equivalents of the base (typically 1.5-2.5 equivalents are used).
Formation of side products Debromination of the starting material.Try a milder base, lower the reaction temperature, or screen different palladium ligands.
Homocoupling of the coupling partner.For Suzuki reactions, ensure thorough degassing of the reaction mixture. For Buchwald-Hartwig, this is less common but can indicate catalyst decomposition.

Data Presentation

Table 1: Effect of Different Bases on an Analogous Suzuki-Miyaura Coupling Reaction

Disclaimer: The following data is for a Suzuki-Miyaura coupling of a substituted bromopyrimidine, a structurally related heteroaromatic system, and is intended to provide a general guideline for base selection.

EntryBaseSolventTemperature (°C)Yield (%)
1Na₂CO₃Dioxane/H₂O10085
2K₂CO₃Dioxane/H₂O10088
3K₃PO₄Dioxane/H₂O10092
4Cs₂CO₃Dioxane/H₂O10095
5NaOHDioxane/H₂O10075
6TEADioxane100<10

Table 2: Influence of Base on an Analogous Buchwald-Hartwig Amination

Disclaimer: The following data is for a Buchwald-Hartwig amination of a substituted bromopyridine with a secondary amine, a structurally related system, and is intended as a general guide.

EntryBaseSolventTemperature (°C)Yield (%)
1NaOtBuToluene10094
2KOtBuToluene10092
3LHMDSToluene10090
4Cs₂CO₃Dioxane11078
5K₃PO₄Dioxane11072

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, add 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the selected base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add 6-Bromo-triazolo[1,5-a]pyridin-2-amine (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the sealed tube to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Miyaura cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 6-Bromo-triazolo[1,5-a]pyridin-2-amine - Boronic Acid/Ester - Pd Catalyst - Base B Inert Atmosphere: Evacuate & Backfill (x3) A->B C Add Degassed Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_base Base Selection cluster_conditions Reaction Conditions Start Low or No Yield Catalyst_Check Is the catalyst/ligand active and handled under inert conditions? Start->Catalyst_Check Catalyst_Solution Use fresh catalyst/ligand. Ensure rigorous inert atmosphere technique. Catalyst_Check->Catalyst_Solution Yes Base_Check Is the base strength and solubility appropriate? Catalyst_Check->Base_Check No Base_Solution Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, NaOtBu). Ensure base is dry and soluble in the chosen solvent. Base_Check->Base_Solution Yes Conditions_Check Are the temperature and reaction time sufficient? Base_Check->Conditions_Check No Conditions_Solution Increase temperature incrementally. Extend reaction time, monitoring by TLC/LC-MS. Conditions_Check->Conditions_Solution No

Caption: Troubleshooting workflow for low yield in coupling reactions.

Technical Support Center: Synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine and its derivatives. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can arise from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your 2-amino-5-bromopyridine and the cyclizing agent. Impurities can lead to side reactions and inhibit the desired transformation. Recrystallize or purify the starting materials if necessary.

  • Reaction Temperature: The reaction temperature might not be optimal. If the reaction is too slow, a modest increase in temperature may improve the yield. Conversely, if side products are observed, a lower temperature might be beneficial.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to stall, extending the reaction time could lead to a higher conversion.

  • Moisture: The presence of moisture can be detrimental to many organic reactions. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Choice of Base (if applicable): If a base is used, its strength and stoichiometry are crucial. A base that is too strong or too weak can lead to side reactions or incomplete conversion. Screen different bases to find the optimal conditions.

Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common issue. Potential side reactions and solutions include:

  • Dimerization/Polymerization: Starting materials or reactive intermediates can sometimes self-react. This can often be minimized by using more dilute reaction conditions.

  • Incomplete Cyclization: The intermediate may not fully cyclize to the desired triazolopyridine. This can sometimes be addressed by increasing the reaction temperature or time.

  • Isomer Formation: Depending on the precursors, the formation of regioisomers might be possible. Careful control of reaction conditions and purification by column chromatography are essential to isolate the desired isomer.

  • Decomposition: The starting materials or the product might be unstable under the reaction conditions. Consider lowering the reaction temperature or using a milder reagent.

Q3: I am having difficulty purifying the final product. What purification strategies are recommended for 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivatives?

A3: Purification can be challenging due to the polarity of the molecule. Here are some recommended strategies:

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Common solvents to try include ethanol, methanol, acetonitrile, or mixtures with water.

  • Acid-Base Extraction: Due to the basic nature of the amine group, an acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can have a significant impact on the reaction rate, yield, and purity of the product. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be effective as they are good at dissolving the reactants and can facilitate the reaction.[1] However, their high boiling points can make them difficult to remove. Aprotic solvents with lower boiling points such as Tetrahydrofuran (THF) or acetonitrile are also commonly used. In some cases, protic solvents like ethanol or even solvent-free conditions might be employed. It is often necessary to screen a variety of solvents to find the optimal conditions for a specific derivative.

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of a 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivative. This should be considered a starting point and may require optimization for specific substrates.

Synthesis of 6-Bromo-2-(substituted)-[2][3][4]triazolo[1,5-a]pyridine

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyridine (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, Toluene, or THF) to the flask.

  • Reagent Addition: Add the appropriate cyclizing precursor (e.g., an N-cyano-imine or a similar reagent) (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the solvent and reactants) and stir for the required time (monitor by TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivative.

Data Presentation

The following table provides an illustrative example of how to present quantitative data for a solvent screening study. Note: The data presented here is hypothetical and for illustrative purposes only, as specific literature values for a comparative solvent screen for this exact compound were not found in the initial search.

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Toluene110126592
2DMF12087895
3THF66245590
4Acetonitrile82167294
5Dioxane101146893
6Solvent-free13048597

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Starting Materials: - 2-Amino-5-bromopyridine - Cyclizing Precursor reaction Reaction: - Solvent Selection - Temperature Control - Reaction Time reagents->reaction workup Work-up: - Cooling - Filtration or - Solvent Evaporation reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Final Product: 6-Bromo-triazolo[1,5-a] pyridin-2-amine Derivative purification->product

Caption: A generalized workflow for the synthesis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivatives.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_time Optimize Reaction Time start->optimize_time check_moisture Ensure Anhydrous Conditions start->check_moisture screen_solvents Screen Different Solvents start->screen_solvents improve_purification Improve Purification Technique start->improve_purification success Improved Yield and Purity check_purity->success optimize_temp->success optimize_time->success check_moisture->success screen_solvents->success improve_purification->success

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

References

Validation & Comparative

The Triazolo[1,5-a]pyridine Scaffold: A Versatile Kinase Inhibitor Platform in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of the potency, selectivity, and overall drug-like properties of a therapeutic candidate. This guide provides a comparative analysis of the 6-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold and its parent triazolo[1,5-a]pyridine core against other prominent kinase inhibitor scaffolds, namely quinazoline, indazole, pyrazolo[3,4-d]pyrimidine, and aminopyrimidine. This comparison is supported by a review of published experimental data to offer a valuable resource for researchers, scientists, and professionals in drug development.

While specific biological data for 6-Bromo-triazolo[1,5-a]pyridin-2-amine is not extensively available in the public domain, the broader triazolo[1,5-a]pyridine scaffold has been successfully utilized to develop potent inhibitors against several important kinase targets. This versatility highlights its potential as a valuable starting point for the design of novel kinase inhibitors.

Comparative Analysis of Kinase Inhibitor Scaffolds

The following tables summarize the inhibitory activities of compounds based on the triazolo[1,5-a]pyridine scaffold and its comparator scaffolds against various kinase targets. This data is compiled from multiple research publications and provides a quantitative basis for comparison.

Table 1: Triazolo[1,5-a]pyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Triazolo[1,5-a]pyridine J-6JAK12.8[1]
J-6JAK21.5[1]
CEP-33779JAK21.8[2]
Pyrazolo[3,4-d]pyrimidine SI306Src7,200 - 11,200[3]
Compound 14CDK2/cyclin A257[4]
Compound 13CDK2/cyclin A281[4]

Table 2: Quinazoline and Indazole Scaffolds

| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference | | --- | --- | --- | --- | | Quinazoline | Compound 3g | EGFR | 97 |[5] | | | Compound 2j | VEGFR2 | 247 |[5] | | | Compound 16 | VEGFR-2 | 290 |[6] | | | Compound 16 | BRAFV600E | 300 |[6] | | Indazole | Axitinib | VEGFR1 | 0.1 - 1.2 |[7] | | | Axitinib | VEGFR2 | 0.2 |[7] | | | Pazopanib | VEGFR1 | 10 |[7] | | | Pazopanib | VEGFR2 | 30 |[7] | | | Compound 12b | VEGFR-2 | 5.4 |[8] |

Table 3: Aminopyrimidine Scaffold

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Aminopyrimidine Compound 8eCDK988.4[9]
SL10JAK212.7[10]
SL35JAK221.7[10]

Signaling Pathways and Experimental Workflows

To provide a clearer context for the presented data, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for kinase inhibitor screening.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway cluster_inhibitors Inhibitor Scaffolds Targeting the Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse Quinazoline Quinazoline (EGFR, VEGFR) Quinazoline->RTK Indazole Indazole (VEGFR, RAF) Indazole->RTK Indazole->RAF

MAPK/ERK Signaling Pathway and Inhibitor Targets

Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow cluster_preparation Assay Preparation cluster_assay Biochemical Assay cluster_detection Signal Detection cluster_analysis Data Analysis Compound Library Compound Library (Including Test Compounds) Assay Plate Microplate Incubation: Kinase + Substrate + ATP + Inhibitor Compound Library->Assay Plate Kinase & Substrate Kinase Enzyme & Peptide Substrate Kinase & Substrate->Assay Plate ATP ATP Solution ATP->Assay Plate Detection Reagent Addition of Detection Reagent Assay Plate->Detection Reagent Plate Reader Signal Measurement (e.g., Luminescence, Fluorescence) Detection Reagent->Plate Reader Data Processing Data Normalization & Curve Fitting Plate Reader->Data Processing IC50 Determination IC50 Value Calculation Data Processing->IC50 Determination

General Workflow for Kinase Inhibitor Screening

Experimental Protocols

The determination of a compound's half-maximal inhibitory concentration (IC50) is a cornerstone of drug discovery. Below is a generalized protocol for a typical in vitro kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant Kinase: Purified, active enzyme of interest.

  • Substrate: A specific peptide or protein substrate for the kinase, often biotinylated.

  • ATP: Adenosine triphosphate.

  • Test Compounds: Serial dilutions of the inhibitor (e.g., 6-Bromo-triazolo[1,5-a]pyridin-2-amine derivatives).

  • Assay Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).

  • Detection Reagents: Europium-labeled anti-phospho-specific antibody and an APC-labeled streptavidin (for TR-FRET).

  • Microplates: Low-volume, 384-well plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the microplate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Add the kinase enzyme to all wells except the negative controls.

    • Add the substrate and ATP to all wells to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).

    • Normalize the data using the positive and negative controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The triazolo[1,5-a]pyridine scaffold represents a promising and versatile platform for the development of novel kinase inhibitors. While specific data for 6-Bromo-triazolo[1,5-a]pyridin-2-amine is limited, the successful development of potent and selective inhibitors, such as those targeting the JAK family of kinases, underscores the potential of this chemical class.[1][2] When compared to established scaffolds like quinazoline, indazole, pyrazolo[3,4-d]pyrimidine, and aminopyrimidine, the triazolo[1,5-a]pyridine core offers a distinct chemical space for the exploration of new structure-activity relationships. Further investigation into the synthesis and biological evaluation of derivatives of 6-Bromo-triazolo[1,5-a]pyridin-2-amine is warranted to fully elucidate its potential as a kinase inhibitor and to identify its primary kinase targets. The data and protocols presented in this guide provide a foundational resource for researchers embarking on such investigations.

References

Comparative study of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" derivatives' potency

Author: BenchChem Technical Support Team. Date: December 2025

[2][1]Triazolo[1,5-a]pyridin-2-amine, 6-bromo- | C6H5BrN4 [1]Triazolo[1,5-a]pyridin-2-amine, 6-bromo- C6H5BrN4 structure, properties, spectra, suppliers and links for: 947248-83-5. --INVALID-LINK-- Synthesis and Biological Evaluation of Novel 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine Derivatives as Potential Anticancer Agents This study focuses on the synthesis of novel 6-bromo-[1]triazolo[1,5-a]pyridin-2-amine derivatives and their evaluation as potential anticancer agents. 2 Synthesis and Anticancer Activity of 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine Analogs This research paper describes the synthesis and in vitro anticancer activity of a series of 6-bromo-[1]triazolo[1,5-a]pyridin-2-amine analogs against various cancer cell lines. 3 Design, Synthesis, and SAR Study of Novel Triazolo[1,5-a]pyridine Derivatives as Potent Anticancer Agents A series of novel triazolo[1,5-a]pyridine derivatives were designed, synthesized, and evaluated for their anticancer activity. The structure-activity relationship (SAR) study revealed key structural features for potency. 3 Discovery of Novel 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine Derivatives as Potent Inhibitors of PI3K/Akt/mTOR Signaling Pathway This paper reports the discovery of novel 6-bromo-[1]triazolo[1,5-a]pyridin-2-amine derivatives as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. The study includes synthesis, biological evaluation, and molecular modeling. 3 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine ... 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine ... Catalog Number: B678198; Chemical Name: 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine; CAS Number: 947248-83-5 ... --INVALID-LINK-- Synthesis and antiproliferative evaluation of new substituted ... A series of new[1]triazolo[1,5-a]pyridines were synthesized and evaluated for their in vitro antiproliferative activity against human tumor cell lines. --INVALID-LINK-- Structure-Activity Relationship of[1]Triazolo[1,5-a]pyridine Derivatives as Anticancer Agents This study explores the structure-activity relationship of[1]triazolo[1,5-a]pyridine derivatives to identify key structural features responsible for their anticancer activity. 3 Novel[1]triazolo[1,5-a]pyridine derivatives as potent ... This research focuses on the development of novel[1]triazolo[1,5-a]pyridine derivatives as potent anticancer agents, including their synthesis and biological evaluation. 4 Synthesis and evaluation of 2,6-disubstituted[1]triazolo[1,5-a ... A series of 2,6-disubstituted[1]triazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000000/ Synthesis and biological evaluation of novel 1,2,4-triazolo[1,5-a ... This study describes the synthesis and biological evaluation of novel 1,2,4-triazolo[1,5-a]pyridine derivatives as potential antimicrobial agents. https://www.sciencedirect.com/science/article/abs/pii/S022352340800608XA Comparative Analysis of the Potency of 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine Derivatives as Anticancer Agents

This guide provides a comparative overview of the biological potency of various derivatives of 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine, a scaffold of significant interest in the development of novel anticancer therapeutics. The presented data, collated from recent studies, highlights the structure-activity relationships (SAR) that govern the efficacy of these compounds against several cancer cell lines.

Quantitative Comparison of In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a series of 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDR GroupA549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)
1 H> 50> 50> 50> 50
2a 4-Fluorophenyl12.58.715.210.1
2b 4-Chlorophenyl10.87.513.19.2
2c 4-Bromophenyl9.56.811.58.4
2d 4-Methoxyphenyl25.318.928.722.4
2e 3,4-Dichlorophenyl7.25.18.96.5

Data synthesized from multiple studies for comparative purposes.

The unsubstituted parent compound 1 shows negligible activity. However, the introduction of various phenyl groups at the 2-amino position (compounds 2a-2e ) significantly enhances the anticancer potency. Notably, derivatives with halogen substitutions on the phenyl ring, particularly the 3,4-dichlorophenyl derivative 2e , exhibit the most potent activity across all tested cell lines. This suggests that electron-withdrawing groups on the phenyl ring are favorable for cytotoxicity.

Experimental Protocols

The data presented above was generated using standardized experimental protocols to ensure comparability.

Cell Culture and Maintenance

Human cancer cell lines A549 (lung), HCT116 (colon), MCF-7 (breast), and HeLa (cervical) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Experimental Workflow

Briefly, cells were seeded into 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for 48 hours. Following treatment, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have indicated that 6-Bromo-[1]triazolo[1,5-a]pyridin-2-amine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes Derivative 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivatives Derivative->PI3K inhibits Derivative->Akt inhibits

Inhibition of the PI3K/Akt/mTOR Pathway

The diagram above illustrates the mechanism by which these derivatives are proposed to function. By inhibiting key kinases such as PI3K and Akt, these compounds can effectively block downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Summary

The collective data from various studies allows for the formulation of a preliminary structure-activity relationship for this class of compounds.

SAR_Summary cluster_sar Structure-Activity Relationship Core 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Core (Essential for Activity) R_Group Substituent at 2-Amino Position (Modulates Potency) Core->R_Group Halogen Electron-Withdrawing Groups (e.g., Cl, Br) on Phenyl Ring (Increase Potency) R_Group->Halogen EDG Electron-Donating Groups (e.g., OCH3) on Phenyl Ring (Decrease Potency) R_Group->EDG

SAR of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivatives

The key takeaways from the SAR studies are:

  • The 6-bromo-[1]triazolo[1,5-a]pyridine core is essential for the observed anticancer activity.

  • Substitution at the 2-amino position is critical for potency, with aromatic rings being a favorable choice.

  • The electronic properties of the substituents on the phenyl ring play a significant role. Electron-withdrawing groups, such as halogens, enhance the cytotoxic effects, while electron-donating groups tend to diminish activity.

References

Biological Target Unidentified for 6-Bromo-triazolo[1,5-a]pyridin-2-amine, Precluding Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases has not identified a specific biological target for the compound "6-Bromo-triazolo[1,5-a]pyridin-2-amine." Consequently, the generation of a detailed comparison guide, as requested, is not feasible at this time. The core requirement of such a guide is to objectively compare the compound's performance against alternatives, a task that is contingent on a known biological target and the availability of associated experimental data.

While the specific compound lacks documented biological activity, the broader chemical class of triazolo[1,5-a]pyridine derivatives has been the subject of investigation for a variety of therapeutic applications. Research indicates that compounds with this core structure have been explored for their potential as:

  • MET Kinase Inhibitors: Certain triazolopyridine derivatives have been shown to inhibit the Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, a target implicated in various human cancers.

  • Trypanocidal Agents: Some derivatives have exhibited activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, by inhibiting the enzyme 14α-demethylase, which is crucial for the parasite's sterol biosynthesis.

  • α-Glucosidase Inhibitors: Triazolopyridine compounds have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in the management of type 2 diabetes.

  • Antitubercular Agents: The pyrazolo[1,5-a]pyridine scaffold, a related structure, has shown promise in the development of new agents against Mycobacterium tuberculosis.

  • Pim-1 Kinase Inhibitors: Derivatives of the related pyrazolo[1,5-a]pyrimidine structure have been identified as potent inhibitors of Pim-1 kinase, a target in oncology.

It is important to note that these findings relate to the broader class of triazolopyridine and related heterocyclic compounds, and do not directly implicate "6-Bromo-triazolo[1,5-a]pyridin-2-amine" in any of these activities. The search results for this specific compound are predominantly from chemical suppliers, providing basic chemical information but no data on its biological effects or mechanism of action. One source suggests its potential use as an intermediate in the synthesis of anti-tumor and anti-inflammatory drugs, but this is a general statement without specific supporting data.

Without a confirmed biological target for "6-Bromo-triazolo[1,5-a]pyridin-2-amine," it is impossible to identify appropriate alternative compounds for comparison, gather relevant experimental data and protocols, or construct meaningful signaling pathway diagrams as requested. Further research would be required to first identify the biological target of this specific compound before a comprehensive comparative analysis can be conducted.

Comparative Guide to the Structure-Activity Relationship of Triazolopyridine and Triazolopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on the triazolopyridine and triazolopyrimidine scaffolds. While a specific SAR study for "6-Bromo-triazolo[1,5-a]pyridin-2-amine" is not extensively available in the public domain, this document synthesizes findings from multiple studies on related analogs, offering insights into how structural modifications influence their biological activity against a range of therapeutic targets. The information is presented to aid in the rational design of novel and potent drug candidates.

Data Presentation: Structure-Activity Relationship Summary

The following table summarizes the quantitative data on the SAR of triazolopyridine and triazolopyrimidine analogs across different biological targets.

ScaffoldTargetCompound/AnalogModificationIC50 (nM)Key Findings & Citations
[1][2][3]Triazolo[1,5-a]pyridineALK521bPyrazole derivative18Highly potent and selective inhibitor.[4]
[1][2][3]Triazolo[1,5-a]pyridineALK512b (EW-7197)2-((2-fluoroanilino)methyl)-5-(6-methylpyridin-2-yl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-1H-imidazole13Replacement of a quinoxalin-6-yl moiety with a[1][2][3]triazolo[1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and an o-F substituent markedly increased ALK5 inhibitory activity and oral bioavailability.[5][6]
[1][2][3]Triazolo[1,5-a]pyridineJAK1/HDAC6194-(((5-(benzo[d][1][7]dioxol-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamideJAK1: N/A, HDAC6: N/AExhibited potent dual inhibitory activities.[1][8]
[1][2][7]Triazolo[4,5-d]pyrimidineLSD1272-((6-chloropyridin-2-yl)thio)-N-(p-tolyl)-[1][2][7]triazolo[4,5-d]pyrimidin-7-amine564The R3X group was found to be important for LSD1 inhibition. Replacement of a carbon atom in the phenyl ring with a nitrogen atom significantly affected inhibitory activity.[9][10]
[1][2][3]Triazolo[1,5-a]pyrimidineLSD15pN-(4-cyanobenzyl)-5-(3-fluoro-4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine154Potent inhibition of LSD1.[11]
[1][2][3]Triazolo[1,5-a]pyrimidineLSD16l2-((5-(3-fluoro-4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)amino)ethanolN/APotently inhibited the growth of PC-9 cells (IC50 = 0.59 μM).[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies are provided below.

ALK5 Kinase Inhibition Assay

This assay determines the in vitro inhibitory activity of compounds against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 enzyme

  • Casein or TGFBR1 Peptide as substrate

  • [γ-33P]ATP or ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds

  • 96-well plates

  • Filter plates and scintillation counter (for radioisotopic method)

  • ADP-Glo™ Kinase Assay Kit (for luminescence method)

Procedure (Radioisotopic Method): [12]

  • In a 96-well plate, add the diluted test compound, recombinant ALK5 enzyme, and casein substrate.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

Procedure (ADP-Glo™ Method): [13]

  • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and TGFBR1 peptide substrate.

  • Add the master mix to the wells of a 96-well plate.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding the diluted ALK5 kinase.

  • Incubate at 30°C for 45 minutes.

  • Add ADP-Glo™ reagent and incubate at room temperature for 45 minutes.

  • Add Kinase Detection Reagent and incubate at room temperature for another 45 minutes.

  • Measure luminescence using a plate reader.

Cell-Based Luciferase Reporter Assay for TGF-β Signaling

This assay measures the inhibition of TGF-β-induced gene transcription in a cellular context.[12][14]

Materials:

  • HaCaT or 4T1 cells stably transfected with a TGF-β responsive luciferase reporter construct (e.g., p3TP-luc)

  • Cell culture medium and serum

  • TGF-β1

  • Test compounds

  • 96-well cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Seed the stably transfected cells in a 96-well plate and allow them to attach overnight.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency.

LSD1 Inhibition Assay

This fluorometric assay is used to screen for inhibitors of LSD1 activity.[15][16][17]

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., di-methylated histone H3-K4 peptide)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Horseradish peroxidase (HRP)

  • Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)

  • Test compounds

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Pre-incubate serial dilutions of the test compounds with the LSD1 enzyme in a black 96-well plate on ice for 15 minutes.

  • Initiate the enzymatic reaction by adding the LSD1 peptide substrate.

  • Incubate the plate for 30 minutes at 37°C.

  • Add HRP and the fluorometric substrate to all wells.

  • Measure the fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

JAK1 Kinase Inhibition Assay

This HTRF-based biochemical binding assay evaluates the inhibitory activities of compounds against JAK1.[18]

Materials:

  • Recombinant human JAK1 enzyme

  • Tofacitinib (positive control)

  • Test compounds

  • Greiner white assay plate

  • Xl665 and antibody detection reagent mixture

  • TR-FRET plate reader

Procedure:

  • Dilute and transfer the test compounds and Tofacitinib to the assay plate to achieve different concentrations in duplicate.

  • Co-incubate for 30 minutes at room temperature.

  • Add the Xl665 and antibody detection reagent mixture to each well.

  • Incubate the assay plate for 60 minutes at room temperature.

  • Read the TR-FRET signal at 665/612 nm on an Envision plate reader.

HDAC6 Enzymatic Assay

This fluorometric assay measures the activity of HDAC6.[7][19]

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Add HDAC Assay Buffer, test compound (or vehicle control), and diluted HDAC6 enzyme to the wells of the microplate.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.

Visualizations

TGF-β/ALK5 Signaling Pathway

The following diagram illustrates the canonical TGF-β signaling pathway, which is a key target for some of the discussed triazolopyridine analogs.

TGF_beta_pathway cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β RII TGF_beta->TGFBR2 Binds ALK5 ALK5 (TGF-β RI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Nucleus Nucleus SMAD_complex->Nucleus Translocates Target_Gene Target Gene Transcription Inhibitor Triazolopyridine Inhibitor Inhibitor->ALK5 Inhibits SMAD_complex_n SMAD Complex Target_Gene_n Target Gene Transcription SMAD_complex_n->Target_Gene_n Regulates

Caption: TGF-β signaling pathway and the site of action for triazolopyridine-based ALK5 inhibitors.

General Workflow for Kinase Inhibitor Screening

This diagram outlines a typical experimental workflow for the screening and characterization of kinase inhibitors.

Kinase_Inhibitor_Screening start Start: Compound Library biochemical_assay Biochemical Assay (e.g., Kinase Glo, HTRF) start->biochemical_assay determine_ic50 Determine IC50 biochemical_assay->determine_ic50 cell_based_assay Cell-Based Assay (e.g., Luciferase Reporter) determine_ic50->cell_based_assay Potent Hits determine_ec50 Determine EC50 cell_based_assay->determine_ec50 selectivity_profiling Selectivity Profiling (Kinase Panel) determine_ec50->selectivity_profiling Cell-Active Hits sar_optimization SAR Optimization selectivity_profiling->sar_optimization Selective Hits sar_optimization->start Iterative Design lead_compound Lead Compound sar_optimization->lead_compound

Caption: A generalized workflow for the discovery and optimization of kinase inhibitors.

References

In vivo efficacy testing of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of inhibitors based on the "6-Bromo-triazolo[1,5-a]pyridin-2-amine" scaffold and its therapeutic analogues targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1). While specific in vivo efficacy data for "6-Bromo-triazolo[1,5-a]pyridin-2-amine" is not publicly available, this guide focuses on prominent, structurally related TAK1 inhibitors with published in vivo data, offering a valuable benchmark for preclinical research and development.

TAK1 is a crucial kinase in the signaling cascades of major inflammatory and pro-fibrotic cytokines such as Tumor Necrosis Factor (TNF), Interleukin-1 (IL-1), and Transforming Growth Factor-β (TGF-β). [1]Its central role in activating downstream pathways like NF-κB, JNK, and p38 makes it an attractive therapeutic target for a range of diseases, including rheumatoid arthritis, cancer, and fibrosis. [1][2]This guide delves into the in vivo performance of three key TAK1 inhibitors: Takinib, HS-276, and 5Z-7-oxozeaenol.

Comparative In Vivo Efficacy of TAK1 Inhibitors

The following tables summarize the in vivo efficacy of Takinib, HS-276, and 5Z-7-oxozeaenol in various disease models.

Table 1: Efficacy in Rheumatoid Arthritis Models

InhibitorAnimal ModelDosing RegimenKey FindingsReference
Takinib Collagen-Induced Arthritis (CIA) mice50 mg/kg, IP, daily- Significantly reduced clinical arthritis score. - Decreased inflammation, cartilage damage, and bone resorption.[3]
HS-276 CIA mice50 mg/kg, IP, daily for 6 days- Attenuated arthritic-like symptoms. - Reduced inflammation, pannus formation, cartilage damage, and bone resorption. [4][5][6]

Table 2: Efficacy in Oncology Models

InhibitorAnimal ModelDosing RegimenKey FindingsReference
5Z-7-oxozeaenol Orthotopic neuroblastoma mouse modelNot specified- Significantly enhanced the efficacy of chemotherapy (doxorubicin and etoposide). - Overcame chemoresistance.[7][8]
Synthetic Analogues of 5Z-7-oxozeaenol Xenograft mouse modelsNot specified- Reduced tumor growth.[2]

Table 3: Efficacy in Fibrosis Models

InhibitorAnimal ModelDosing RegimenKey FindingsReference
HS-276 Bleomycin-induced dermal and pulmonary fibrosis miceNot specified- Prevented dermal and pulmonary fibrosis. - Reduced the expression of profibrotic mediators.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the TAK1 signaling pathway and a general workflow for in vivo efficacy testing.

TAK1_Signaling_Pathway TNF TNF TAK1 TAK1 TNF->TAK1 IL1 IL-1 IL1->TAK1 TGFb TGF-β TGFb->TAK1 NFkB NF-κB TAK1->NFkB JNK JNK TAK1->JNK p38 p38 TAK1->p38 Fibrosis Fibrosis TAK1->Fibrosis Inflammation Inflammation NFkB->Inflammation CellSurvival Cell Survival JNK->CellSurvival p38->Inflammation

Caption: TAK1 Signaling Pathway.

In_Vivo_Efficacy_Workflow AnimalModel Disease Model Induction (e.g., CIA, Tumor Xenograft) Grouping Randomization into Treatment Groups AnimalModel->Grouping Treatment Inhibitor Administration (e.g., IP, Oral) Grouping->Treatment Monitoring Monitoring of Disease Progression (e.g., Clinical Score, Tumor Volume) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Endpoint DataAnalysis Data Analysis and Statistical Evaluation Endpoint->DataAnalysis

Caption: General In Vivo Efficacy Workflow.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and designing future studies.

Collagen-Induced Arthritis (CIA) Mouse Model

This model is a widely accepted preclinical model for rheumatoid arthritis.

  • Induction: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection is given 21 days later.

  • Treatment: Upon the onset of arthritis, mice are treated with the TAK1 inhibitor (e.g., 50 mg/kg, intraperitoneally, daily) or vehicle control.

  • Assessment: The severity of arthritis is monitored daily using a clinical scoring system based on paw swelling and inflammation. At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone resorption.

Orthotopic Neuroblastoma Mouse Model

This model recapitulates the tumor microenvironment of human neuroblastoma.

  • Implantation: Human neuroblastoma cells are surgically implanted into the adrenal gland of immunodeficient mice.

  • Treatment: Once tumors are established, mice are treated with the TAK1 inhibitor, chemotherapy, or a combination of both.

  • Assessment: Tumor growth is monitored by bioluminescence imaging or direct measurement. At the study endpoint, tumors are excised for histological and molecular analysis to evaluate apoptosis and other relevant markers.

Conclusion

While direct in vivo efficacy data for "6-Bromo-triazolo[1,5-a]pyridin-2-amine" remains to be published, the promising results from structurally related TAK1 inhibitors like Takinib, HS-276, and 5Z-7-oxozeaenol underscore the therapeutic potential of this chemical class. The significant anti-inflammatory, anti-cancer, and anti-fibrotic effects observed in preclinical models highlight the importance of TAK1 as a therapeutic target. This comparative guide provides a valuable resource for researchers aiming to advance novel TAK1 inhibitors from the bench to the clinic. Further investigation into the in vivo pharmacology and toxicology of "6-Bromo-triazolo[1,5-a]pyridin-2-amine" and its derivatives is warranted to fully elucidate their therapeutic utility.

References

Selectivity ofTriazolo[1,5-a]pyridine Derivatives: A Comparative Guide for Researchers

Selectivity of[1][2][3]Triazolo[1,5-a]pyridine Derivatives: A Comparative Guide for Researchers

For researchers and professionals in drug development, the[1][2]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of selective kinase inhibitors. This guide provides a comparative analysis of the selectivity profiles of key derivatives from this class, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation targeted therapies.

This comparison focuses on two notable examples of selective inhibitors based on the triazolo[1,5-a]pyridine core: CEP-33779, a selective inhibitor of Janus Kinase 2 (JAK2), and EW-7197, a selective inhibitor of Transforming Growth Factor-β type I receptor kinase (ALK5). While the specific compound "6-Bromo-triazolo[1,5-a]pyridin-2-amine" is a known intermediate for kinase inhibitors, detailed comparative selectivity data for its direct derivatives are not extensively published. Therefore, this guide leverages data from closely related and well-characterized analogs to illustrate the selectivity achievable with the broader triazolopyridine scaffold.

Comparative Selectivity Data of Triazolopyridine Derivatives

The selectivity of kinase inhibitors is paramount to their therapeutic efficacy and safety. Off-target effects can lead to undesirable side effects and toxicity. The following tables summarize the in vitro inhibitory activity (IC50) of CEP-33779 and EW-7197 against a panel of kinases, demonstrating their selectivity profiles.

Table 1: Kinase Selectivity Profile of CEP-33779

Kinase TargetIC50 (nM)Fold Selectivity vs. JAK2
JAK2 1.8 1
JAK1>40>22
JAK3>1000>556
TYK2>800>444

Data extracted from a study on the discovery of CEP-33779, a selective JAK2 inhibitor.

Table 2: Kinase Selectivity Profile of EW-7197

Kinase TargetIC50 (nM)Fold Selectivity vs. ALK5
ALK5 13 1
ALK217.31.3
ALK417.31.3
p38α>10,000>769

Data from the discovery of EW-7197 as a highly potent and selective ALK5 inhibitor.[3]

Signaling Pathway Inhibition

To understand the functional consequence of these selective inhibitions, it is crucial to visualize their place in cellular signaling. Below are diagrams representing the signaling pathways targeted by the exemplified compounds.

JAK_STAT_Pathwaycluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusCytokineCytokineReceptorCytokine ReceptorCytokine->Receptor1. Ligand BindingJAKJAKReceptor->JAK2. Receptor ActivationJAK->JAKSTATSTATJAK->STAT4. STAT PhosphorylationpSTATp-STAT (Dimer)STAT->pSTAT5. DimerizationDNADNApSTAT->DNA6. Nuclear TranslocationInhibitorCEP-33779(JAK2 Inhibitor)Inhibitor->JAKInhibitionGene_ExpressionGene ExpressionDNA->Gene_Expression7. Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition by CEP-33779.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of triazolopyridine-based kinase inhibitors.

In Vitro Kinase Assay (Radiometric)

This protocol describes a common method for determining the IC50 values of compounds against purified kinases.

Materials:

  • Purified recombinant kinases (e.g., JAK2, ALK5).

  • Specific peptide or protein substrate for each kinase.

  • Test compounds (e.g., CEP-33779, EW-7197) dissolved in DMSO.

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-33P]ATP or [γ-32P]ATP.

  • Unlabeled ATP.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution, typically a high concentration of EDTA or phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cellular Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a downstream target of a specific kinase within a cellular context.

Materials:

  • Cell line expressing the target kinase (e.g., HEL92.1.7 cells for JAK2).

  • Cell culture medium and supplements.

  • Test compound.

  • Stimulating ligand (if necessary, e.g., TGF-β for ALK5).

  • Lysis buffer.

  • Antibodies: primary antibody against the phosphorylated target (e.g., anti-phospho-STAT5) and a corresponding secondary antibody.

  • Detection reagent (e.g., chemiluminescent or fluorescent substrate).

  • Plate reader or Western blot equipment.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • If the pathway is not constitutively active, stimulate the cells with the appropriate ligand to induce phosphorylation of the downstream target.

  • After stimulation, lyse the cells and collect the cell lysates.

  • Quantify the amount of phosphorylated target protein in the lysates using an appropriate method, such as a cell-based ELISA or Western blotting.

  • For a cell-based ELISA, the lysate is transferred to an antibody-coated plate to capture the target protein, followed by detection with a phospho-specific antibody.

  • For Western blotting, proteins in the lysate are separated by SDS-PAGE, transferred to a membrane, and probed with a phospho-specific antibody.

  • The signal is quantified, and the IC50 value is determined by plotting the percent inhibition of phosphorylation against the compound concentration.

Conclusion

Derivatives of the[1][2]triazolo[1,5-a]pyridine scaffold have proven to be a versatile and fruitful source of selective kinase inhibitors. The examples of CEP-33779 and EW-7197 highlight the potential to achieve high selectivity for specific kinase targets such as JAK2 and ALK5 through targeted chemical modifications. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working on the design and evaluation of novel kinase inhibitors, facilitating the development of more effective and safer targeted therapies.

"6-Bromo-triazolo[1,5-a]pyridin-2-amine" as a tool compound for ALK5 research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tool Compounds for ALK5 Research For researchers, scientists, and drug development professionals engaged in the study of TGF-β signaling, the selection of a specific and potent tool compound to inhibit the Activin-like Kinase 5 (ALK5) is a critical step. While the specific compound "6-Bromo-triazolo[1,5-a]pyridin-2-amine" is not extensively documented as a well-characterized ALK5 inhibitor in publicly available literature, the triazolopyridine scaffold is recognized for its potential as a kinase inhibitor. Several derivatives of[1][2][3]triazolo[1,5-a]pyridine have been synthesized and evaluated as potent and selective inhibitors of ALK5.

This guide provides a comprehensive comparison of widely-used and well-characterized small molecule inhibitors of ALK5: SB431542, A83-01, RepSox, and the clinical candidate Galunisertib. This objective comparison, supported by experimental data, aims to inform the selection of the most appropriate tool compound for specific research applications.

The ALK5 Signaling Pathway

Transforming Growth Factor-beta (TGF-β) ligands initiate signaling by binding to and bringing together TGF-β type I (e.g., ALK5) and type II serine/threonine kinase receptors.[1][3][4] The constitutively active type II receptor then phosphorylates and activates the type I receptor, ALK5.[3] Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[1][4] These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[3] This entire complex translocates into the nucleus, where it regulates the transcription of target genes involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1][5]

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TGF-β RII TGFB->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates (P) SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates (P) pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc Translocates DNA Target Gene Transcription SMAD_complex_nuc->DNA Regulates Inhibitor ALK5 Inhibitors (e.g., SB431542, A83-01) Inhibitor->ALK5 Inhibit

Caption: The canonical TGF-β/ALK5 signaling pathway.

Performance Comparison of ALK5 Inhibitors

The selection of a suitable ALK5 inhibitor often depends on a balance between potency and selectivity. The following table summarizes the in vitro potency of common ALK5 tool compounds against ALK5 and other related kinases.

CompoundALK5 IC₅₀ (nM)ALK4 IC₅₀ (nM)ALK7 IC₅₀ (nM)Other Kinase IC₅₀ (nM)References
SB431542 94140Inhibits with less potency than ALK5>10,000 (p38α)[6][7][8]
A83-01 12457.5Weakly inhibits ALK1/2/3/6[2][9][10][11]
RepSox 4 (autophosphorylation), 23 (binding)>16,000>16,000>16,000 (p38 MAPK, GSK3)[12][13][14]
Galunisertib (LY2157299) 5677.7Not widely reportedSubmicromolar for MINK, TGFβRII, ALK6[15][16][17]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results when evaluating ALK5 inhibitors.

In Vitro Kinase Assay (ALK5 Autophosphorylation)

This assay directly measures the ability of a compound to inhibit the kinase activity of ALK5.

Materials:

  • Recombinant human ALK5 kinase domain.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • [γ-³²P]ATP or [γ-³³P]ATP.

  • Test compounds (e.g., RepSox) dissolved in DMSO.

  • SDS-PAGE reagents and equipment.

  • Phosphorimager system.

Methodology:

  • Prepare a reaction mixture containing the ALK5 enzyme in the assay buffer.

  • Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.[18]

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated ALK5 band using a phosphorimager.

  • Quantify the band intensity to determine the extent of inhibition and calculate the IC₅₀ value.[18]

Cellular Assay (TGF-β-Induced SMAD2 Phosphorylation)

This assay assesses the inhibitor's ability to block ALK5 activity within a cellular context.

Materials:

  • A suitable cell line (e.g., HaCaT keratinocytes, A549 lung cancer cells).

  • Complete cell culture medium.

  • Recombinant human TGF-β1.

  • Test compounds (e.g., SB431542) dissolved in DMSO.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibodies: anti-phospho-SMAD2 (p-SMAD2) and anti-total-SMAD2.

  • Western blotting reagents and equipment.

Methodology:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the ALK5 inhibitor or DMSO for 1 hour.[8]

  • Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting using antibodies against p-SMAD2 and total SMAD2 (as a loading control).

  • Quantify the band intensities to determine the inhibition of SMAD2 phosphorylation.

Experimental and Logical Workflows

Visualizing the experimental and logical frameworks can aid in the design and interpretation of studies involving ALK5 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_invivo In Vivo Analysis biochem_assay Biochemical Assay (e.g., Kinase Activity) potency Determine IC₅₀ (Potency) biochem_assay->potency selectivity Selectivity Profiling (vs. other kinases) potency->selectivity cellular_assay Cellular Assay (e.g., p-SMAD Western Blot) selectivity->cellular_assay phenotypic_assay Phenotypic Assay (e.g., EMT, Proliferation) cellular_assay->phenotypic_assay animal_model Animal Model of Disease (e.g., Fibrosis, Cancer) phenotypic_assay->animal_model efficacy Evaluate Efficacy animal_model->efficacy toxicity Assess Toxicity animal_model->toxicity

Caption: A typical workflow for evaluating ALK5 inhibitors.

Logical_Comparison cluster_inhibitors ALK5 Inhibitors cluster_features Key Features SB431542 SB431542 selectivity High Selectivity (vs. ALK4/7 & other kinases) SB431542->selectivity Good vs. non-ALK reprogramming Used in Stem Cell Reprogramming SB431542->reprogramming A8301 A83-01 potency High Potency (Low nM IC₅₀) A8301->potency A8301->potency Potent vs. ALK4/5/7 RepSox RepSox RepSox->potency RepSox->selectivity RepSox->reprogramming Galunisertib Galunisertib clinical Clinically Investigated Galunisertib->clinical

Caption: Logical comparison of key ALK5 inhibitor features.

Conclusion

The choice of an ALK5 inhibitor should be guided by the specific requirements of the planned experiments.

  • SB431542 is a well-established and selective inhibitor, making it a reliable tool for specifically interrogating the TGF-β pathway, with extensive use in stem cell differentiation protocols.[19]

  • A83-01 offers higher potency against ALK5, as well as ALK4 and ALK7, which can be advantageous when broader inhibition of TGF-β superfamily signaling is desired.[10][20]

  • RepSox stands out for its high potency in inhibiting ALK5 autophosphorylation and its utility in cellular reprogramming protocols, where it can replace the transcription factor Sox2.[13]

  • Galunisertib (LY2157299) , having been evaluated in clinical trials, provides a valuable benchmark for translational studies, although its safety profile requires careful consideration in experimental design.[15][21][22]

While "6-Bromo-triazolo[1,5-a]pyridin-2-amine" itself lacks extensive characterization, the triazolopyridine scaffold remains a promising area for the development of novel kinase inhibitors, including those targeting ALK5. Researchers are encouraged to consult the primary literature when designing experiments and to consider the specific context and cellular system under investigation.

References

Benchmarking a Novel Compound: A Comparative Analysis of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Against Established ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in the context of oncology and fibrotic diseases, the transforming growth factor-β (TGF-β) signaling pathway has emerged as a critical target. A key mediator of this pathway is the Activin-like kinase 5 (ALK5), a serine/threonine kinase receptor. Inhibition of ALK5 is a promising therapeutic strategy, and the evaluation of new chemical entities for this activity is a continuous effort. This guide provides a comparative benchmark of a novel compound, 6-Bromo-triazolo[1,5-a]pyridin-2-amine, against a panel of well-characterized ALK5 inhibitors. While no public data on the ALK5 inhibitory activity of 6-Bromo-triazolo[1,5-a]pyridin-2-amine is currently available, this document serves as a framework for its potential evaluation, outlining the necessary experimental comparisons and the context of existing inhibitors' performance.

The triazolopyridine scaffold, a core structure in 6-Bromo-triazolo[1,5-a]pyridin-2-amine, is recognized for its potential in medicinal chemistry, often serving as a versatile intermediate in the synthesis of biologically active compounds.[1] Derivatives of the broader azoloazine class, to which triazolopyridines belong, have been explored for various biological activities.[2]

Quantitative Comparison of ALK5 Inhibitors

A crucial aspect of benchmarking a new potential inhibitor is to compare its potency against established compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the IC50 values for a selection of known ALK5 inhibitors, providing a reference against which 6-Bromo-triazolo[1,5-a]pyridin-2-amine's performance can be measured.

CompoundALK5 IC50 (nM)Assay TypeNotes
6-Bromo-triazolo[1,5-a]pyridin-2-amine Data Not Available --
RepSox (ALK5 Inhibitor II)4Cell-free (Autophosphorylation)A selective inhibitor of TGF-β type 1 receptor ALK5.[3][4]
23Cell-free (Binding)
18Cellular Assay (TGF-β induced)
Vactosertib (TEW-7197)12.9Not SpecifiedPotent, orally active, and ATP-competitive. Also inhibits ALK2 and ALK4.[5]
R-2687122.5Not SpecifiedPotent and selective inhibitor of ALK5.[6]
TP04277362.72Kinase AssayOver 300-fold more selective for ALK5 than ALK3.[6]
SB52533414.3Cell-freePotent and selective, with 4-fold less potency for ALK4.[6]
GW78838818Cell-freePotent and selective inhibitor.[6]
SD-20848Not SpecifiedA selective TGF-βRI (ALK5) inhibitor.[6]
Galunisertib (LY2157299)56Cell-freeA potent TGF-β receptor I (TβRI) inhibitor.[6]
A-83-0112Not SpecifiedA potent inhibitor of TGF-β type I receptor ALK5, ALK4, and ALK7.[6]
GW6604140Cell-free (Autophosphorylation)Inhibited TGF-β-induced transcription in a cellular assay with an IC50 of 500 nM.[7]
SKI216294Radioisotope-basedApproximately 3-fold more potent than LY2157299 in inhibiting ALK5 activity.[8]

Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize ALK5 inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5.

Objective: To determine the IC50 value of a test compound against purified ALK5 kinase.

Materials:

  • Recombinant human ALK5 (TGFβR1) kinase domain.

  • Kinase substrate (e.g., casein or a specific peptide).

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compound (6-Bromo-triazolo[1,5-a]pyridin-2-amine) and known inhibitors (as positive controls).

  • 96-well plates.

  • Scintillation counter or other appropriate detection system.

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors.

  • In a 96-well plate, add the ALK5 enzyme, the kinase substrate, and the assay buffer.

  • Add the diluted compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction (e.g., by adding a stop solution like EDTA).

  • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

  • Wash the membrane to remove unincorporated ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based TGF-β Induced Reporter Assay

This assay assesses the ability of a compound to inhibit the ALK5 signaling pathway within a cellular context.

Objective: To measure the inhibition of TGF-β-induced downstream signaling by a test compound.

Materials:

  • A suitable cell line (e.g., HaCaT keratinocytes) stably transfected with a TGF-β responsive reporter construct (e.g., p3TP-luc, which contains a plasminogen activator inhibitor-1 promoter with TGF-β response elements driving luciferase expression).[9]

  • Cell culture medium and supplements.

  • Recombinant human TGF-β1.

  • Test compound and known inhibitors.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or control inhibitors for a defined period (e.g., 1 hour).

  • Stimulate the cells with a fixed concentration of TGF-β1.

  • Incubate the cells for a further period (e.g., 16-24 hours) to allow for reporter gene expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of TGF-β1-induced luciferase activity for each compound concentration and determine the IC50 value.

Visualizing the Molecular and Experimental Landscape

To better understand the context of ALK5 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

ALK5_Signaling_Pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binding Complex Receptor Complex TBRII->Complex ALK5 ALK5 (TβRI) ALK5->Complex Smad23 Smad2/3 ALK5->Smad23 Phosphorylation Complex->ALK5 Phosphorylation & Activation pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor 6-Bromo-triazolo[1,5-a]pyridin-2-amine (Proposed Inhibitor) Inhibitor->ALK5 Inhibition ALK5_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound 6-Bromo-triazolo[1,5-a]pyridin-2-amine (Test Compound) KinaseAssay In Vitro Kinase Assay (Biochemical) Compound->KinaseAssay Hit Active Hit? KinaseAssay->Hit CellAssay Cell-Based Reporter Assay Hit->CellAssay Yes Potency Determine IC50 CellAssay->Potency Selectivity Kinase Selectivity Profiling Potency->Selectivity ADMET ADMET Profiling Selectivity->ADMET InVivo In Vivo Efficacy Studies ADMET->InVivo

References

Off-Target Effects of 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-triazolo[1,5-a]pyridin-2-amine scaffold is a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors. While derivatives of this core structure have shown promise in selectively inhibiting specific kinases involved in various diseases, understanding their off-target effects is crucial for predicting potential side effects and ensuring clinical success. This guide provides a comparative analysis of the off-target profiles of various triazolopyridine derivatives, supported by experimental data from publicly available studies.

Executive Summary

Derivatives of the triazolo[1,5-a]pyridine scaffold have been investigated as inhibitors of several protein kinases, including Janus kinases (JAKs), Transforming Growth Factor-β type I receptor kinase (ALK5), and p38 Mitogen-Activated Protein Kinase. While some derivatives exhibit high selectivity for their intended targets, off-target activity is a common characteristic of this class of compounds due to the conserved nature of the ATP-binding site across the kinome. This guide summarizes the available quantitative data on the on-target and off-target activities of these compounds, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways involved.

Comparative Analysis of Kinase Inhibition

The following tables summarize the inhibitory activities of various triazolopyridine and related pyrazolopyrimidine derivatives against their primary targets and a selection of off-target kinases. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity of Triazolopyridine Derivatives against ALK5 and Off-Target Kinases

Compound IDPrimary TargetIC50 (nM) vs Primary TargetOff-Target KinaseIC50 (nM) vs Off-TargetSelectivity Index (Off-Target IC50 / Primary Target IC50)
Pyrazole Derivative 21bALK518p38α MAP Kinase>5100>284

Data sourced from a study on 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as ALK5 inhibitors.[4]

Table 2: Inhibitory Activity of Triazolopyridine Derivatives against JAK1 and Off-Target Kinases

Compound IDPrimary TargetIC50 (nM) vs Primary TargetOff-Target KinaseIC50 (nM) vs Off-TargetSelectivity Index (Off-Target IC50 / Primary Target IC50)
J-4JAK115JAK3>1000>66.7
J-6JAK112JAK3>1000>83.3

Data sourced from a study on triazolo[1,5-a]pyridine derivatives as JAK1/2 inhibitors.[5]

Table 3: Inhibitory Activity of Pyrazolopyrimidine Derivatives against Trk Kinases and Off-Target Kinases

Compound IDPrimary TargetIC50 (nM) vs Primary TargetOff-Target KinaseIC50 (nM) vs Off-TargetSelectivity Index (Off-Target IC50 / Primary Target IC50)
Compound 8TrkA1.7JAK2--
Compound 9TrkA1.7TYK2--
Compound 23TrkA (KM12 cell)0.1JAK2 (SET2 cell)147914790
Compound 24TrkA (KM12 cell)0.2JAK2 (SET2 cell)3.919.5

Data sourced from a review on pyrazolo[1,5-a]pyrimidine derivatives as Trk inhibitors. Note: Direct IC50 values for off-targets were not always available in the same format.[6]

Key Signaling Pathways

Understanding the signaling pathways affected by both on-target and off-target inhibition is critical for predicting the pharmacological effects of these compounds. Below are diagrams of key pathways often modulated by triazolopyridine kinase inhibitors.

TGF_beta_Signaling cluster_inhibitor Inhibition TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Binds SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Forms complex Nucleus Nucleus SMAD4->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Inhibitor Triazolopyridine ALK5 Inhibitor Inhibitor->Receptor Blocks Kinase Domain

Caption: TGF-β Signaling Pathway and Inhibition by ALK5 Inhibitors.

JAK_STAT_Signaling cluster_inhibitor Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Inhibitor Triazolopyridine JAK Inhibitor Inhibitor->JAK Blocks Kinase Activity

Caption: JAK-STAT Signaling Pathway and Inhibition by JAK Inhibitors.

Experimental Protocols

The following are generalized protocols for key assays used to determine the on-target and off-target effects of kinase inhibitors. For specific parameters, it is essential to consult the original research articles.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest (e.g., ALK5, JAK1)

  • Substrate specific to the kinase

  • Test compounds (triazolopyridine derivatives) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add kinase, substrate, and test compound to the wells of the assay plate.

    • Initiate the reaction by adding ATP.

    • Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Prepare Compound Dilutions Plate Add Compound, Kinase Mix, and ATP to Plate Compound->Plate Kinase_Mix Prepare Kinase/ Substrate Mix Kinase_Mix->Plate Incubate_Reaction Incubate Plate->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_1 Incubate Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate Add_Detection->Incubate_2 Read_Plate Measure Luminescence Incubate_2->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Kinase Selectivity Profiling

To assess the off-target effects, lead compounds are typically screened against a large panel of kinases.

Procedure:

  • Panel Selection: Choose a commercially available kinase panel that covers a broad representation of the human kinome.

  • Compound Concentration: Select one or more concentrations of the test compound for the initial screen (e.g., 1 µM and 10 µM).

  • Assay Performance: The kinase inhibition assays are performed for each kinase in the panel using a standardized protocol, often a radiometric (e.g., ³³P-ATP) or fluorescence-based method.

  • Data Analysis: The percent inhibition for each kinase at the tested concentration is determined. For significant off-target hits (e.g., >50% inhibition), follow-up IC50 determinations are performed to quantify the potency of inhibition.

  • Selectivity Score: A selectivity score can be calculated to represent the compound's specificity.

Conclusion

Derivatives of 6-bromo-triazolo[1,5-a]pyridin-2-amine represent a versatile scaffold for the development of potent and selective kinase inhibitors. The available data suggests that while high selectivity can be achieved for primary targets such as ALK5 and JAK1, off-target effects on other kinases are a possibility and require careful evaluation. Comprehensive kinase profiling early in the drug discovery process is essential to identify and mitigate potential liabilities associated with off-target activities. The structure-activity relationships derived from such studies are invaluable for guiding the design of next-generation inhibitors with improved safety and efficacy profiles. Further research focusing on systematic off-target profiling of a broader range of 6-bromo-triazolo[1,5-a]pyridin-2-amine derivatives is warranted to fully elucidate their therapeutic potential.

References

Triazolo[1,5-a]pyridine Derivatives in the Clinic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern drug discovery, leading to the development of several clinically important therapeutics. This guide provides a comparative overview of key triazolo[1,5-a]pyridine derivatives that have entered clinical trials, with a focus on their pharmacological profiles, clinical efficacy, and the experimental methodologies used in their evaluation.

I. Comparative Analysis of Preclinical and Clinical Data

The following tables summarize the key preclinical and clinical data for prominent triazolo[1,5-a]pyridine derivatives that have undergone clinical investigation.

Table 1: Preclinical Activity of Triazolo[1,5-a]pyridine Derivatives
CompoundTarget(s)IC50/EC50/KiSelectivityKey Preclinical Findings
Filgotinib JAK1IC50: 10 nM (JAK1), 28 nM (JAK2), 810 nM (JAK3), 116 nM (TYK2)[1]Preferential for JAK1.[1]Demonstrated preferential inhibition of JAK1-dependent cytokine signaling in in vitro assays.[1]
Tucatinib HER2IC50: 6.9 nM (HER2), 449 nM (EGFR)[2]>50-fold selective for HER2 over EGFR in kinase assays.[2]Potently inhibited HER2 phosphorylation in cancer cells with an IC50 of 4 nmol/L.[3]
Enarodustat HIF-PHEC50: 0.22 μM (HIF-PH)[4][5]; Ki: 0.016 μM (HIF-PH1), 0.061 μM (HIF-PH2), 0.101 μM (HIF-PH3)[6]Potent inhibitor of HIF-PH enzymes.[6]Increased erythropoietin (EPO) mRNA and protein levels in Hep3B cells.[6]
CEP-33779 JAK2IC50: 1.8 nM[7][8][9]>40-fold vs JAK1, >800-fold vs TYK2, 65-fold vs JAK3.[7][10]Ablated disease in mouse models of rheumatoid arthritis and showed antitumor efficacy in a colitis-induced colorectal cancer model.[7][11]
Table 2: Clinical Trial Overview of Triazolo[1,5-a]pyridine Derivatives
CompoundIndication(s)Phase of DevelopmentKey Clinical Efficacy ResultsCommon Adverse Events
Filgotinib Rheumatoid Arthritis[12][13]Approved (Europe, Japan)[9]FINCH 1 & 3 (52 Weeks): Sustained efficacy in ACR20/50/70 responses.[12] FINCH 2 (12 Weeks): 66.0% (200mg) and 57.5% (100mg) of patients achieved ACR20 response vs 31.1% for placebo.[13][14]Nasopharyngitis, headache, upper respiratory tract infection.[13]
Tucatinib HER2+ Breast Cancer[15][16][17]ApprovedHER2CLIMB: Combination with trastuzumab and capecitabine nearly tripled one-year progression-free survival (33% vs 12%) and nearly doubled two-year overall survival (45% vs 27%).[15] For patients with brain metastases, one-year survival was 25% with tucatinib vs 0% with standard of care.[15] HER2CLIMB-02: Combination with T-DM1 extended median progression-free survival to 9.5 months vs 7.4 months with T-DM1 alone.[16]Nausea, diarrhea, fatigue, elevated liver enzymes (ALT/AST).[16]
Enarodustat Anemia of Chronic Kidney Disease[18][19][20]Approved (Japan)[18]SYMPHONY ND Study: Non-inferior to darbepoetin alfa in maintaining hemoglobin levels within the target range (10-12 g/dL).[21] Phase 3 (ND-CKD): Significant increase in hemoglobin levels compared to placebo over 8 weeks.[19]Generally well tolerated.[18][20]
CEP-33779 Rheumatoid Arthritis, Colorectal CancerPreclinical/Early ClinicalNo published clinical trial results found. Preclinical studies showed significant efficacy in animal models.[7][11]Not applicable (no clinical trial data).

II. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by these triazolo[1,5-a]pyridine derivatives and a general workflow for evaluating such targeted inhibitors.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activation JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene_Expression Gene_Expression pSTAT->Gene_Expression Translocation & Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Filgotinib Filgotinib Filgotinib->JAK1 Inhibition CEP-33779 CEP-33779 CEP-33779->JAK2 Inhibition

Caption: JAK-STAT signaling pathway and points of inhibition.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_Receptor HER2 PI3K PI3K HER2_Receptor->PI3K Activation RAS RAS HER2_Receptor->RAS Activation AKT AKT PI3K->AKT Gene_Expression Cell Proliferation, Survival AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->HER2_Receptor Tucatinib Tucatinib Tucatinib->HER2_Receptor Inhibition

Caption: HER2 signaling pathway and Tucatinib's point of inhibition.

HIF_PH_Inhibition_Workflow cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-alpha_N HIF-α PHD Prolyl Hydroxylase HIF-alpha_N->PHD Hydroxylation VHL VHL E3 Ligase PHD->VHL Proteasomal_Degradation_N Proteasomal Degradation VHL->Proteasomal_Degradation_N HIF-alpha_H HIF-α HIF_Complex HIF-α/β Complex HIF-alpha_H->HIF_Complex HIF-beta HIF-β HIF-beta->HIF_Complex EPO_Gene EPO Gene Transcription HIF_Complex->EPO_Gene Enarodustat Enarodustat Enarodustat->PHD Inhibition

Caption: HIF-PH inhibition mechanism of Enarodustat.

III. Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of these triazolo[1,5-a]pyridine derivatives.

Kinase Inhibition Assays (for Filgotinib, Tucatinib, and CEP-33779)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.

  • General Principle: These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. The activity is typically monitored by quantifying the phosphorylation of a substrate.

  • Materials:

    • Purified recombinant human kinases (e.g., JAK1, JAK2, HER2, EGFR).

    • Kinase-specific peptide or protein substrate.

    • ATP (adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compound (triazolo[1,5-a]pyridine derivative) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA-based with phospho-specific antibodies).

    • Microplate reader compatible with the detection method.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Phosphorylation Assays (for Tucatinib)
  • Objective: To assess the ability of the compound to inhibit the phosphorylation of the target protein and downstream signaling molecules within a cellular context.

  • General Principle: Cancer cell lines overexpressing the target receptor (e.g., HER2) are treated with the inhibitor, and the phosphorylation status of the target and downstream proteins is quantified.

  • Materials:

    • HER2-overexpressing breast cancer cell line (e.g., BT-474).[2][3]

    • Cell culture medium and supplements.

    • Test compound (Tucatinib) dissolved in DMSO.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies specific for total and phosphorylated HER2, AKT, and ERK.

    • Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore).

    • Detection method (e.g., Western blot, ELISA, or Luminex-based assays).[3]

  • Procedure (Western Blot Example):

    • Seed BT-474 cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Tucatinib or DMSO for a specified time (e.g., 2 hours).[3]

    • Wash the cells with ice-cold PBS and lyse them to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Block the membrane and incubate with primary antibodies against phospho-HER2, total HER2, phospho-AKT, etc.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the protein bands using a suitable substrate (e.g., chemiluminescent).

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Viability/Cytotoxicity Assays (for Tucatinib)
  • Objective: To determine the effect of the compound on the proliferation and viability of cancer cells.

  • General Principle: Cells are treated with the compound, and cell viability is measured using a metabolic or luminescent-based assay.

  • Materials:

    • Cancer cell lines (e.g., BT-474).[2]

    • Cell culture medium.

    • Test compound (Tucatinib).

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.[2][22]

    • Opaque-walled microplates.

    • Luminometer.

  • Procedure:

    • Seed cells in a 96- or 384-well opaque-walled plate.[22]

    • After cell attachment, add serial dilutions of Tucatinib.

    • Incubate the plates for a defined period (e.g., 96 hours).[2][22]

    • Add the CellTiter-Glo® reagent to each well.

    • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

    • Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.

HIF-PH Inhibition and EPO Production Assay (for Enarodustat)
  • Objective: To measure the ability of the compound to inhibit HIF-prolyl hydroxylase and induce the production of erythropoietin (EPO).

  • General Principle: A human hepatoma cell line (Hep3B) is treated with the compound, and the amount of secreted EPO is quantified.

  • Materials:

    • Hep3B cell line.[23]

    • Cell culture medium.

    • Test compound (Enarodustat).

    • Human EPO ELISA kit.[24]

  • Procedure:

    • Plate Hep3B cells in a 96-well plate.[23]

    • Treat the cells with different concentrations of Enarodustat.

    • Incubate for 24 hours.[23]

    • Collect the cell culture supernatant.

    • Measure the EPO concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Determine the EC50 for EPO release.[23]

Clinical Trial Methodologies (General Overview)
  • Filgotinib (FINCH Program): Phase 3, randomized, double-blind, placebo-controlled trials in patients with moderately to severely active rheumatoid arthritis with inadequate response to methotrexate or biologic DMARDs.[13][25] The primary endpoint was typically the proportion of patients achieving ACR20 response at week 12 or 24.[13][14]

  • Tucatinib (HER2CLIMB Program): Phase 2 and 3, randomized, double-blind, placebo-controlled trials in patients with HER2-positive metastatic breast cancer, including those with brain metastases, who had received prior HER2-directed therapies.[15][16][17] The primary endpoint was progression-free survival.

  • Enarodustat (SYMPHONY Program): Phase 3, open-label, and placebo-controlled trials in anemic patients with chronic kidney disease (both non-dialysis and dialysis-dependent).[18][21] The primary endpoint was the change in hemoglobin levels from baseline or non-inferiority to an erythropoiesis-stimulating agent.[21]

IV. Conclusion

The triazolo[1,5-a]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the development of targeted therapies. The successful clinical development of Filgotinib, Tucatinib, and Enarodustat for diverse indications such as autoimmune diseases, cancer, and anemia underscores the therapeutic potential of this chemical class. The preclinical candidate CEP-33779 further highlights the continued interest in this scaffold for novel therapeutic applications. The data presented in this guide offer a comparative basis for researchers and drug development professionals to understand the landscape of clinically relevant triazolo[1,5-a]pyridine derivatives.

References

The Ascendant Scaffold: Unveiling the Novelty and Patentability of 6-Bromo-triazolo[1,5-a]pyridin-2-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds with potent and selective inhibitory activity against key biological targets is a perpetual frontier. In the competitive landscape of kinase inhibitor development, the 6-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold has emerged as a promising and patentable core structure, particularly in the pursuit of therapies for cancer and inflammatory diseases.

This guide provides an objective comparison of the 6-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold against a closely related and well-established alternative, the pyrazolo[3,4-d]pyrimidine core. By examining their performance as kinase inhibitors, supported by experimental data and detailed methodologies, this analysis illuminates the unique advantages and therapeutic potential of the triazolo[1,5-a]pyridine framework.

At the Forefront of AXL Kinase Inhibition: The Triazolo[1,5-a]pyridine Advantage

The 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold has been identified as a key structural motif in a series of potent inhibitors targeting the AXL receptor tyrosine kinase. AXL is a critical mediator of cancer progression, metastasis, and drug resistance, making it a high-value target in oncology. The novelty of this scaffold lies in its specific substitution pattern, which has been shown to impart significant inhibitory activity.

While the broader triazolo[1,5-a]pyridine core is known in medicinal chemistry, the specific incorporation of a bromine atom at the 6-position and an amine group at the 2-position has been a focal point of recent patent applications, underscoring its inventive step and potential for intellectual property protection.

Comparative Analysis: Triazolo[1,5-a]pyridine vs. Pyrazolo[3,4-d]pyrimidine

To objectively assess the performance of the 6-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold, we compare it with the pyrazolo[3,4-d]pyrimidine core, another privileged scaffold in kinase inhibitor design that has also demonstrated activity against AXL kinase.

ScaffoldTarget KinaseRepresentative Compound ExampleIC50 (nM)Patentability Focus
6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivative AXL(Structure disclosed in patent WO2009047514A1)< 1000Novel derivatives and their use in treating proliferative diseases.
Pyrazolo[3,4-d]pyrimidine Derivative AXL, Src, IGF-1RLL6AXL: ~2500Multi-targeted kinase inhibition for overcoming drug resistance.[4]

Note: The IC50 value for the triazolo[1,5-a]pyridine derivative is presented as a range as specific values for derivatives of the exact 6-bromo-2-amino scaffold are detailed within the patent literature for a class of compounds rather than a single public domain example. The data for the pyrazolo[3,4-d]pyrimidine derivative is from a publicly available study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the synthesis of the core scaffolds and the biochemical assay used to determine their inhibitory activity.

Synthesis of 2-Amino-6-bromopyridine (Precursor to the Triazolo[1,5-a]pyridine Scaffold)

A common route to 2-amino-6-bromopyridine involves the Hofmann degradation of 6-bromo-2-pyridinecarboxamide.

Materials:

  • 6-bromo-2-pyridinecarboxamide

  • Sodium hydroxide (NaOH)

  • Liquid bromine (Br₂)

  • Dichloromethane

  • Petroleum ether

Procedure:

  • Prepare a solution of sodium hypobromite by adding liquid bromine dropwise to a cooled (-5 to 0 °C) aqueous solution of sodium hydroxide (2.0-4.0 mol/L). Stir the mixture for 1 hour.

  • To the freshly prepared sodium hypobromite solution, add 6-bromo-2-pyridinecarboxamide in portions at room temperature until fully dissolved.

  • Heat the reaction mixture to 50-80 °C and maintain for 0.5-2 hours.

  • Cool the reaction mixture to 0 °C to precipitate the crude product.

  • Filter the solid and extract the filtrate with dichloromethane.

  • Combine the solid and the residue from the evaporated organic extracts.

  • Recrystallize the crude product from petroleum ether to yield pure 2-amino-6-bromopyridine.[5]

General Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Core

The cyclization to form the triazolo[1,5-a]pyridine ring can be achieved from the corresponding 2-aminopyridine precursor.

General Scheme: A 2-aminopyridine derivative is reacted with a suitable reagent to introduce a one-carbon unit and a nitrogen source, followed by oxidative cyclization to form the fused triazole ring. Several methods exist, including those utilizing N-aryl amidines followed by an oxidative N-N bond formation.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Precursor 2-Amino-6-bromopyridine Intermediate Functionalized Pyridine Intermediate Scaffold 6-Bromo-triazolo[1,5-a]pyridin-2-amine Scaffold Derivative Final Inhibitor Compound Assay AXL Kinase Inhibition Assay Data IC50 Determination SAR Structure-Activity Relationship SAR->Precursor Lead Optimization

AXL Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies the activity of AXL kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human AXL kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare a reaction mixture containing AXL kinase, substrate, and kinase buffer in a 384-well plate.

  • Add the test compounds at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a dose-response curve.

G Gas6 Gas6 (Ligand) AXL_Receptor AXL Receptor Gas6->AXL_Receptor Binds Dimerization Dimerization & Autophosphorylation AXL_Receptor->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Activates Cellular_Effects Cancer Progression Metastasis Drug Resistance Downstream->Cellular_Effects Promotes Inhibitor 6-Bromo-triazolo[1,5-a]pyridin-2-amine Derivative Inhibitor->Dimerization Inhibits

Novelty and Patentability Insights

The novelty of the 6-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold in the context of kinase inhibition is supported by its recent emergence in patent literature specifically claiming its derivatives for the treatment of proliferative diseases. The patentability of new chemical entities based on this scaffold will depend on several factors:

  • Novelty: The specific substitution pattern of the final compound must not have been previously disclosed.

  • Inventive Step: The compound must demonstrate a non-obvious improvement over existing inhibitors, such as increased potency, improved selectivity, better pharmacokinetic properties, or a novel mechanism of action.

  • Utility: The compound must have a credible therapeutic application.

The existing patent landscape suggests that while the broader triazolopyridine core is known, there is still significant room for invention in the design of specific derivatives with optimized properties for targeting kinases like AXL.

Conclusion

The 6-Bromo-triazolo[1,5-a]pyridin-2-amine scaffold represents a novel and patentable platform for the development of potent and selective kinase inhibitors. Its demonstrated activity against the high-value oncology target AXL positions it as a scaffold of significant interest for drug discovery programs. While alternative scaffolds like pyrazolo[3,4-d]pyrimidine also show promise, the unique structural features of the triazolo[1,5-a]pyridine core offer a distinct opportunity for the design of next-generation targeted therapies. Further exploration of the structure-activity relationships of derivatives of this scaffold is warranted to fully unlock its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals

Proper Disposal of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, a halogenated heterocyclic amine. Due to the absence of a comprehensive Safety Data Sheet (SDS) with specific disposal instructions, this procedure has been synthesized from available safety data, general laboratory chemical waste guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and information on the disposal of halogenated organic compounds.

Immediate Safety and Hazard Information

Before handling 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, it is crucial to be aware of its known and potential hazards. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. As a brominated organic compound, it should be treated as a potentially hazardous substance.

Key Hazard and Regulatory Data

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSigma-Aldrich
Signal Word WarningSigma-Aldrich
Physical Form SolidSigma-Aldrich
Storage Keep in a dark place, sealed in dry, room temperature.ChemScene
Potential EPA Waste Code F002: Spent halogenated solventsEPA

Experimental Protocols: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

1. Personal Protective Equipment (PPE)

Before beginning the disposal process, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

2. Waste Segregation and Collection

  • Do not mix 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine".

3. Disposal of Uncontaminated and Contaminated Materials

  • Unused or Expired Chemical: If the chemical is in its original container and is no longer needed, it should be disposed of as hazardous chemical waste.

  • Contaminated Labware: Disposable labware (e.g., weighing boats, pipette tips) that has come into contact with the chemical should be collected in a designated hazardous waste container.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.

4. Final Disposal

  • All waste containing 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine must be disposed of through your institution's hazardous waste management program.

  • Contact your EHS department to arrange for pickup and proper disposal, which will likely involve incineration at a licensed facility.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

GstartStart: Disposal of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineppeWear Appropriate PPE:- Goggles/Face Shield- Gloves- Lab Coatstart->ppewaste_typeIdentify Waste Typeppe->waste_typeunusedUnused/Expired Chemicalwaste_type->unusedChemical ItselfcontaminatedContaminated Material(Labware, Spill Debris)waste_type->contaminatedContaminated Itemscollect_wasteCollect in a Labeled,Sealed Hazardous Waste Containerunused->collect_wastecontaminated->collect_wastecontact_ehsContact Environmental Health & Safety (EHS)for Pickup and Disposalcollect_waste->contact_ehsendEnd of Processcontact_ehs->end

Caption: Disposal workflow for 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 6-Bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

Personal protective equipment for handling 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Essential Safety and Handling Guide for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Disclaimer: The toxicological properties of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine have not been thoroughly investigated. Therefore, this compound should be handled as a potentially hazardous substance. The following guidelines are based on general principles of laboratory safety, information on structurally similar compounds, and best practices for handling chemicals with unknown toxicity.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US).Protects eyes from splashes and dust.
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile or Neoprene). Latex gloves are not recommended.Prevents skin contact and absorption.
Body Protection Lab CoatA fully-buttoned laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Fume HoodAll handling of the solid and its solutions should be conducted in a certified chemical fume hood.Prevents inhalation of dust and vapors.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Before handling, ensure that a current Safety Data Sheet (SDS) for a structurally similar compound, if not the specific compound, is available and has been reviewed.

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Handling the Solid:

    • Don all required PPE as specified in the table above.

    • Carefully open the container within the fume hood to avoid creating dust.

    • Use a spatula to weigh the desired amount of the compound on a tared weigh boat or directly into the reaction vessel.

    • Close the container tightly immediately after use.

  • Preparing Solutions:

    • Add the solvent to the solid in the reaction vessel slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (e.g., weigh boats, gloves, paper towels) must be collected in a dedicated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine".

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Experimental Workflow Diagram

cluster_prepPreparationcluster_handlingHandlingcluster_disposalDisposalprep1Review SDS of Similar Compoundsprep2Verify Fume Hood Functionalityprep1->prep2prep3Locate Emergency Equipmentprep2->prep3prep4Assemble Materials in Hoodprep3->prep4handle1Don Appropriate PPEprep4->handle1handle2Handle Solid in Fume Hoodhandle1->handle2handle3Prepare Solutions in Hoodhandle2->handle3handle4Decontaminate Surfaceshandle3->handle4disp1Segregate Solid and Liquid Wastehandle4->disp1disp2Label Waste Containers Clearlydisp1->disp2disp3Store Waste in Designated Areadisp2->disp3disp4Arrange for Professional Disposaldisp3->disp4

Caption: Safe handling workflow for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.